Product packaging for Sinapaldehyde(Cat. No.:CAS No. 20649-43-8)

Sinapaldehyde

Cat. No.: B3028442
CAS No.: 20649-43-8
M. Wt: 208.21 g/mol
InChI Key: CDICDSOGTRCHMG-ONEGZZNKSA-N
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Description

(E)-sinapaldehyde is a member of the class of cinnamaldehydes that is cinnamaldehyde substituted by a hydroxy group at position 4 and methoxy groups at positions 3 and 5. It has a role as an antifungal agent and a plant metabolite. It is a member of cinnamaldehydes, a dimethoxybenzene and a member of phenols. It derives from an (E)-cinnamaldehyde.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B3028442 Sinapaldehyde CAS No. 20649-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-7,13H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDICDSOGTRCHMG-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10863340
Record name trans-Sinapaldehyde
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Molecular Weight

208.21 g/mol
Source PubChem
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CAS No.

4206-58-0
Record name Sinapaldehyde
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Record name Sinapaldehyde
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Record name trans-Sinapaldehyde
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Record name trans-3,5-Dimethoxy-4-hydroxycinnam-aldehyde
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Record name SINAPALDEHYDE
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Foundational & Exploratory

Sinapaldehyde: A Technical Guide to its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapaldehyde, a naturally occurring phenylpropanoid, is a key intermediate in lignin biosynthesis and a compound of increasing interest due to its diverse biological activities.[1][2] This technical guide provides an in-depth overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, reactivity, and stability. Furthermore, it explores its significant biological roles, with a focus on its anti-inflammatory and antioxidant mechanisms. Detailed experimental protocols for assessing its bioactivity are presented, and key signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development.

General and Physicochemical Properties

This compound, systematically named (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enal, is a derivative of cinnamaldehyde distinguished by a hydroxy group at the C4 position and two methoxy groups at the C3 and C5 positions of the aromatic ring.[1][2][3] These substitutions are critical to its chemical behavior and biological function. Its core physicochemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂O₄[1][2][3]
Molecular Weight 208.21 g/mol [2][3]
CAS Number 4206-58-0[1][3][4]
IUPAC Name (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal[1][2]
Synonyms Sinapic aldehyde, Sinapinaldehyde, Sinapyl aldehyde[1][2][5]
Appearance Light Yellow to Yellow Powder/Solid[5][6]
Melting Point 104-109 °C[1][3][6]
Boiling Point (Predicted) 336.14 - 372.3 °C[3][5]
Water Solubility (Estimated) 5692 mg/L[7]
Solubility Soluble in DMSO and Methanol; Slightly soluble in Acetone and Chloroform[6][8][9]
logP (Octanol-Water Partition Coefficient) 1.4 - 1.686[1][3]
pKa (Acidity) 9.67 (Predicted)[1][5]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quantification of this compound. Key data from various spectroscopic techniques are compiled below.

TechniqueData and InterpretationSource(s)
¹H NMR The proton NMR spectrum shows characteristic signals for the aldehyde proton (δ ~9.6 ppm), vinylic protons (δ ~6.6 and ~7.5 ppm), aromatic protons (δ ~6.8 ppm), and methoxy protons (δ ~3.9 ppm). The coupling constants of the vinylic protons confirm the trans (E) configuration of the double bond.[10]
¹³C NMR Key carbon signals include the carbonyl carbon at ~194 ppm, carbons of the α,β-unsaturated system, and aromatic carbons, including the methoxy-substituted carbons at ~107.4 ppm.[10]
Infrared (IR) Spectroscopy The IR spectrum displays characteristic absorption bands for the O-H stretch of the phenolic group, C-H stretches of the aromatic ring and aldehyde, a strong C=O stretch for the conjugated aldehyde, C=C stretches for the aromatic ring and alkene, and C-O stretches for the ether and phenol groups.[11][12]
Mass Spectrometry (MS) Electron Ionization (EI-MS) typically shows a molecular ion peak [M]⁺ at m/z 208, corresponding to its molecular weight.[2] Fragmentation patterns can provide further structural information. Electrospray ionization (ESI-MS) may show [M-H]⁻ at m/z 207 or [M+H]⁺ at m/z 209.[2]
UV-Visible (UV-Vis) Spectroscopy In methanol or ethanol, this compound exhibits strong absorption maxima (λmax) characteristic of a conjugated phenolic system, typically in the range of 280-350 nm, corresponding to π→π* transitions.[13]

Chemical Reactivity and Stability

Reactivity: The chemical reactivity of this compound is governed by three main functional groups: the phenolic hydroxyl group, the α,β-unsaturated aldehyde system, and the aromatic ring.

  • Phenolic Hydroxyl Group: This group is responsible for the antioxidant properties of this compound. It can donate a hydrogen atom to scavenge free radicals, forming a stable phenoxy radical that is delocalized across the aromatic ring.[3]

  • α,β-Unsaturated Aldehyde: This system contains two electrophilic sites. The carbonyl carbon is a "hard" electrophilic center susceptible to attack by hard nucleophiles, while the β-carbon is a "soft" electrophilic center that readily undergoes Michael addition with soft nucleophiles like thiols (e.g., cysteine residues in proteins).[3] This reactivity is crucial for its biological interactions and potential covalent modification of proteins.[3]

  • Aromatic Ring: The electron-donating methoxy and hydroxyl groups activate the ring towards electrophilic substitution, although this is less common under biological conditions.

Stability: this compound demonstrates good thermal stability under ambient conditions.[3] However, it is sensitive to air and light, and at elevated temperatures, it can be susceptible to oxidative degradation.[3][5] In aqueous solutions, its stability is pH-dependent. Polymerization via aldol condensation can occur under acidic (pH < 4) or basic (pH > 8) conditions, while it exhibits greater stability at a neutral pH (4-8).[3] For long-term storage, it is recommended to keep it at -20°C under an inert atmosphere.[6][9]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, making it a promising candidate for therapeutic development.[3]

Biological ActivityDescriptionSource(s)
Anti-inflammatory Inhibits the production of inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated macrophages.[14] This is achieved partly by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14]
Antioxidant The phenolic structure allows it to effectively scavenge free radicals through hydrogen atom donation.[3] It is an activator of the Nrf2 pathway, a master regulator of the cellular antioxidant response.[15]
Antimicrobial Shows moderate antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[8] It also possesses antifungal properties.[2][3]
Anticancer Studies suggest it may inhibit the growth and proliferation of various cancer cell lines.[3] Cinnamaldehyde, a related compound, has been shown to induce programmed cell death in glioma cells by impacting ROS levels and the extrinsic apoptotic pathway.[16]
Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound in macrophages stimulated by lipopolysaccharide (LPS) are mediated by the inhibition of key inflammatory pathways. LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the macrophage surface, triggering a downstream signaling cascade that leads to the activation of transcription factors like NF-κB. This results in the upregulation of pro-inflammatory genes. This compound intervenes by suppressing the production of ROS and inhibiting the expression and activity of COX-2 and iNOS, which are critical enzymes in the inflammatory response. This leads to a reduction in the synthesis of prostaglandins and nitric oxide, respectively, and a decrease in the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling Downstream Signaling (e.g., NF-κB activation) TLR4->Signaling ROS ROS Production Signaling->ROS COX2 COX-2 Expression & Activity Signaling->COX2 iNOS iNOS Expression Signaling->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Signaling->Cytokines Inflammation Inflammation ROS->Inflammation COX2->Inflammation iNOS->Inflammation Cytokines->Inflammation SNAH This compound SNAH->ROS SNAH->COX2 SNAH->iNOS SNAH->Cytokines

Caption: Proposed anti-inflammatory mechanism of this compound in LPS-stimulated macrophages.

Experimental Protocols

In Vitro Evaluation of Anti-inflammatory Activity in Macrophages

This protocol details a representative method for assessing the anti-inflammatory properties of this compound using a murine macrophage cell line.

Objective: To determine if this compound can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement

  • ELISA kits for mouse TNF-α and IL-6

  • MTT or similar viability assay kit

  • Phosphate Buffered Saline (PBS)

  • 96-well and 24-well cell culture plates

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a humidified 5% CO₂ incubator.

  • Cytotoxicity Assay:

    • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours. A vehicle control (DMSO) should be included.

    • Assess cell viability using an MTT assay to determine the non-toxic concentration range of this compound.

  • Nitric Oxide (NO) Production Assay:

    • Seed cells in a 24-well plate at 2.5 x 10⁵ cells/well and allow adherence.

    • Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

    • Collect the cell culture supernatant.

    • Measure the nitrite concentration (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's protocol.

  • Cytokine Measurement (ELISA):

    • Using the supernatant collected in step 3, quantify the concentration of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize data to the LPS-only control group.

    • Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed inhibition. A p-value < 0.05 is typically considered significant.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Culture RAW 264.7 Macrophages A2 Seed Cells in Plates (96 & 24-well) A1->A2 B1 Pre-treat with this compound (Varying Concentrations) A2->B1 C3 Viability Assay (MTT) (Parallel Control) A2->C3 B2 Stimulate with LPS (e.g., 1 µg/mL for 24h) B1->B2 B3 Collect Supernatant B2->B3 C1 NO Assay (Griess Reagent) B3->C1 C2 Cytokine ELISA (TNF-α, IL-6) B3->C2

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

Conclusion

This compound is a multifunctional organic compound with well-defined chemical properties that underpin its significant biological activities. Its phenolic nature drives its antioxidant capacity, while the electrophilic α,β-unsaturated aldehyde system allows for covalent interactions with biological targets, likely contributing to its anti-inflammatory and other therapeutic effects. The comprehensive data presented in this guide, from physicochemical parameters to detailed experimental protocols and pathway visualizations, provides a solid foundation for researchers aiming to explore the full potential of this compound in drug discovery and development. Further investigation into its specific molecular targets and in vivo efficacy is warranted to translate its promising preclinical profile into therapeutic applications.

References

The Sinapaldehyde Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Pathway, Regulatory Mechanisms, and Experimental Analysis for Drug Development and Scientific Professionals.

Sinapaldehyde, a key intermediate in the biosynthesis of syringyl (S) lignin, plays a crucial role in determining the composition and properties of the plant cell wall. As a central metabolite in the phenylpropanoid pathway, the regulation of its production is of significant interest to researchers in plant biology, biofuel development, and drug discovery. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its regulatory networks, and detailed experimental protocols for its study.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a branch of the general phenylpropanoid pathway, which begins with the amino acid phenylalanine. The formation of this compound from its immediate precursor, coniferyl aldehyde, involves a two-step enzymatic process.

The primary pathway for this compound biosynthesis from coniferyl aldehyde proceeds through the following enzymatic steps:

  • 5-Hydroxylation: Coniferyl aldehyde is hydroxylated at the 5-position on the aromatic ring by coniferyl aldehyde 5-hydroxylase (CAld5H) , also known as ferulate 5-hydroxylase (F5H), to produce 5-hydroxyconiferaldehyde.[1][2] This reaction is a critical control point, directing the metabolic flux towards the synthesis of S-lignin precursors.[1]

  • O-Methylation: The newly introduced hydroxyl group on 5-hydroxyconiferaldehyde is then methylated by caffeate O-methyltransferase (COMT) to yield this compound.[3]

Following its synthesis, this compound can undergo several metabolic fates:

  • Reduction to Sinapyl Alcohol: this compound is reduced to sinapyl alcohol by the action of sinapyl alcohol dehydrogenase (SAD) and to a lesser extent by cinnamyl alcohol dehydrogenase (CAD) .[4] Sinapyl alcohol is a primary monolignol that is transported to the cell wall for polymerization into S-lignin.

  • Incorporation into Lignin: Under certain conditions, such as the downregulation of CAD, this compound itself can be directly incorporated into the lignin polymer.[5]

  • Conversion to Other Metabolites: this compound can be further metabolized into other compounds, such as sinapic acid and its derivatives.

The core this compound biosynthesis pathway can be visualized as follows:

Sinapaldehyde_Biosynthesis Coniferyl_aldehyde Coniferyl aldehyde 5_Hydroxyconiferaldehyde 5-Hydroxyconiferaldehyde Coniferyl_aldehyde->5_Hydroxyconiferaldehyde CAld5H/F5H This compound This compound 5_Hydroxyconiferaldehyde->this compound COMT Sinapyl_alcohol Sinapyl Alcohol This compound->Sinapyl_alcohol SAD/CAD S_Lignin S-Lignin This compound->S_Lignin Direct Incorporation Other_Metabolites Other Metabolites This compound->Other_Metabolites Sinapyl_alcohol->S_Lignin Peroxidases/Laccases Sinapaldehyde_Regulation Hormonal_Signals Hormonal Signals (Auxin, Jasmonic Acid, Ethylene) NAC NAC (Master Switches) Hormonal_Signals->NAC MYB_Activators MYB Activators (e.g., MYB58, MYB63) Hormonal_Signals->MYB_Activators MYB_Repressors MYB Repressors (e.g., MYB4) Hormonal_Signals->MYB_Repressors Abiotic_Stress Abiotic Stress (Drought, Salinity, UV) Abiotic_Stress->NAC Abiotic_Stress->MYB_Activators Abiotic_Stress->MYB_Repressors NAC->MYB_Activators NAC->MYB_Repressors CAld5H CAld5H/F5H MYB_Activators->CAld5H COMT COMT MYB_Activators->COMT SAD_CAD SAD/CAD MYB_Activators->SAD_CAD MYB_Repressors->CAld5H MYB_Repressors->COMT MYB_Repressors->SAD_CAD This compound This compound Biosynthesis Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Procedures cluster_data Data Integration and Interpretation Harvest Plant Tissue Harvesting (e.g., Xylem) Freeze_Grind Freeze-drying and Grinding Harvest->Freeze_Grind Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-Seq) Harvest->Gene_Expression Extraction Metabolite Extraction Freeze_Grind->Extraction Enzyme_Assay Enzyme Assays (Activity Measurement) Freeze_Grind->Enzyme_Assay HPLC_MS HPLC-MS/MS Analysis (Quantification) Extraction->HPLC_MS NMR NMR Spectroscopy (Structural Elucidation) Extraction->NMR Data_Analysis Statistical Analysis HPLC_MS->Data_Analysis NMR->Data_Analysis Enzyme_Assay->Data_Analysis Gene_Expression->Data_Analysis Pathway_Modeling Metabolic Pathway Modeling Data_Analysis->Pathway_Modeling Biological_Interpretation Biological Interpretation Pathway_Modeling->Biological_Interpretation

References

The Role of Sinapaldehyde in Lignin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin, a complex aromatic polymer, is a critical component of the plant secondary cell wall, providing structural integrity and defense. Its biosynthesis is a complex process involving the polymerization of monolignols, primarily p-coumaryl, coniferyl, and sinapyl alcohols. Sinapaldehyde holds a pivotal position in this pathway, primarily as the immediate precursor to sinapyl alcohol, the monomer responsible for the syringyl (S) units in angiosperm lignin. However, emerging research, particularly from studies on plants with modified lignin biosynthetic pathways, has unveiled a significant non-canonical role for this compound. Under certain conditions, such as the downregulation of the enzyme Cinnamyl Alcohol Dehydrogenase (CAD), this compound itself can be directly incorporated into the lignin polymer, leading to a lignin structure enriched with aldehyde groups. This alteration has profound implications for the physicochemical properties of the cell wall, notably increasing its digestibility, a trait of significant interest for biofuel production and forage quality. This guide provides an in-depth examination of the dual roles of this compound, the enzymatic regulation of its metabolic fate, and the analytical methods used to study its incorporation into lignin.

The Canonical Role of this compound: A Monolignol Precursor

In the established lignin biosynthetic pathway in angiosperms, this compound serves as the penultimate molecule in the synthesis of sinapyl alcohol, the monomer that gives rise to syringyl (S) lignin units.[1] The pathway originates from the amino acid phenylalanine and proceeds through a series of hydroxylation and methylation steps.[2] Specifically, the conversion of guaiacyl (G) precursors to syringyl (S) precursors occurs at a late stage, with coniferaldehyde being converted to this compound.[3][4]

The final and critical step in this canonical pathway is the reduction of the aldehyde group of this compound to an alcohol group, yielding sinapyl alcohol.[5][6] This reaction is catalyzed by NADPH-dependent Cinnamyl Alcohol Dehydrogenase (CAD) enzymes.[2][7] While the existence of a specific sinapyl alcohol dehydrogenase (SAD) was proposed, further research has demonstrated that substrate-versatile CAD enzymes are predominantly responsible for the in vivo reduction of both coniferaldehyde and this compound in woody angiosperms.[1][3][8]

Lignin_Biosynthesis_Pathway cluster_lignin Phe Phenylalanine G_Precursors General Phenylpropanoid Pathway Phe->G_Precursors Coniferaldehyde Coniferaldehyde G_Precursors->Coniferaldehyde This compound This compound Coniferaldehyde->this compound F5H / COMT Coniferyl_Alcohol Coniferyl Alcohol (G-monolignol) Coniferaldehyde->Coniferyl_Alcohol CAD invis2 Coniferaldehyde->invis2 Sinapyl_Alcohol Sinapyl Alcohol (S-monolignol) This compound->Sinapyl_Alcohol CAD Canonical Pathway This compound->invis2 CAD deficiency invis1 Coniferyl_Alcohol->invis1 Sinapyl_Alcohol->invis1 Lignin Lignin Polymer G_Lignin G-Lignin S_Lignin S-Lignin Aldehyde_Lignin Aldehyde-Enriched Lignin invis1->Lignin Peroxidases/ Laccases invis2->Lignin Non-Canonical Incorporation

Caption: Lignin biosynthetic pathway showing the dual role of this compound.

The Non-Canonical Role: Direct Incorporation into Lignin

The plasticity of the lignin biosynthetic pathway is most evident in plants where the activity of CAD is suppressed.[9][10] In such CAD-deficient mutants or transgenics, the reduction of hydroxycinnamaldehydes (coniferaldehyde and this compound) is impaired.[2][11] This leads to an accumulation of these aldehydes, which can then act as alternative monomers and be directly incorporated into the growing lignin polymer through oxidative coupling reactions.[12][13]

This non-canonical incorporation results in "aldehyde-enriched" lignins with altered structures.[9] this compound, in particular, has been shown to be heavily incorporated in CAD-deficient angiosperms like poplar and Arabidopsis.[2][14] The aldehyde group is integrated into the polymer backbone, forming various linkages such as 8-O-4, 8-5, and 8-8 bonds, analogous to the coupling of traditional monolignols.[11][12][13] This direct polymerization of aldehydes is a key demonstration that the lignification process can accommodate monomers other than the canonical hydroxycinnamyl alcohols.[13][15]

When CAD activity is reduced, the metabolic flux from this compound is redirected. Instead of being reduced to sinapyl alcohol, it can be:

  • Oxidatively coupled into the lignin polymer.[14]

  • Homocoupled to form dimers, such as the S'(8-8)S' dimer.[14]

  • Converted to sinapic acid and its derivatives, like syringyl lactic acid hexoside, which can accumulate in large amounts.[2][14]

Sinapaldehyde_Fate This compound Accumulated This compound Lignin Incorporation into Lignin Polymer This compound->Lignin Route 1 Dimer S'(8-8)S' Dimerization This compound->Dimer Route 2 Derivatives Conversion to Sinapic Acid and Derivatives This compound->Derivatives Route 3 CAD_block CAD Deficiency CAD_block->this compound Leads to SLH Syringyl Lactic Acid Hexoside Derivatives->SLH

Caption: Metabolic fate of this compound in CAD-deficient plants.

Quantitative Impact of Altered this compound Metabolism

Genetic modification of CAD activity leads to significant and measurable changes in lignin content, composition, and the accumulation of related metabolites. Downregulation of CAD1 in poplar, for instance, results in a marked increase in this compound incorporation into lignin without a corresponding increase in coniferaldehyde incorporation.[2][14] This demonstrates distinct metabolic routing for the two aldehydes upon CAD suppression.[14]

Plant Species & GenotypeLignin Content ChangeLignin Compositional ChangeOther Metabolite ChangesReference(s)
Poplar (hpCAD1)~10% reductionUp to 20-fold increase in this compound incorporation; Slight increase in free phenolic S units; 33% increase in free phenolic G units.>24,000-fold accumulation of S'(8-8)S' this compound dimer; >8,500-fold accumulation of syringyl lactic acid hexoside.[2][14][16]
Arabidopsis (cad-c cad-d)~40% reduction94% reduction in conventional β-O-4 linked G and S units; Significant incorporation of coniferaldehyde and this compound.Altered transcription of other cell wall-related genes.[1][17][18]
Tobacco (CAD-suppressed)No significant changeIncreased this compound incorporation into lignin; Altered S:G ratio.Not detailed.[3][8]
Tobacco (SAD-suppressed)No changeS lignin content and structure are normal; no increase in this compound incorporation.Not detailed.[3][8]

Experimental Protocols

The elucidation of this compound's role relies on a suite of advanced analytical techniques. Below are summarized protocols for key experimental procedures.

Lignin Content and Composition Analysis

a) Thioacidolysis for Lignin Monomer Quantification

Thioacidolysis is a chemical degradation method that cleaves the labile β-O-4 ether bonds which are predominant in lignin, allowing for the quantification of uncondensed monolignol units.[19][20]

  • Principle: The sample is treated with a solution of boron trifluoride etherate and ethanethiol in dioxane. This cleaves β-O-4 linkages and the resulting monomers are derivatized with ethanethiol.[19]

  • Protocol Summary:

    • Place 5-10 mg of extractive-free, dry plant material into a glass tube.

    • Add an internal standard (e.g., docosane).

    • Add 10 mL of the thioacidolysis reagent (2.5% BF₃ etherate (v/v) and 10% ethanethiol (v/v) in dioxane).

    • Seal the tube under N₂ and heat at 100°C for 4 hours.

    • Cool the reaction mixture in an ice bath and add 5 mL of water.

    • Adjust the pH to 3-4 with saturated NaHCO₃.

    • Extract the lignin-derived products with dichloromethane (DCM) three times.

    • Combine the DCM extracts, dry over anhydrous Na₂SO₄, and evaporate to dryness.

    • Silylate the residue with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine at 50°C for 30 minutes.

    • Analyze the trimethylsilylated derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).[20][21] The products from this compound incorporated into lignin can be quantified.[19]

b) 2D Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy

2D NMR provides detailed structural information about the lignin polymer, including the types of inter-unit linkages and the nature of the monomeric units (alcohols vs. aldehydes) without degrading the polymer.[13][14]

  • Principle: HSQC NMR correlates proton (¹H) and carbon (¹³C) nuclei that are directly bonded, providing a "fingerprint" of the different chemical environments within the lignin polymer. Specific cross-peaks in the spectrum correspond to different lignin subunits and linkages.

  • Protocol Summary:

    • Isolate lignin from the plant cell wall (e.g., by milled wood lignin (MWL) protocol or cellulolytic enzyme lignin (CEL) protocol).[22]

    • Dissolve 20-60 mg of the isolated lignin in 0.5-0.75 mL of a deuterated solvent (e.g., DMSO-d₆ or acetone-d₆).

    • Acquire the 2D HSQC spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Process the data using appropriate software (e.g., MestReNova, TopSpin).

    • Identify and integrate the volume of specific cross-peaks corresponding to this compound units (e.g., signals for the aldehyde proton and carbon) and other lignin structures to determine their relative abundance.[13][14][15]

Metabolite Profiling

a) Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS is used to identify and quantify soluble metabolites that accumulate when the lignin pathway is perturbed.[14]

  • Principle: Compounds are separated based on their physicochemical properties by UHPLC and then detected and identified based on their mass-to-charge ratio (m/z) and fragmentation patterns by MS.

  • Protocol Summary:

    • Extract soluble metabolites from ground plant tissue using a solvent system, typically a methanol/water mixture.

    • Centrifuge the extract to pellet debris and filter the supernatant.

    • Inject the extract into a UHPLC system equipped with a suitable column (e.g., C18 reverse-phase).

    • Elute the compounds using a gradient of two solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Identify compounds of interest (e.g., syringyl lactic acid hexoside) by comparing their accurate mass and fragmentation spectra to known standards or databases.[14]

    • Quantify the relative abundance by integrating the peak area of the extracted ion chromatogram.

Experimental_Workflow start Plant Material (e.g., Wild-Type vs. CAD-mutant) extraction Cell Wall Residue (CWR) Preparation (Extractive-free) start->extraction met_extraction Soluble Metabolite Extraction start->met_extraction lignin_analysis Lignin Analysis extraction->lignin_analysis klason Klason Lignin (Content) lignin_analysis->klason thio Thioacidolysis + GC-MS (S/G Ratio, Aldehydes) lignin_analysis->thio nmr Lignin Isolation (MWL/CEL) + 2D HSQC NMR (Linkage Analysis) lignin_analysis->nmr metabolite_analysis Metabolite Analysis lcms UHPLC-MS Analysis (Identification & Quantification) metabolite_analysis->lcms met_extraction->metabolite_analysis

Caption: Workflow for analyzing this compound's role in lignin biosynthesis.

Conclusion and Perspectives

This compound occupies a crucial crossroads in lignin biosynthesis. While its canonical function as the direct precursor to the S-lignin monomer is well-established, its ability to act as a monomer itself reveals the remarkable flexibility of the lignification process. The study of CAD-deficient plants has been instrumental in uncovering this non-canonical pathway, demonstrating that the cell wall can accommodate significant structural changes. The incorporation of this compound alters lignin's native structure, often leading to polymers that are more amenable to degradation. This has significant implications for the bio-based economy, suggesting that engineering plants for aldehyde-rich lignin could be a viable strategy to improve the efficiency of converting lignocellulosic biomass into biofuels and other valuable bioproducts.[9][14] Future research will likely focus on fine-tuning the level and type of aldehyde incorporation to optimize cell wall properties for specific industrial applications without compromising plant health and development.

References

A Technical Guide to the Antioxidant and Free Radical Scavenging Properties of Sinapaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sinapaldehyde, a naturally occurring phenolic compound derived from cinnamaldehyde, is an intermediate in lignin biosynthesis.[1][2] Its chemical structure, characterized by a phenolic hydroxyl group and two methoxy groups on the aromatic ring, positions it as a molecule of significant interest for its antioxidant properties.[1] This technical guide provides a comprehensive overview of the antioxidant and free radical scavenging capabilities of this compound. It includes a summary of its quantitative antioxidant activity, detailed experimental protocols for key assays, and an exploration of the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and development, particularly those focusing on oxidative stress-mediated diseases.

Quantitative Antioxidant and Anti-inflammatory Activity

The antioxidant potential of this compound has been evaluated through various in vitro assays. The following tables summarize the available quantitative data on its free radical scavenging and related anti-inflammatory activities.

Table 1: In Vitro Free Radical Scavenging and Inhibitory Activities of this compound and Related Compounds

Assay/TargetCompoundIC50 Value / ActivitySource
DPPH Radical ScavengingCinnamaldehyde8.2 µg/ml[3]
Superoxide Radical ScavengingCinnamaldehyde13.3 µg/ml[3]
Nitric Oxide (NO) Radical ScavengingCinnamaldehyde12.1 µg/ml[3]
COX-2 Enzyme InhibitionThis compound (SNAH)47.8 µM[4]
Nitric Oxide (NO) Inhibition100 µM this compound (SNAH)93% inhibition[4]
Reactive Oxygen Species (ROS) Inhibition100 µM this compound (SNAH)34% inhibition[4]

Note: Data for cinnamaldehyde is included to provide context for the antioxidant potential of this class of compounds. Further studies are needed to establish a comprehensive profile of this compound's IC50 values across a wider range of radical scavenging assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the standard protocols for key in vitro antioxidant and free radical scavenging assays relevant to the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[5][6][7]

  • Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.[5][6][7]

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (spectrophotometric grade)

    • This compound (or test compound)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Spectrophotometer (UV-Vis) or microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.[7]

    • Prepare various concentrations of this compound in the same solvent.

    • Add a specific volume of the this compound solutions to an equal volume of the DPPH working solution.[7]

    • Include a control sample containing only the solvent and the DPPH solution.

    • Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[7][8][9]

    • Measure the absorbance of each solution at 517 nm.[5][6][10]

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[9]

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.[11][12]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Principle: The pre-formed ABTS•+ radical has a characteristic blue-green color, which diminishes in the presence of an antioxidant. The reduction in absorbance is measured spectrophotometrically at approximately 734 nm.[13][14]

  • Reagents and Materials:

    • ABTS

    • Potassium persulfate

    • Methanol or Ethanol

    • This compound (or test compound)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Spectrophotometer (UV-Vis)

  • Procedure:

    • Prepare the ABTS•+ radical solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[14]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14]

    • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[14]

    • Add a small volume of the this compound solution at various concentrations to a larger volume of the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6-7 minutes), measure the absorbance at 734 nm.[14]

    • The percentage of scavenging activity is calculated using a formula similar to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Superoxide Radical (O2•−) Scavenging Assay

This assay assesses the ability of a compound to scavenge superoxide radicals, which are produced in various biological systems.

  • Principle: Superoxide radicals are generated in a non-enzymatic system (e.g., PMS-NADH) and reduce Nitroblue Tetrazolium (NBT) to a purple formazan. The antioxidant competes with NBT for the superoxide radicals, thus inhibiting formazan formation. The decrease in absorbance is measured at 560 nm.[15][16][17]

  • Reagents and Materials:

    • Phenazine methosulfate (PMS)

    • Nicotinamide adenine dinucleotide (NADH)

    • Nitroblue tetrazolium (NBT)

    • Buffer solution (e.g., Tris-HCl or phosphate buffer)

    • This compound (or test compound)

  • Procedure:

    • Prepare solutions of PMS, NADH, and NBT in a suitable buffer.

    • In a reaction vessel, mix the buffer, this compound solution at various concentrations, NADH, and NBT.

    • Initiate the reaction by adding PMS.

    • Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).[16]

    • Measure the absorbance at 560 nm.

    • The percentage of superoxide radical scavenging is calculated based on the reduction of absorbance in the presence of the test compound.

Hydroxyl Radical (•OH) Scavenging Assay

The hydroxyl radical is one of the most reactive oxygen species. This assay evaluates the ability of a compound to scavenge these highly damaging radicals.

  • Principle: The Fenton reaction (Fe²⁺ + H₂O₂) is commonly used to generate hydroxyl radicals. These radicals then degrade a detector molecule, such as 2-deoxyribose. The extent of degradation is measured spectrophotometrically after reaction with thiobarbituric acid (TBA), which forms a pink-colored chromogen. The antioxidant competes with 2-deoxyribose for the hydroxyl radicals, thus reducing the color formation.[9][17][18]

  • Reagents and Materials:

    • Ferric chloride (FeCl₃) or Ferrous sulfate (FeSO₄)

    • Ethylenediaminetetraacetic acid (EDTA)

    • Hydrogen peroxide (H₂O₂)

    • 2-deoxyribose

    • Ascorbic acid

    • Thiobarbituric acid (TBA)

    • Trichloroacetic acid (TCA)

    • Phosphate buffer

  • Procedure:

    • Prepare the reaction mixture containing, in a final volume, the phosphate buffer, FeCl₃, EDTA, 2-deoxyribose, H₂O₂, ascorbic acid, and various concentrations of this compound.[9][17]

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).[19]

    • Stop the reaction by adding TCA and then TBA.

    • Heat the mixture in a boiling water bath for a specified time (e.g., 30 minutes) to develop the pink color.[9]

    • After cooling, measure the absorbance at approximately 532 nm.[9]

    • The percentage of hydroxyl radical scavenging is calculated from the reduction in absorbance.

Signaling Pathways and Mechanism of Action

The antioxidant activity of this compound is not solely due to direct radical scavenging. It also involves the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.

Inhibition of Pro-inflammatory Pathways

Chronic inflammation is closely linked to oxidative stress. This compound has been shown to exert anti-inflammatory effects by suppressing the production of key inflammatory molecules.[4]

  • Inhibition of iNOS and COX-2: this compound can decrease the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are enzymes that produce nitric oxide (NO) and prostaglandins, respectively, during inflammation.[4]

  • Suppression of Pro-inflammatory Cytokines: It can also downregulate the mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4]

This suggests that this compound can mitigate oxidative stress by targeting the sources of inflammatory reactive oxygen and nitrogen species.

G LPS LPS TAK1 TAK1 LPS->TAK1 MAPK MAPK TAK1->MAPK NFkB NF-κB MAPK->NFkB iNOS_COX2 iNOS / COX-2 Expression NFkB->iNOS_COX2 Cytokines TNF-α / IL-6 Expression NFkB->Cytokines NO_ROS NO / ROS Production iNOS_COX2->NO_ROS Inflammation Inflammation & Oxidative Stress Cytokines->Inflammation NO_ROS->Inflammation This compound This compound This compound->TAK1 This compound->MAPK This compound->NFkB G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Transcription of: HO-1, NQO1, GCL, etc. ARE->Antioxidant_Enzymes Activates Antioxidant_Enzymes->ROS Neutralizes

References

The Core Antimicrobial Mechanisms of Sinapaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapaldehyde, a naturally occurring phenolic aldehyde derived from the lignin biosynthesis pathway, has demonstrated significant antifungal and antibacterial properties. This technical guide provides an in-depth analysis of the core mechanisms through which this compound exerts its antimicrobial effects. Key mechanisms include the disruption of microbial cell membrane integrity, inhibition of essential enzymes such as plasma membrane H+-ATPase, and the subsequent cascade of intracellular events leading to microbial cell death. This document summarizes quantitative antimicrobial data, provides detailed experimental protocols for key assays, and visualizes the elucidated pathways and workflows to support further research and development of this compound as a potential antimicrobial agent.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, with their inherent structural diversity and biological activity, represent a promising reservoir for new drug discovery. This compound, a cinnamaldehyde derivative, has emerged as a compound of interest due to its potent activity against a range of pathogenic fungi and bacteria.[1] Understanding the precise mechanisms of its action is crucial for its development as a therapeutic. This guide synthesizes current knowledge on the antifungal and antibacterial mechanisms of this compound, with a focus on its action against Candida albicans and common bacterial pathogens.

Quantitative Antimicrobial Activity of this compound and Cinnamaldehyde

The antimicrobial efficacy of this compound and its structural analog cinnamaldehyde has been quantified against various microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported in the literature.

Table 1: Antifungal Activity of this compound and Cinnamaldehyde

CompoundFungal SpeciesMIC (µg/mL)Reference(s)
This compoundCandida spp. (azole-sensitive & resistant)100 - 200[2]
CinnamaldehydeCandida albicans125[3][4]
CinnamaldehydeCandida albicans1000[5]
CinnamaldehydeCandida spp.51 - 88[6]
Cinnamaldehyde DerivativesFluconazole-resistant C. albicans25[7]

Table 2: Antibacterial Activity of Cinnamaldehyde

CompoundBacterial SpeciesMIC (µg/mL)MBC (µg/mL)Reference(s)
CinnamaldehydeEscherichia coli7801560[8]
CinnamaldehydeStaphylococcus aureus2501000[9]
CinnamaldehydeS. aureus ATCC 259235001000[9]
CinnamaldehydeStreptococcus mutans10002000[5]
CinnamaldehydeVarious Gram-positive & Gram-negative500 - 1000-[10]

Core Mechanisms of Action

Antifungal Mechanisms

The primary antifungal mechanism of this compound against Candida albicans involves the inhibition of the plasma membrane H+-ATPase (PM-ATPase).[2] This enzyme is crucial for maintaining the electrochemical proton gradient across the fungal cell membrane, which is essential for nutrient uptake and intracellular pH regulation.

Key Events in the Antifungal Action of this compound:

  • Inhibition of PM-ATPase: this compound non-competitively inhibits the PM-ATPase, leading to a reduction in proton extrusion from the cytoplasm.[2]

  • Intracellular Acidification: The inhibition of the proton pump results in the accumulation of protons within the cytoplasm, causing a significant drop in intracellular pH.[2]

  • Membrane and Cell Wall Damage: The altered intracellular environment and direct interactions of this compound with membrane components lead to damage of the plasma membrane and cell wall.[2] This has been visualized through electron microscopy, which shows morphological alterations and cell lysis.[2]

  • Depletion of NADPH: A decrease in intracellular NADPH levels has also been observed, further compromising cellular redox balance and metabolic functions.[2]

Antifungal_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound PM_ATPase Plasma Membrane H+-ATPase This compound->PM_ATPase Inhibits Protons_out H+ PM_ATPase->Protons_out Pumps out ADP ADP + Pi PM_ATPase->ADP Acidification Intracellular Acidification PM_ATPase->Acidification Leads to Protons_in H+ Protons_in->PM_ATPase ATP ATP ATP->PM_ATPase Damage Membrane & Cell Wall Damage Acidification->Damage Contributes to Death Fungal Cell Death Damage->Death Results in

Caption: Antifungal signaling pathway of this compound.

Antibacterial Mechanisms

The antibacterial action of this compound and related cinnamaldehydes is primarily attributed to the disruption of the bacterial cell membrane. This leads to increased permeability and leakage of intracellular components.

Key Events in the Antibacterial Action of this compound:

  • Membrane Interaction: this compound, being a lipophilic molecule, readily interacts with the bacterial cell membrane.

  • Increased Permeability: This interaction disrupts the membrane structure, leading to an increase in its permeability. This can be measured by an increase in the electrical conductivity of the bacterial suspension.

  • Leakage of Intracellular Contents: The compromised membrane allows for the leakage of essential intracellular molecules, such as ions, ATP, and nucleic acids.

  • Metabolic Disruption and Cell Death: The loss of the proton motive force and essential molecules disrupts cellular metabolism, ultimately leading to bacterial death.

Antibacterial_Mechanism This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Interacts with Permeability Increased Membrane Permeability Membrane->Permeability Leads to Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Permeability->Leakage Disruption Disruption of Metabolic Processes Leakage->Disruption Death Bacterial Cell Death Disruption->Death

Caption: Antibacterial workflow of this compound.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]

MIC_Workflow start Start prep_compound Prepare serial dilutions of this compound in RPMI medium start->prep_compound prep_inoculum Prepare fungal inoculum (0.5-2.5 x 10^3 CFU/mL) start->prep_inoculum inoculate Inoculate microtiter plate wells with fungal suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Visually determine the MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end

References

Sinapaldehyde: A Critical Intermediate in the Synthesis of Sinapyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The biosynthesis of lignin, a complex aromatic polymer essential for the structural integrity of terrestrial plants, proceeds through the phenylpropanoid pathway. This intricate metabolic network yields three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohols.[1][2] These monolignols are the fundamental building blocks of the lignin polymer, with their relative proportions dictating the lignin's overall composition and properties.[3] Sinapyl alcohol, in particular, is a key component of syringyl (S) lignin, which is prominent in angiosperms. The final step in the biosynthesis of sinapyl alcohol is the reduction of its aldehyde precursor, sinapaldehyde.[4] This technical guide provides an in-depth exploration of the role of this compound as a crucial intermediate, the enzymatic conversion to sinapyl alcohol, and the experimental methodologies used to study this pivotal reaction.

The Phenylpropanoid Pathway and Monolignol Biosynthesis

The journey from the amino acid phenylalanine to sinapyl alcohol involves a series of enzymatic transformations. The core phenylpropanoid pathway generates hydroxycinnamoyl-CoA thioesters, which are then channeled into the monolignol-specific branch. A key divergence point for the synthesis of syringyl lignin involves the 5-hydroxylation and subsequent O-methylation of coniferaldehyde to produce this compound.[5] The final, irreversible step is the reduction of this aldehyde to sinapyl alcohol.[6]

Monolignol_Biosynthesis cluster_g Guaiacyl (G) Pathway cluster_s Syringyl (S) Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA p_Coumaraldehyde p-Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde Coniferyl_Alcohol Coniferyl Alcohol (G-monolignol) Coniferaldehyde->Coniferyl_Alcohol _5_Hydroxyconiferaldehyde 5-Hydroxyconiferaldehyde Coniferaldehyde->_5_Hydroxyconiferaldehyde This compound This compound _5_Hydroxyconiferaldehyde->this compound Sinapyl_Alcohol Sinapyl Alcohol (S-monolignol) This compound->Sinapyl_Alcohol p_Coumaryl_Alcohol p-Coumaryl Alcohol (H-monolignol) p_Coumaraldehyde->p_Coumaryl_Alcohol

Figure 1. Simplified Monolignol Biosynthesis Pathway.

Enzymatic Conversion: The Role of Dehydrogenases

The reduction of this compound to sinapyl alcohol is a critical enzymatic step catalyzed by members of the alcohol dehydrogenase (ADH) superfamily.[7] This reaction is NADPH-dependent.[1][3] While initially attributed to a single, broadly specific cinnamyl alcohol dehydrogenase (CAD), further research has revealed a more complex picture with the discovery of sinapyl alcohol dehydrogenase (SAD), an enzyme exhibiting a higher specificity for this compound.[7][8]

The existence and distinct roles of CAD and SAD have been a subject of scientific debate. Some studies suggest that SAD is essential for syringyl lignin biosynthesis in angiosperms, showing significantly higher enzymatic efficiency with this compound compared to coniferaldehyde.[5][8] Other research, however, indicates that certain CAD isoforms can efficiently reduce this compound and that the suppression of SAD alone may not significantly alter syringyl lignin content, suggesting functional redundancy.[9][10][11]

Enzyme Kinetics

The substrate specificity and catalytic efficiency of these enzymes are crucial for regulating the flux of metabolites into the G and S lignin pathways. The kinetic parameters for dehydrogenases from various plant species highlight the differences in their substrate preferences.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)
OsCAD2 Oryza sativaConiferaldehyde4.37--
This compound9.36--
PtSAD Populus tremuloidesThis compound15.61.10.0705
Coniferaldehyde35.70.370.0104
AtCAD5 Arabidopsis thalianaThis compound--High
Coniferaldehyde--High
AtCAD4 Arabidopsis thalianaThis compoundHighLowLow (270-fold decrease vs. AtCAD5)

Data compiled from multiple sources. Note: Direct comparison of kcat values for OsCAD2 was not available in the cited literature.[9][12]

The data indicate that enzymes like PtSAD from Populus tremuloides have a catalytic efficiency (kcat/Km) for this compound that is approximately 6.8-fold greater than for coniferaldehyde, supporting its role as a specialized SAD.[7] In contrast, some CADs, like OsCAD2 from rice, exhibit similar affinities for both coniferaldehyde and this compound.[12]

Experimental Protocols

Studying the conversion of this compound to sinapyl alcohol requires robust experimental protocols for enzyme activity assays, protein expression, and product analysis.

Sinapyl Alcohol Dehydrogenase (SAD) Activity Assay

This protocol outlines a spectrophotometric method to determine SAD activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • 100 mM Tris-HCl buffer, pH 7.5

  • 10 mM NADPH solution

  • 10 mM this compound solution in DMSO

  • Purified SAD enzyme preparation

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 850 µL of 100 mM Tris-HCl buffer, pH 7.5

    • 50 µL of 10 mM NADPH

    • 50 µL of purified enzyme solution

  • Incubate the mixture at 30°C for 5 minutes to equilibrate.

  • Initiate the reaction by adding 50 µL of 10 mM this compound.

  • Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for 5 minutes.

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

SAD_Assay_Workflow Prepare_Mix Prepare Reaction Mix (Buffer, NADPH, Enzyme) Equilibrate Equilibrate at 30°C for 5 min Prepare_Mix->Equilibrate Add_Substrate Add this compound to Initiate Equilibrate->Add_Substrate Measure_Absorbance Monitor Absorbance Decrease at 340 nm Add_Substrate->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity

Figure 2. Workflow for a SAD Spectrophotometric Assay.
Expression and Purification of Recombinant SAD

Heterologous expression in E. coli is a common method to obtain sufficient quantities of pure enzyme for characterization.

Methodology Outline:

  • Cloning: The coding sequence of the SAD gene is cloned into an expression vector (e.g., pET series) with an affinity tag (e.g., His-tag).

  • Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: An overnight culture is used to inoculate a larger volume of LB medium. Protein expression is induced at mid-log phase with IPTG, followed by incubation at a lower temperature (e.g., 18°C) to enhance protein solubility.

  • Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.

  • Purification: The His-tagged SAD is purified from the clarified lysate using immobilized metal affinity chromatography (IMAC).

  • Dialysis and Storage: The purified protein is dialyzed against a suitable storage buffer and stored at -80°C.

Analysis of Monolignols by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying monolignols and their aldehyde precursors from in vitro enzyme assays or plant extracts.[3]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).

  • Detection: Wavelengths are typically set around 280 nm and 340 nm to detect both alcohols and aldehydes.

  • Quantification: Calibration curves are generated using authentic standards of this compound and sinapyl alcohol.

Logical Regulation of S-Lignin Synthesis

The synthesis of syringyl (S) lignin is tightly regulated. The expression of key enzymes, including SAD, is often coordinated and localized to specific tissues, such as the xylem and phloem fibers.[5][8] The availability of the substrate, this compound, which is itself dependent on the upstream enzymes coniferaldehyde 5-hydroxylase (CAld5H) and 5-hydroxyconiferaldehyde O-methyltransferase (AldOMT), is a critical control point.[5]

S_Lignin_Regulation Gene_Expression Transcriptional Regulation of CAld5H, AldOMT, SAD Genes Enzyme_Synthesis Synthesis of Key Enzymes Gene_Expression->Enzyme_Synthesis Sinapaldehyde_Production This compound Production Enzyme_Synthesis->Sinapaldehyde_Production CAld5H AldOMT Sinapyl_Alcohol_Production Sinapyl Alcohol Production Enzyme_Synthesis->Sinapyl_Alcohol_Production SAD/CAD Substrate_Pool Coniferaldehyde Pool Substrate_Pool->Sinapaldehyde_Production Sinapaldehyde_Production->Sinapyl_Alcohol_Production S_Lignin S-Lignin Deposition Sinapyl_Alcohol_Production->S_Lignin

Figure 3. Logical Flow of S-Lignin Biosynthesis Regulation.

Conclusion

This compound stands as a pivotal intermediate at the gateway to syringyl lignin biosynthesis. The enzymatic reduction of this compound to sinapyl alcohol, catalyzed by specific dehydrogenases, is a key regulatory step. A thorough understanding of the enzymes involved, their kinetic properties, and their regulation is fundamental for efforts aimed at manipulating lignin content and composition. For researchers in plant biology, biofuel development, and drug discovery (as lignans derived from monolignols have pharmacological potential), the study of this specific biochemical conversion offers significant opportunities for innovation and application. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further investigation into this critical area of plant metabolism.

References

The Function of Sinapaldehyde in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Sinapaldehyde, a key hydroxycinnamaldehyde derived from the phenylpropanoid pathway, plays a multifaceted role in plant defense. Primarily recognized as a crucial intermediate in the biosynthesis of syringyl (S) lignin, it is fundamental to the formation of a robust physical barrier against biotic and abiotic stresses. Perturbations in the lignin biosynthetic pathway, particularly deficiencies in cinnamyl alcohol dehydrogenase (CAD), lead to the accumulation and direct incorporation of this compound into the lignin polymer, significantly altering cell wall structure and integrity. Beyond its structural role, this compound and its related compounds exhibit direct antimicrobial and antioxidant properties, contributing to the chemical defense arsenal of the plant. This technical guide provides an in-depth examination of the biosynthesis of this compound, its integral function in structural defense, its direct antimicrobial and antioxidant activities, and its potential role in stress signaling. Detailed experimental protocols for the analysis of this compound and its bioactivities are also presented to facilitate further research in this area.

Introduction

Plants, being sessile organisms, have evolved sophisticated defense systems to counteract a diverse range of environmental threats, including pathogen invasion, insect herbivory, and abiotic stresses like UV radiation. These defenses are comprised of both pre-existing physical and chemical barriers and inducible responses activated upon threat recognition. A central component of this defense apparatus is the phenylpropanoid pathway, which synthesizes a vast array of secondary metabolites, including lignin, flavonoids, and coumarins[1][2].

This compound is an aromatic aldehyde and a critical intermediate in this pathway. It serves as the immediate precursor to sinapyl alcohol, one of the three primary monolignols that polymerize to form lignin[3][4]. Specifically, sinapyl alcohol is the monomer for syringyl (S) lignin units, which are characteristic of angiosperms and contribute significantly to cell wall rigidity and hydrophobicity[1][3]. The structural fortification provided by S-lignin is a crucial passive defense mechanism, creating a physical barrier that impedes pathogen penetration and deters herbivores[2].

Recent research into lignin biosynthesis, often through the study of genetic mutants, has unveiled a more complex role for this compound. When the final reductive step from this compound to sinapyl alcohol is impaired, plants accumulate this compound, which is then directly incorporated into the lignin polymer[5][6][7]. This incorporation of an aldehyde-rich lignin modifies the cell wall's chemical properties, which has significant implications for both plant defense and biomass processing. Furthermore, as a phenolic aldehyde, this compound possesses inherent biochemical reactivity that suggests direct roles in chemical defense as an antimicrobial and antioxidant agent. This guide synthesizes the current understanding of this compound's function in these critical defense modalities.

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the general phenylpropanoid pathway, branching off from the synthesis of guaiacyl (G) lignin precursors. In angiosperms, the pathway to syringyl (S) monolignols, and thus this compound, begins with coniferaldehyde[3].

The key enzymatic steps are as follows:

  • 5-Hydroxylation: Coniferaldehyde is hydroxylated at the 5-position on its aromatic ring by coniferaldehyde 5-hydroxylase (CAld5H) , also known as ferulate 5-hydroxylase (F5H), to produce 5-hydroxyconiferaldehyde[3].

  • O-Methylation: The newly added 5-hydroxyl group of 5-hydroxyconiferaldehyde is then methylated by a specific O-methyltransferase (AldOMT) to yield this compound[1][3].

  • Reduction to Alcohol: In the final step of monolignol synthesis, this compound is reduced to sinapyl alcohol by sinapyl alcohol dehydrogenase (SAD) , an enzyme with high specificity for this compound[3][8]. While general cinnamyl alcohol dehydrogenases (CAD) can also catalyze this reaction, SAD is considered the primary enzyme for S-lignin biosynthesis in many angiosperms[3][8].

This metabolic branch provides the plant with the necessary precursors for S-lignin, a key evolutionary adaptation in angiosperms that enhances structural integrity.

This compound Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_syringyl Syringyl Branch Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid Multiple Steps p-Coumaroyl-CoA p-Coumaroyl-CoA Cinnamic_Acid->p-Coumaroyl-CoA Multiple Steps Coniferaldehyde Coniferaldehyde p-Coumaroyl-CoA->Coniferaldehyde Multiple Steps 5-Hydroxyconiferaldehyde 5-Hydroxyconiferaldehyde Coniferaldehyde->5-Hydroxyconiferaldehyde CAld5H / F5H This compound This compound 5-Hydroxyconiferaldehyde->this compound AldOMT Sinapyl_Alcohol Sinapyl_Alcohol This compound->Sinapyl_Alcohol SAD / CAD S-Lignin S-Lignin Sinapyl_Alcohol->S-Lignin Polymerization Consequence of CAD1 Deficiency CAD1_Deficiency CAD1 Gene Down-regulation SAD_Block SAD/CAD Enzyme Activity Reduced CAD1_Deficiency->SAD_Block SA_Accumulation This compound Accumulation SAD_Block->SA_Accumulation Lignin_Incorp Direct Incorporation into Lignin Polymer SA_Accumulation->Lignin_Incorp Derivatives Conversion to Other Metabolites SA_Accumulation->Derivatives Altered_Lignin Altered Lignin (Aldehyde-Rich) Lignin_Incorp->Altered_Lignin SLH e.g., Syringyl Lactic Acid Hexoside Derivatives->SLH

References

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of trans-Sinapaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Sinapaldehyde, a naturally occurring phenylpropanoid, is a key intermediate in the biosynthesis of sinapyl alcohol, a primary monomer of syringyl lignin in angiosperms.[1] Its unique chemical structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and two methoxy substituents on the aromatic ring, imparts a range of interesting biological activities and makes it a molecule of significant interest in medicinal chemistry, materials science, and plant biochemistry.[2][3] This technical guide provides an in-depth overview of the physical and chemical characteristics of trans-sinapaldehyde, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Physicochemical Properties

trans-Sinapaldehyde is a solid at room temperature, appearing as a white to pale yellow crystalline powder.[4][5] The key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂O₄[3][6]
Molecular Weight 208.21 g/mol [2][6]
Melting Point 104-106 °C[1][7]
Boiling Point 393.00 °C (at 760.00 mm Hg)[4][5]
Solubility Soluble in DMSO and Methanol.[3] Practically insoluble in water.[8][3][8]
logP (o/w) 1.686 (estimated)[1][4]
pKa (acidity) 9.667[1]
Appearance Solid[3]

Spectroscopic Characteristics

The structural elucidation of trans-sinapaldehyde is primarily achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the precise arrangement of atoms within the trans-sinapaldehyde molecule.

¹H NMR Spectral Data: The proton NMR spectrum of a related compound, trans-cinnamaldehyde, shows characteristic signals for the aldehydic proton, vinylic protons, and aromatic protons.[9][10] For trans-sinapaldehyde, the two methoxy groups would present a singlet, and the aromatic protons would have a specific splitting pattern due to their substitution.

¹³C NMR Spectral Data: The carbon NMR spectrum of trans-sinapaldehyde shows distinct signals for the carbonyl carbon, the carbons of the double bond, the aromatic carbons (including those bearing the hydroxyl and methoxy groups), and the methoxy carbons. The chemical shifts for the aldehyde and aromatic carbons are particularly informative. For instance, the C9 carbon of the aldehyde group in both coniferaldehyde and sinapaldehyde have coincident peaks at approximately 194 ppm.[11]

Infrared (IR) Spectroscopy

The IR spectrum of trans-sinapaldehyde reveals the presence of key functional groups. For the related compound trans-cinnamaldehyde, characteristic absorption bands are observed for the C=O stretching of the aldehyde, the C=C stretching of the alkene, and the C-H bonds of the aromatic ring.[12][13] For trans-sinapaldehyde, additional bands corresponding to the O-H stretching of the phenolic hydroxyl group and the C-O stretching of the methoxy groups would be present. A representative IR spectrum for a similar compound, p-coumaraldehyde, shows a strong absorption at 1647 cm⁻¹ for the carbonyl group and at 970 cm⁻¹ for the trans C=C bond.[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated system within the trans-sinapaldehyde molecule. The extended conjugation involving the benzene ring, the propenal side chain, and the carbonyl group results in characteristic absorption maxima. For aldehydes with a C=O group, an n→π* transition is typically observed in the 270-300 nm region.[15] The presence of the conjugated system in trans-sinapaldehyde leads to a π→π* transition at a longer wavelength, similar to how the absorbance maximum of mesityl oxide is shifted to 228 nm due to conjugation.[15] A study on cinnamaldehyde derivatives as potential UV filters highlights their absorption in the UVA and UVB regions.[16]

Chemical Properties and Reactivity

Synthesis

trans-Sinapaldehyde can be synthesized through several methods, both biosynthetic and chemical.

Biosynthesis: In plants, trans-sinapaldehyde is a key intermediate in the lignin biosynthesis pathway. It is derived from coniferyl aldehyde through a two-step process involving hydroxylation by coniferyl aldehyde 5-hydroxylase, followed by methylation of the 5-hydroxyl group by caffeate O-methyltransferase.[1]

Chemical Synthesis: Laboratory synthesis of trans-sinapaldehyde can be achieved through methods such as the Rosenmund reduction of sinapic acid chloride, though this method can result in low yields.[14] A more efficient approach involves the two-carbon homologation of syringaldehyde using 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine in the presence of n-butyllithium.[14][17] Another method is the reduction of p-hydroxycinnamic acid chlorides with lithium tri-t-butoxyaluminohydride.[14][17] A general patent describes the preparation of substituted trans-cinnamaldehydes from phenylpropane derivatives via oxidation.[18]

Stability and Storage

trans-Sinapaldehyde is a stable compound under standard conditions. For long-term storage, it is recommended to be kept at 2-8°C under an inert gas like nitrogen.[2] Some sources suggest storage at -20°C for long-term preservation (months to years).[19] Temperature-dependent stability studies on related cinnamaldehyde derivatives indicate an increased susceptibility to oxidative degradation at elevated temperatures.[20]

Chemical Reactivity

The chemical reactivity of trans-sinapaldehyde is dictated by its functional groups: the aldehyde, the phenolic hydroxyl group, and the electron-rich aromatic ring.

  • Aldehyde Group: The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol (sinapyl alcohol), and nucleophilic addition reactions.

  • Phenolic Hydroxyl Group: The phenolic hydroxyl group imparts antioxidant properties to the molecule, allowing it to scavenge free radicals.[3][20]

  • Electrophilic Reactivity: As an α,β-unsaturated aldehyde, trans-sinapaldehyde is an electrophile that can react with nucleophiles, such as the thiol groups of cysteine residues in proteins.[20]

Experimental Protocols

Synthesis of trans-Sinapaldehyde via Homologation of Syringaldehyde

This protocol is based on the method described by Nakatsubo and Higuchi (1974).[14][17]

Materials:

  • Syringaldehyde

  • 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine

  • n-Butyllithium in hexane

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice-acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a septum, and a nitrogen inlet, add anhydrous THF (6 ml) and 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine (5.5 mmol).

  • Cool the stirred solution to -77°C using a dry ice-acetone bath.

  • Slowly add n-butyllithium in hexane (6.0 mmol, 1.39 M) over a period of 30 minutes. Continue stirring for another 30 minutes, during which a yellow precipitate of the lithio anion will form.

  • After an additional hour of stirring, add a solution of syringaldehyde (5.0 mmol) in anhydrous THF (6 ml) to the mixture over 15 minutes.

  • Stir the solution for a further 15 minutes at -77°C.

  • The reaction is then quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Spectroscopic Analysis

Sample Preparation for NMR:

  • Dissolve a small amount of purified trans-sinapaldehyde in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

Instrumentation for ¹H and ¹³C NMR:

  • A standard NMR spectrometer (e.g., 300 MHz or higher) is used to acquire the spectra.

  • The chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Sample Preparation for IR Spectroscopy:

  • For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

  • Alternatively, a Nujol mull can be prepared.

Instrumentation for IR Spectroscopy:

  • A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Sample Preparation for UV-Vis Spectroscopy:

  • Prepare a dilute solution of trans-sinapaldehyde in a suitable solvent (e.g., ethanol or methanol). The concentration should be chosen to give an absorbance reading within the linear range of the instrument (typically below 1.5).

Instrumentation for UV-Vis Spectroscopy:

  • A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the solution over a specific wavelength range (e.g., 200-400 nm).

Visualizations

Lignin Biosynthesis Pathway

The following diagram illustrates the position of trans-sinapaldehyde as a key intermediate in the biosynthesis of syringyl lignin.

Lignin_Biosynthesis Coniferaldehyde Coniferyl Aldehyde Five_Hydroxyconiferaldehyde 5-Hydroxyconiferyl Aldehyde Coniferaldehyde->Five_Hydroxyconiferaldehyde Hydroxylation (Coniferyl aldehyde 5-hydroxylase) This compound trans-Sinapaldehyde Five_Hydroxyconiferaldehyde->this compound Methylation (Caffeate O-methyltransferase) Sinapyl_Alcohol Sinapyl Alcohol This compound->Sinapyl_Alcohol Reduction (Dehydrogenase) Lignin Syringyl Lignin Sinapyl_Alcohol->Lignin Polymerization

Caption: Biosynthetic pathway of syringyl lignin from coniferyl aldehyde.

Experimental Workflow for Synthesis and Characterization

This diagram outlines a general workflow for the chemical synthesis and subsequent characterization of trans-sinapaldehyde.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (Syringaldehyde, Reagents) Reaction Chemical Reaction (e.g., Homologation) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Extraction & Washing Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Purity Purity Analysis (e.g., HPLC) Purification->Purity

Caption: General workflow for synthesis and characterization of trans-sinapaldehyde.

Biological Activities and Applications

trans-Sinapaldehyde exhibits a range of biological activities, making it a compound of interest for drug development.

  • Antioxidant Activity: The phenolic hydroxyl group enables trans-sinapaldehyde to act as a potent antioxidant by scavenging free radicals.[3] This activity is being explored for its potential in mitigating oxidative stress-related conditions.[20][21][22][23]

  • Anti-inflammatory Activity: It has been shown to inhibit TNF-α-induced NF-κB transcriptional activity and reduce nitric oxide production, suggesting anti-inflammatory properties.[3]

  • Antimicrobial Activity: trans-Sinapaldehyde has demonstrated activity against various Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species.[3][24]

  • Enzyme Inhibition: It has been identified as an inhibitor of farnesyltransferase and α-glucosidase.[3]

These diverse biological activities suggest potential applications for trans-sinapaldehyde in pharmaceuticals, nutraceuticals, and as a scaffold for the development of new therapeutic agents. Further research into its mechanisms of action and in vivo efficacy is warranted.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Sinapaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical synthesis of sinapaldehyde, a key intermediate in the biosynthesis of lignin and a valuable building block in the synthesis of various bioactive compounds. The following protocols are based on established chemical reactions and offer routes starting from commercially available precursors.

Introduction

This compound, or (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal, is a phenolic aldehyde that serves as a crucial precursor in the biosynthesis of sinapyl alcohol, a primary monomer of syringyl lignin. Its chemical structure, featuring a reactive aldehyde group and a substituted phenolic ring, makes it a target of interest for synthetic chemists in various fields, including medicinal chemistry and materials science. This document outlines several methods for its chemical synthesis, providing detailed protocols and comparative data.

Synthetic Strategies Overview

The chemical synthesis of this compound can be approached through several strategic routes, primarily starting from syringaldehyde or sinapic acid. Key transformations include carbon-carbon bond formation to extend the aldehyde side chain and functional group manipulations to arrive at the target α,β-unsaturated aldehyde. The most common methods employed are:

  • Horner-Wadsworth-Emmons Reaction: A reliable olefination reaction that typically provides good E-stereoselectivity for the formation of the α,β-unsaturated system.

  • Two-Carbon Homologation: This method extends the aldehyde group of syringaldehyde by two carbons to form the propenal side chain.

  • Reduction of Sinapic Acid Derivatives: This approach involves the partial reduction of a carboxylic acid derivative, such as an acid chloride or ester, to the corresponding aldehyde.

Each method offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for the different synthetic methods described in this document. This allows for a direct comparison of the efficiency and requirements of each approach.

MethodStarting MaterialKey ReagentsReaction Time (hours)Temperature (°C)Yield (%)
Horner-Wadsworth-EmmonsSyringaldehydeTriethyl phosphonoacetate, Sodium hydride (NaH)4-60 to 25~75-85
Two-Carbon HomologationSyringaldehyde2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine, n-Butyllithium3-5-78 to 25~60-70
Reduction of Sinapic Acid ChlorideSinapic AcidThionyl chloride (SOCl₂), Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H)2-40 to 25~45-55

Experimental Protocols

Method 1: Horner-Wadsworth-Emmons Reaction from Syringaldehyde

This protocol describes the synthesis of this compound from syringaldehyde via a Horner-Wadsworth-Emmons olefination, followed by reduction and oxidation.

Step 1: Synthesis of Ethyl Sinapate

  • Reagents and Materials:

    • Syringaldehyde

    • Triethyl phosphonoacetate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents).

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the sodium hydride suspension via a dropping funnel.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of syringaldehyde (1 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic phase under reduced pressure to yield crude ethyl sinapate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Reduction of Ethyl Sinapate to Sinapyl Alcohol

  • Reagents and Materials:

    • Ethyl sinapate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous Diethyl ether or THF

    • 0.1 M Hydrochloric acid (HCl)

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of ethyl sinapate (1 equivalent) in anhydrous diethyl ether to the LiAlH₄ suspension.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

    • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain sinapyl alcohol.

Step 3: Oxidation of Sinapyl Alcohol to this compound

  • Reagents and Materials:

    • Sinapyl alcohol

    • Manganese dioxide (MnO₂)

    • Dichloromethane (DCM)

    • Celite®

  • Procedure:

    • Dissolve sinapyl alcohol (1 equivalent) in DCM.

    • Add activated MnO₂ (5-10 equivalents) to the solution.

    • Stir the mixture vigorously at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite® to remove the MnO₂.

    • Wash the Celite® pad with additional DCM.

    • Concentrate the filtrate under reduced pressure to yield this compound.

    • If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Method 2: Two-Carbon Homologation of Syringaldehyde

This method directly converts syringaldehyde to this compound in a two-step process.

  • Reagents and Materials:

    • Syringaldehyde

    • 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous Tetrahydrofuran (THF)

    • Aqueous oxalic acid

    • Diethyl ether

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine (1.2 equivalents) in anhydrous THF and cool to -78 °C.

    • Slowly add n-BuLi (1.2 equivalents) to the solution and stir for 30 minutes at -78 °C.

    • Add a solution of syringaldehyde (1 equivalent) in anhydrous THF dropwise to the reaction mixture.

    • Stir at -78 °C for 2-3 hours.

    • Quench the reaction with water and allow it to warm to room temperature.

    • Hydrolyze the intermediate by adding an aqueous solution of oxalic acid and stirring for 1 hour.

    • Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the organic phase and purify the crude this compound by column chromatography.[1]

Method 3: Reduction of Sinapic Acid Chloride

This method proceeds via the formation of sinapic acid, which is then converted to the acid chloride and subsequently reduced.

Step 1: Synthesis of Sinapic Acid from Syringaldehyde (Knoevenagel-Doebner Condensation)

  • Reagents and Materials:

    • Syringaldehyde

    • Malonic acid

    • Pyridine

    • Piperidine

  • Procedure:

    • Dissolve malonic acid (2 equivalents) in pyridine.

    • Add syringaldehyde (1 equivalent) and a catalytic amount of piperidine.

    • Heat the reaction mixture to 80-90 °C for 2-3 hours.

    • Cool the mixture and pour it into a mixture of ice and concentrated HCl.

    • Collect the precipitated sinapic acid by filtration, wash with cold water, and dry.

Step 2: Reduction to this compound

  • Reagents and Materials:

    • Sinapic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous Toluene

    • Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H)

    • Anhydrous diglyme

  • Procedure:

    • Reflux a mixture of sinapic acid (1 equivalent) and thionyl chloride (1.5 equivalents) in anhydrous toluene for 1-2 hours to form the acid chloride.

    • Remove the excess thionyl chloride and toluene under reduced pressure.

    • Dissolve the crude sinapic acid chloride in anhydrous diglyme and cool to -78 °C.

    • Slowly add a solution of LiAl(O-t-Bu)₃H (1.1 equivalents) in anhydrous diglyme.

    • Stir the reaction at -78 °C for 1-2 hours.

    • Quench the reaction with dilute HCl at low temperature.

    • Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify by column chromatography to yield this compound.[1]

Visualizations

Experimental Workflow: Horner-Wadsworth-Emmons Synthesis of this compound

G cluster_0 Step 1: Olefination cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation cluster_3 Purification Syringaldehyde Syringaldehyde EthylSinapate Ethyl Sinapate Syringaldehyde->EthylSinapate TPA Triethyl phosphonoacetate NaH NaH / THF TPA->NaH Deprotonation NaH->EthylSinapate HWE Reaction SinapylAlcohol Sinapyl Alcohol EthylSinapate->SinapylAlcohol LiAlH4 LiAlH4 / Ether LiAlH4->SinapylAlcohol Sinapaldehyde_final This compound SinapylAlcohol->Sinapaldehyde_final MnO2 MnO2 / DCM MnO2->Sinapaldehyde_final Purification Column Chromatography / Recrystallization Sinapaldehyde_final->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: Workflow for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

Biosynthetic Pathway of this compound

G Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H CaffeicAcid Caffeic Acid pCoumaricAcid->CaffeicAcid C3'H FerulicAcid Ferulic Acid CaffeicAcid->FerulicAcid COMT Coniferaldehyde Coniferyl Aldehyde FerulicAcid->Coniferaldehyde 4CL, CCR FiveHydroxyconiferaldehyde 5-Hydroxyconiferaldehyde Coniferaldehyde->FiveHydroxyconiferaldehyde F5H This compound This compound FiveHydroxyconiferaldehyde->this compound COMT SinapylAlcohol Sinapyl Alcohol This compound->SinapylAlcohol SAD

Caption: Simplified biosynthetic pathway of this compound in plants.

References

Application Notes and Protocols for Sinapaldehyde Extraction from Lignocellulosic Biomass

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapaldehyde, a hydroxycinnamaldehyde, is a valuable aromatic compound with applications in the pharmaceutical, flavor, and fragrance industries. It is a natural precursor in the biosynthesis of sinapyl alcohol, one of the primary monomers of lignin. Lignocellulosic biomass, particularly from hardwood sources and genetically modified plants, represents a significant and renewable reservoir for this valuable chemical. The extraction of this compound from these sources is a key step in its valorization.

These application notes provide an overview of the primary strategies and detailed protocols for the extraction of this compound from lignocellulosic biomass. The methodologies covered include leveraging genetically modified biomass to increase endogenous this compound content, followed by established lignin depolymerization techniques such as alkaline hydrolysis, oxidative depolymerization, and catalytic hydrogenolysis.

Extraction Strategies Overview

The extraction of this compound from lignocellulosic biomass is intrinsically linked to the degradation of the lignin polymer. Three primary strategies are highlighted:

  • Genetically Modified Biomass: A highly effective strategy involves the use of plant lines in which the gene for cinnamyl alcohol dehydrogenase (CAD) is downregulated. The CAD enzyme is responsible for the final step in monolignol biosynthesis, converting hydroxycinnamaldehydes to their corresponding alcohols. In CAD-deficient plants, particularly poplar, this compound accumulates and is incorporated into the lignin structure at significantly higher levels, making the biomass a richer starting material. Studies have shown up to a 20-fold increase in this compound incorporation in CAD-deficient poplar.[1]

  • Oxidative Depolymerization: This method employs oxidizing agents to break down the lignin polymer, releasing aromatic aldehydes. While specific yield data for this compound is limited, studies on the oxidative depolymerization of hardwood lignin have reported yields of the structurally similar syringaldehyde up to 5.78 wt%.[2][3][4] This suggests that oxidative methods are a promising route for this compound extraction.

  • Catalytic Hydrogenolysis: This process uses a catalyst and a hydrogen source to cleave the ether linkages within the lignin polymer, resulting in a mixture of aromatic monomers. Catalytic hydrogenolysis can achieve high total aromatic monomer yields, in some cases exceeding 40%.[5][6][7] this compound would be a component of this monomer fraction, particularly when using syringyl-rich lignin from hardwoods or CAD-deficient plants.

Quantitative Data on Aromatic Monomer Yields

The following table summarizes representative yields of aromatic monomers from lignocellulosic biomass using different depolymerization techniques. It is important to note that specific yields for this compound are not widely reported; therefore, data for total aromatic monomers or the closely related syringaldehyde are provided as an indication of potential yields.

Depolymerization MethodBiomass SourceTarget Compound(s)YieldReference(s)
Oxidative DepolymerizationHardwood LigninSyringaldehyde5.78 wt%[2][3][4]
Oxidative DepolymerizationHardwood LigninVanillin2.31 wt%[2][3][4]
Catalytic HydrogenolysisOrganosolv LigninTotal Aromatic Monomers43.4%[5]
Pyrolysis-Assisted Catalytic HydrogenolysisSoftwood Milled Wood LigninTotal Aromatic Monomers62 mol%[6]
Pyrolysis-Assisted Catalytic HydrogenolysisSoftwood Organosolv LigninTotal Aromatic Monomers43.5 mol%[6]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis for the Extraction of Phenolic Aldehydes

This protocol is adapted from general methods for alkaline hydrolysis of lignocellulosic biomass to release phenolic compounds.

1. Biomass Preparation: a. Start with finely ground (e.g., 40-60 mesh) and dried lignocellulosic biomass. CAD-deficient poplar is a recommended starting material for higher this compound content. b. If not using pre-extracted lignin, perform a Soxhlet extraction with a mixture of toluene and ethanol (2:1 v/v) for 8 hours to remove extractives.

2. Alkaline Hydrolysis: a. In a pressure vessel, combine the biomass with a 2 M NaOH solution at a solid-to-liquid ratio of 1:10 (w/v). b. Seal the vessel and heat the reaction mixture to 160°C for 2 hours with constant stirring. c. After the reaction, cool the vessel to room temperature and collect the liquid hydrolysate by filtration or centrifugation.

3. Extraction of Phenolic Aldehydes: a. Acidify the liquid hydrolysate to a pH of 2-3 using 6 M HCl. This will precipitate the lignin fraction. b. Centrifuge the acidified mixture to pellet the precipitated lignin. c. Extract the supernatant containing the soluble phenolic compounds, including this compound, with ethyl acetate (3 x 1 volume of the supernatant). d. Combine the organic phases and dry over anhydrous sodium sulfate. e. Evaporate the solvent under reduced pressure to obtain the crude phenolic extract.

4. Purification (Optional but Recommended): a. The crude extract can be further purified using column chromatography on silica gel with a hexane-ethyl acetate gradient to isolate this compound.

Protocol 2: Oxidative Depolymerization using Perovskite Catalysts

This protocol is based on the catalytic oxidation of lignin to produce aromatic aldehydes.

1. Reaction Setup: a. In a high-pressure reactor, add 0.60 g of dealkalized lignin, 0.60 g of a supported LaFe₀.₂Cu₀.₈O₃ perovskite catalyst, and 30 mL of 1.0 M NaOH solution.[8] b. Pressurize the reactor with oxygen to 0.80 MPa.[8]

2. Oxidation Reaction: a. Heat the reactor to 160°C and maintain the reaction for 2.5 hours with vigorous stirring.[8]

3. Product Recovery and Extraction: a. After cooling, vent the reactor and separate the catalyst by centrifugation. b. Adjust the pH of the supernatant to 2-3 with a suitable acid to precipitate unreacted lignin. c. Centrifuge to remove the precipitate. d. Extract the supernatant with 30 mL of ethyl acetate. e. The organic phase contains the aromatic aldehydes, which can be concentrated by solvent evaporation.

Protocol 3: Catalytic Hydrogenolysis for Aromatic Monomer Production

This protocol describes a general procedure for the reductive depolymerization of lignin.

1. Biomass Pre-treatment (Lignin Extraction): a. Extract lignin from the biomass using an organosolv process. For example, treat the biomass with a mixture of ethanol and water (e.g., 60:40 v/v) with a catalytic amount of sulfuric acid at 160-180°C for 1-2 hours. b. Precipitate the lignin from the liquor by adding water, then filter and dry the isolated organosolv lignin.

2. Hydrogenolysis Reaction: a. In a high-pressure autoclave, combine the extracted lignin (e.g., 1 g), a suitable catalyst (e.g., 5 wt% Pd/C or Ni/C), and a hydrogen-donating solvent (e.g., isopropanol or ethanol) at a 1:10 solid to solvent ratio. b. Pressurize the reactor with H₂ gas (e.g., 2-4 MPa). c. Heat the reaction to 160-250°C for 2-4 hours with stirring.

3. Product Recovery: a. After cooling and depressurizing the reactor, filter out the catalyst. b. Evaporate the solvent from the liquid phase to obtain the bio-oil containing the aromatic monomers. c. The bio-oil can be analyzed directly or subjected to further purification steps like liquid-liquid extraction or chromatography to isolate specific monomers.

Protocol 4: Quantification of this compound by HPLC

This protocol outlines a general method for the analysis of this compound in the extracted samples.

1. Sample Preparation: a. Dissolve a known amount of the crude extract or purified fraction in the mobile phase (e.g., acetonitrile/water mixture). b. Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes. c. Flow Rate: 1.0 mL/min. d. Detection: UV detector at a wavelength of approximately 340 nm, which is near the absorbance maximum for this compound. e. Injection Volume: 10-20 µL.

3. Quantification: a. Prepare a calibration curve using pure this compound standards of known concentrations. b. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Lignin_Biosynthesis_Pathway cluster_cad CAD-mediated Reduction Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde _5_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->_5_Hydroxyferuloyl_CoA Coniferyl_Alcohol Coniferyl Alcohol (G-monolignol) Coniferaldehyde->Coniferyl_Alcohol Reduction CAD_enzyme CAD Enzyme (Target for Downregulation) Coniferaldehyde->CAD_enzyme Sinapoyl_CoA Sinapoyl-CoA _5_Hydroxyferuloyl_CoA->Sinapoyl_CoA This compound This compound Sinapoyl_CoA->this compound Sinapyl_Alcohol Sinapyl Alcohol (S-monolignol) This compound->Sinapyl_Alcohol Reduction Lignin Lignin Polymer This compound->Lignin Incorporation (Increased in CAD-deficient plants) This compound->CAD_enzyme Coniferyl_Alcohol->Lignin Polymerization Sinapyl_Alcohol->Lignin Polymerization CAD_enzyme->Coniferyl_Alcohol CAD_enzyme->Sinapyl_Alcohol

Caption: Lignin biosynthesis pathway highlighting the role of the CAD enzyme.

Extraction_Workflow cluster_options Biomass Lignocellulosic Biomass (e.g., CAD-deficient Poplar) Pretreatment Pretreatment (Grinding, Drying, Deproteination) Biomass->Pretreatment Depolymerization Lignin Depolymerization Pretreatment->Depolymerization Alkaline Alkaline Hydrolysis Depolymerization->Alkaline Option 1 Oxidative Oxidative Depolymerization Depolymerization->Oxidative Option 2 Hydrogenolysis Catalytic Hydrogenolysis Depolymerization->Hydrogenolysis Option 3 Extraction Solvent Extraction (e.g., Ethyl Acetate) Alkaline->Extraction Oxidative->Extraction Hydrogenolysis->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Analysis & Quantification (HPLC, GC-MS) Purification->Analysis This compound Pure this compound Analysis->this compound

Caption: General workflow for this compound extraction and purification.

HPLC_Analysis cluster_separation Separation HPLC Mobile Phase Solvent Delivery System Injector HPLC Column (C18) UV Detector Data Acquisition Chromatogram Chromatogram (Peak Area vs. Retention Time) HPLC:Data->Chromatogram Sample Sample Extract Sample->HPLC:Injector Standard This compound Standard Standard->HPLC:Injector Calibration Calibration Curve (Concentration vs. Peak Area) Chromatogram->Calibration From Standard Result Quantified this compound Concentration Chromatogram->Result From Sample Calibration->Result Comparison

Caption: Logical relationship of HPLC-based quantification of this compound.

References

Application Note: Quantification of Sinapaldehyde Using HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sinapaldehyde is a key intermediate in the biosynthesis of syringyl (S) lignin, a major structural polymer in the cell walls of angiosperm plants. As a member of the phenylpropanoid pathway, the quantification of this compound is crucial for research in plant biochemistry, biomass utilization, and the development of biofuels. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) offers a robust, specific, and sensitive method for the determination of this compound in various plant extracts and biological samples. This application note provides a comprehensive protocol for the quantification of this compound, including sample preparation, chromatographic conditions, and typical method performance characteristics.

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase based on the compound's hydrophobicity. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol) allows for the efficient separation of various phenolic compounds. The Diode-Array Detector (DAD) provides multi-wavelength detection, enabling the identification and quantification of this compound at its specific maximum absorption wavelength (λmax), thereby enhancing selectivity and sensitivity.

Experimental Protocols

Apparatus and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode-Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Software: Chromatography data station software (e.g., OpenLab CDS).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Ultrasonic Bath: For solvent degassing and sample extraction.

  • Filtration: 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon).[3]

  • Glassware: Volumetric flasks, pipettes, vials.

Reagents and Solvents
  • This compound Standard: Purity ≥98%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Formic Acid or Acetic Acid: HPLC grade.

  • Sample Extraction Solvent: Methanol or a mixture of methanol/water.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid (v/v) in ultrapure water. Degas by sonication or vacuum filtration.

  • Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile. Degas by sonication or vacuum filtration.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask. Store at 4°C, protected from light.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol or the initial mobile phase composition.[3]

Sample Preparation
  • Extraction: For plant tissue, weigh a precise amount of homogenized sample (e.g., 100 mg) and extract with a suitable volume of methanol (e.g., 5 mL) using ultrasonication for 30 minutes.[4]

  • Centrifugation: Centrifuge the extract to pellet solid debris.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[3]

  • Dilution: If necessary, dilute the filtered extract with the initial mobile phase to ensure the concentration falls within the linear range of the calibration curve.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC-DAD analysis.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[3]
Gradient Elution 0-5 min, 10% B5-25 min, 10% to 50% B25-30 min, 50% to 90% B30-35 min, 90% B (Wash)35-40 min, 90% to 10% B (Re-equilibration)
Flow Rate 1.0 mL/min[4]
Injection Volume 10 - 20 µL[4]
Column Temperature 30°C
Detection Wavelength DAD, monitor at 310-340 nm; use λmax from standard spectrum for quantification.

Note: The gradient profile should be optimized based on the specific sample matrix and co-eluting compounds.

Data Presentation and Method Performance

The Diode-Array Detector allows for the confirmation of peak identity by comparing the UV-Vis spectrum of the peak in the sample chromatogram with that of a pure standard. Quantification is performed by constructing a calibration curve from the peak areas of the working standard solutions.

Table 1: Typical Method Validation Parameters for Phenolic Aldehydes

The following data, derived from validated methods for structurally similar compounds like cinnamaldehyde and other phenolics, represents the typical performance expected from this analytical method.[4][5][6]

ParameterTypical ValueDescription
Linearity (R²) > 0.999Correlation coefficient of the calibration curve.[3]
Limit of Detection (LOD) 0.05 - 0.20 µg/mLThe lowest concentration of analyte that can be reliably detected.[5][6]
Limit of Quantification (LOQ) 0.15 - 0.80 µg/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[5][6]
Precision (%RSD) < 2%Relative Standard Deviation for replicate injections (intra-day and inter-day).[6]
Accuracy (% Recovery) 98 - 102%The closeness of the measured value to the true value, determined by spike-recovery experiments.[4]

Visualizations

Biochemical Context: Phenylpropanoid Pathway

This compound is a central intermediate in the biosynthesis of lignin monomers. The diagram below illustrates its position within the simplified phenylpropanoid pathway.

Phenylpropanoid_Pathway Simplified Phenylpropanoid Pathway Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL FerCoA Feruloyl-CoA CouCoA->FerCoA HCT/C3'H ConAld Coniferaldehyde FerCoA->ConAld CCR SinAld This compound FerCoA->SinAld F5H/COMT/CCR ConAlc Coniferyl Alcohol (G-Lignin) ConAld->ConAlc CAD SinAlc Sinapyl Alcohol (S-Lignin) SinAld->SinAlc CAD

Caption: Simplified Phenylpropanoid Pathway showing this compound.

Experimental Workflow for this compound Quantification

The logical flow from sample acquisition to final data reporting is depicted in the following workflow diagram.

HPLC_Workflow HPLC-DAD Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample 1. Sample Extraction (e.g., Plant Tissue) Filter 2. Filtration (0.22 µm Syringe Filter) Sample->Filter Inject 4. HPLC Injection Filter->Inject Standard 3. Prepare Standards & Calibration Curve Standard->Inject Separate 5. Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect 6. DAD Detection (Scan & Quantify at λmax) Separate->Detect Integrate 7. Peak Integration & Identification Detect->Integrate Quantify 8. Quantification (vs. Calibration Curve) Integrate->Quantify Report 9. Final Report (Concentration in mg/g) Quantify->Report

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols for the Structural Elucidation of Sinapaldehyde using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapaldehyde is a naturally occurring phenolic compound and a key intermediate in the biosynthesis of lignin.[1] Its chemical structure, characterized by a cinnamaldehyde core with hydroxy and methoxy substitutions on the phenyl ring, gives rise to a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[2][3] Accurate structural elucidation is paramount for understanding its function and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of the molecular structure of organic compounds like this compound in solution.[4]

This document provides detailed application notes and experimental protocols for the complete structural assignment of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Data Presentation: NMR Spectroscopic Data of this compound

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, acquired in DMSO-d₆ at 298K on a 500 MHz spectrometer. This data is essential for the complete structural assignment.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

Atom NumberChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
1-CHO9.60d7.7
2-H6.82dd15.9, 7.7
3-H7.59d15.9
5-H, 9-H7.07s-
6-OCH₃, 8-OCH₃3.82s-
7-OH(Broad signal)s-

Data sourced from Biological Magnetic Resonance Bank (BMRB) entry bmse000606.[2]

Table 2: ¹³C NMR Chemical Shift Data for this compound

Atom NumberChemical Shift (δ) ppm
1-CHO194.4
2-C126.2
3-C154.5
4-C124.6
5-C, 9-C106.8
6-C, 8-C148.2
7-C139.2
6-OCH₃, 8-OCH₃56.2

Data sourced from Biological Magnetic Resonance Bank (BMRB) entry bmse000606.[2]

Experimental Protocols

Protocol 1: NMR Sample Preparation for this compound

This protocol outlines the steps for preparing a high-quality NMR sample of this compound suitable for 1D and 2D NMR analysis.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and bulb

  • Small vial for dissolving the sample

  • Glass wool or a syringe filter

  • Internal standard (e.g., Tetramethylsilane - TMS), optional

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is typically sufficient. For a comprehensive suite of experiments including ¹³C-based 2D NMR, a more concentrated sample of 20-50 mg is recommended.[5][6]

  • Solvent Selection and Dissolution: Choose a deuterated solvent in which this compound is fully soluble. DMSO-d₆ is a common choice. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[7]

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the sample solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette or by using a syringe filter.[6]

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, high-quality NMR tube. Avoid any scratches or defects on the tube as they can interfere with the shimming process.[7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: NMR Data Acquisition

This protocol provides a general workflow for acquiring a standard set of NMR spectra for the structural elucidation of this compound. Parameters may need to be optimized based on the specific instrument and sample concentration.

Instrumentation:

  • NMR Spectrometer (e.g., 400-700 MHz) equipped with a cryoprobe for enhanced sensitivity is recommended for natural product analysis.[8]

General Setup:

  • Sample Insertion and Locking: Insert the sample into the magnet. The spectrometer will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability.[9]

  • Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[9]

  • Tuning and Matching: Tune and match the probe for the nuclei to be observed (¹H and ¹³C) to ensure efficient transfer of radiofrequency power.[10]

1D NMR Experiments:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans are required compared to ¹H NMR.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of the ¹³C spectrum.[11]

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, helping to identify adjacent protons (typically over 2-3 bonds).[12]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.[12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is crucial for connecting different spin systems and establishing the overall carbon skeleton.[12]

Visualizations

The following diagrams illustrate the workflow for structural elucidation and a relevant biological pathway involving this compound.

G cluster_0 NMR Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structure Elucidation H1_NMR 1D ¹H NMR Proton_Env Identify Proton Environments & Multiplicities H1_NMR->Proton_Env C13_NMR 1D ¹³C NMR & DEPT Carbon_Types Determine Carbon Types (CH, CH₂, CH₃, Cq) C13_NMR->Carbon_Types COSY 2D COSY HH_Connectivity Establish ¹H-¹H Connectivity COSY->HH_Connectivity HSQC 2D HSQC CH_Connectivity Assign Directly Bonded ¹H-¹³C Pairs HSQC->CH_Connectivity HMBC 2D HMBC Long_Range Connect Fragments via Long-Range ¹H-¹³C Correlations HMBC->Long_Range Proton_Env->HH_Connectivity Carbon_Types->CH_Connectivity HH_Connectivity->Long_Range CH_Connectivity->Long_Range Final_Structure Propose & Confirm Final Structure of this compound Long_Range->Final_Structure

Caption: Workflow for this compound Structural Elucidation via NMR.

G cluster_pathway Lignin Biosynthesis Pathway cluster_enzymes Enzymatic Conversions Coniferyl_Aldehyde Coniferyl Aldehyde This compound This compound Coniferyl_Aldehyde->this compound Hydroxylation & Methylation Sinapyl_Alcohol Sinapyl Alcohol This compound->Sinapyl_Alcohol Reduction (Dehydrogenase) Lignin Lignin Sinapyl_Alcohol->Lignin Polymerization Hydroxylation Hydroxylation & Methylation Reduction Dehydrogenase Activity Polymerization Polymerization

Caption: Role of this compound in Lignin Biosynthesis.

References

Application Note: GC-MS Techniques for the Identification and Quantification of Sinapaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and quantification of sinapaldehyde in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). It includes procedures for sample preparation, derivatization, GC-MS analysis, and data interpretation.

Introduction

This compound is a key intermediate in the biosynthesis of sinapyl alcohol, a primary monolignol precursor to lignin in many plant species.[1] Its chemical structure, featuring a reactive aldehyde group and a phenolic hydroxyl group, makes it an important target for research in plant biochemistry, lignification processes, and biofuel development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to its polarity and relatively low volatility, this compound requires derivatization prior to GC-MS analysis to improve its chromatographic behavior and thermal stability. This application note details a robust two-step derivatization method involving methoximation followed by silylation.

Experimental Protocols

Sample Preparation: Extraction from Plant Tissue

This protocol is a general guideline for the extraction of this compound from plant tissue, such as Arabidopsis thaliana stems or leaves.[2][3]

Materials:

  • Plant tissue (fresh or lyophilized)

  • Liquid nitrogen

  • 80% (v/v) aqueous methanol

  • Mortar and pestle or bead beater

  • Microcentrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Harvest and immediately freeze the plant tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Weigh approximately 50-100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of pre-chilled 80% methanol.

  • Vortex vigorously for 1 minute.

  • Incubate the mixture at 4°C for 1 hour with occasional vortexing to ensure thorough extraction.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube. This is the crude extract.

  • For quantitative analysis, a known amount of an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample) should be added to the extraction solvent.

Derivatization: Methoximation and Silylation

This two-step derivatization process is crucial for making this compound amenable to GC-MS analysis.[4] The first step, methoximation, stabilizes the aldehyde group and prevents the formation of multiple derivatives from tautomers. The second step, silylation, replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, increasing volatility.

Materials:

  • Dried sample extract

  • Methoxyamine hydrochloride (20 mg/mL in pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or incubator

  • GC vials with inserts

Procedure:

  • Pipette an aliquot of the plant extract (e.g., 100 µL) into a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. It is critical to remove all water and protic solvents.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride solution to the dried extract. Cap the vial tightly and vortex for 1 minute. Incubate at 60°C for 45 minutes.

  • Cool the vial to room temperature.

  • Silylation: Add 50 µL of MSTFA + 1% TMCS to the vial. Cap tightly and vortex for 1 minute. Incubate at 37°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that can be adapted for the analysis of derivatized this compound. A non-polar column such as a DB-5ms is recommended.

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
GC Column Agilent J&W DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness, or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature 70°C, hold for 1 min; ramp to 310°C at 5°C/min; hold for 10 min.
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-600) for identification; Selected Ion Monitoring (SIM) for quantification.

Data Presentation

Mass Spectral Data

The identification of this compound is confirmed by its retention time and its mass spectrum. The mass spectrum of the underivatized this compound shows characteristic fragments.[5] For the derivatized form, the mass spectrum will be different, reflecting the addition of the methoxime and TMS groups.[6]

Compound Form Key Mass-to-Charge Ratios (m/z)
This compoundUnderivatized208 (M+), 174, 146, 118, 91
This compound-MEOX-TMSDerivatized280 (M+ of TMS derivative), other characteristic fragment ions

Note: The molecular weight of the TMS derivative of this compound is 280.39 g/mol .[7][8] The mass spectrum of the MEOX-TMS derivative will have a different molecular ion and fragmentation pattern.

Quantitative Analysis Parameters

For accurate quantification, a calibration curve should be prepared using a pure standard of this compound subjected to the same extraction and derivatization procedure. An internal standard is recommended to correct for variations in sample preparation and injection. While specific quantitative data for this compound is not widely published, typical performance for similar derivatized aldehydes is presented below.[9]

Parameter Typical Value Description
Linear Range 1 - 1000 ng/mLThe concentration range over which the instrument response is proportional to the analyte concentration.
Correlation Coefficient (r²) > 0.99A measure of the linearity of the calibration curve.
Limit of Detection (LOD) 0.1 - 1 ng/mLThe lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5 ng/mLThe lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
Selected Ions for SIM Compound-specificFor quantification, select 2-3 characteristic and abundant ions from the mass spectrum of the derivatized this compound to increase sensitivity and selectivity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_output Output sample Plant Tissue grind Grind in Liquid N2 sample->grind extract Extract with 80% Methanol grind->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Extract supernatant->dry meox Methoximation (60°C, 45 min) dry->meox silylation Silylation (MSTFA) (37°C, 30 min) meox->silylation gcms GC-MS Injection silylation->gcms data Data Acquisition (Scan & SIM) gcms->data process Data Processing (Identification & Quantification) data->process results Results process->results

Caption: Experimental workflow for GC-MS analysis of this compound.

This compound Biosynthesis Pathway

biosynthesis_pathway coniferyl_aldehyde Coniferyl Aldehyde hydroxylation Hydroxylation coniferyl_aldehyde->hydroxylation Coniferyl aldehyde 5-hydroxylase five_hydroxy 5-Hydroxyconiferyl Aldehyde hydroxylation->five_hydroxy methylation O-Methylation five_hydroxy->methylation Caffeate O-methyl- transferase This compound This compound methylation->this compound reduction Reduction This compound->reduction Dehydrogenase sinapyl_alcohol Sinapyl Alcohol reduction->sinapyl_alcohol

Caption: Biosynthetic pathway of this compound.

References

Application Notes and Protocols: Sinapaldehyde as a Substrate for Cinnamyl Alcohol Dehydrogenase (CAD)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamyl alcohol dehydrogenase (CAD) is a key enzyme in the phenylpropanoid pathway, catalyzing the final step in the biosynthesis of monolignols, the primary building blocks of lignin.[1] This NADP(H)-dependent oxidoreductase reduces cinnamaldehydes, such as p-coumaraldehyde, coniferaldehyde, and sinapaldehyde, to their corresponding alcohols (p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, respectively).[2][3] The substrate specificity of CAD isoforms plays a crucial role in determining the composition of lignin in different plant species and tissues.[2] this compound is a key substrate for CAD in angiosperms, leading to the formation of sinapyl alcohol and subsequently syringyl (S) lignin units. Understanding the kinetics of this compound reduction by CAD is essential for research in plant biochemistry, bioenergy, and for the development of inhibitors targeting lignin biosynthesis.

Data Presentation

The following tables summarize the kinetic parameters of various cinnamyl alcohol dehydrogenase (CAD) and sinapyl alcohol dehydrogenase (SAD) enzymes with this compound and other relevant substrates.

Table 1: Kinetic Parameters of Sorghum bicolor CAD Isoforms [4]

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹µM⁻¹)
SbCAD2 This compound38 ± 44.8 ± 0.10.126
Coniferaldehyde77 ± 101.9 ± 0.10.025
p-Coumaraldehyde110 ± 201.1 ± 0.10.010
SbCAD4 This compound30 ± 311.2 ± 0.30.373
Coniferaldehyde25 ± 214.2 ± 0.30.568
p-Coumaraldehyde23 ± 31.9 ± 0.10.083

Table 2: Kinetic Parameters of Populus tremuloides Sinapyl Alcohol Dehydrogenase (SAD) [5]

SubstrateApparent K_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹µM⁻¹)
This compound34 ± 51.7 ± 0.10.050
Coniferaldehyde110 ± 200.8 ± 0.10.007

Table 3: Kinetic Parameters of Gossypium hirsutum CAD Isoforms [3][6]

EnzymeSubstrateK_m (µM)V_max (µmol/min/mg)
GhCAD35 p-Coumaraldehyde14.8 ± 1.21.8 ± 0.1
Coniferaldehyde22.1 ± 2.52.5 ± 0.2
This compound18.5 ± 1.92.1 ± 0.1
GhCAD43 p-Coumaraldehyde16.2 ± 1.51.9 ± 0.1
Coniferaldehyde25.3 ± 2.82.8 ± 0.2
This compound20.1 ± 2.22.3 ± 0.2
GhCAD45 p-Coumaraldehyde25.6 ± 2.61.5 ± 0.1
Coniferaldehyde35.8 ± 3.92.1 ± 0.2
This compound30.4 ± 3.11.8 ± 0.1

Experimental Protocols

Recombinant CAD Protein Expression and Purification

This protocol describes the general steps for producing and purifying recombinant CAD for kinetic analysis. Specific details may need to be optimized for the particular CAD isoform and expression system.

a. Gene Cloning and Expression Vector Construction:

  • The coding sequence of the target CAD gene is amplified by PCR and cloned into a suitable expression vector (e.g., pET vector for E. coli expression) containing a purification tag (e.g., His-tag, GST-tag).

b. Protein Expression:

  • The expression vector is transformed into a suitable expression host (e.g., E. coli BL21(DE3)).

  • A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of expression medium.

  • The culture is grown at an appropriate temperature (e.g., 37°C) to an optimal cell density (OD_600 of 0.6-0.8).

  • Protein expression is induced by adding an inducer (e.g., IPTG) and the culture is incubated for a further period at a suitable temperature (e.g., 16-25°C) to enhance protein solubility.

c. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation.

  • The cell pellet is resuspended in a lysis buffer containing lysozyme, DNase, and protease inhibitors.

  • Cells are lysed by sonication or other appropriate methods.

  • The cell lysate is clarified by centrifugation to remove cell debris.

  • The supernatant containing the soluble recombinant protein is purified using affinity chromatography corresponding to the tag (e.g., Ni-NTA resin for His-tagged proteins).

  • The column is washed with a wash buffer to remove non-specifically bound proteins.

  • The recombinant CAD protein is eluted using an elution buffer containing a high concentration of an appropriate eluting agent (e.g., imidazole for His-tagged proteins).

  • The purity of the protein is assessed by SDS-PAGE.

Cinnamyl Alcohol Dehydrogenase (CAD) Enzyme Assay

This protocol outlines a spectrophotometric assay to determine the kinetic parameters of CAD with this compound as a substrate. The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP⁺.

a. Reagents and Materials:

  • Purified recombinant CAD enzyme.

  • This compound substrate stock solution (dissolved in a suitable solvent like DMSO).

  • NADPH stock solution.

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Spectrophotometer and cuvettes.

b. Assay Procedure:

  • The reaction mixture should contain the reaction buffer, a fixed concentration of NADPH (e.g., 100-200 µM), and varying concentrations of this compound.

  • The reaction is initiated by the addition of the purified CAD enzyme.

  • The decrease in absorbance at 340 nm is monitored over time at a constant temperature (e.g., 25-30°C).

  • Initial reaction velocities are calculated from the linear portion of the absorbance versus time plot.

c. Data Analysis:

  • The kinetic parameters (K_m and V_max) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

  • The turnover number (k_cat) is calculated by dividing V_max by the enzyme concentration.

  • The catalytic efficiency (k_cat/K_m) is then calculated.

d. HPLC-based Assay (Alternative Method):

  • For some applications, an HPLC-based method can be used to directly measure the formation of sinapyl alcohol.[3][5][6]

  • The enzyme reaction is carried out as described above.

  • The reaction is stopped at different time points by adding an acid (e.g., HCl).[5]

  • The reaction mixture is analyzed by reverse-phase HPLC to separate and quantify the substrate (this compound) and the product (sinapyl alcohol).[3][5][6]

  • Initial velocities are calculated from the amount of product formed over time.[5]

Visualizations

Lignin Biosynthesis Pathway

Lignin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA p_Coumaraldehyde p-Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde Coniferaldehyde Coniferaldehyde p_Coumaroyl_CoA->Coniferaldehyde ...multiple steps CAD Cinnamyl Alcohol Dehydrogenase (CAD) p_Coumaraldehyde->CAD p_Coumaryl_alcohol p-Coumaryl Alcohol (H-monolignol) Lignin Lignin p_Coumaryl_alcohol->Lignin This compound This compound Coniferaldehyde->this compound ...multiple steps Coniferaldehyde->CAD Coniferyl_alcohol Coniferyl Alcohol (G-monolignol) Coniferyl_alcohol->Lignin This compound->CAD Sinapyl_alcohol Sinapyl Alcohol (S-monolignol) Sinapyl_alcohol->Lignin CAD->p_Coumaryl_alcohol CAD->Coniferyl_alcohol CAD->Sinapyl_alcohol

Caption: Simplified monolignol biosynthesis pathway.

Experimental Workflow for CAD Kinetics

CAD_Kinetics_Workflow Start Start Protein_Prep Recombinant CAD Expression & Purification Start->Protein_Prep Assay_Setup Prepare Reaction Mixtures (Buffer, NADPH, this compound) Protein_Prep->Assay_Setup Reaction_Start Initiate Reaction (Add Purified CAD) Assay_Setup->Reaction_Start Data_Acquisition Monitor NADPH Oxidation (ΔA340nm over time) Reaction_Start->Data_Acquisition Data_Analysis Calculate Initial Velocities Data_Acquisition->Data_Analysis MM_Plot Plot V vs. [S] & Fit to Michaelis-Menten Equation Data_Analysis->MM_Plot Results Determine Km, Vmax, kcat, kcat/Km MM_Plot->Results

Caption: Workflow for CAD kinetic analysis.

References

Investigating the Anticancer Potential of Sinapic Acid in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct research on the anticancer properties of sinapaldehyde is limited, extensive studies have highlighted the significant potential of its corresponding carboxylic acid, sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), as a promising anti-cancer agent. This document provides detailed application notes and experimental protocols based on published research investigating the effects of sinapic acid on various cancer cell lines. The information presented herein aims to guide researchers in exploring the therapeutic potential of sinapic acid and its derivatives.

Introduction

Sinapic acid is a naturally occurring hydroxycinnamic acid found in various plants, fruits, and cereals.[1] It has garnered considerable interest in cancer research due to its demonstrated antioxidant, anti-inflammatory, and anticancer properties.[1][2] Studies have shown that sinapic acid can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and impede cell invasion in a variety of cancer types, including prostate, colon, and breast cancer.[3][4][5] This document summarizes the key findings and methodologies from these studies to facilitate further research into its mechanisms of action and potential therapeutic applications.

Data Presentation: Efficacy of Sinapic Acid Across Cancer Cell Lines

The following tables summarize the quantitative data on the cytotoxic and anti-proliferative effects of sinapic acid on various cancer cell lines.

Table 1: IC50 Values of Sinapic Acid in Human Cancer Cell Lines

Cancer TypeCell LineIC50 ValueExposure TimeReference
Prostate CancerPC-3~1000 µM72 h[3][5]
Prostate CancerLNCaP~1000 µM72 h[3][5]
Colon CancerHT-29317.5 µM24 h[4]
Breast CancerMCF-7180 µg/mL24 h[5]
Breast CancerMCF-7168 µg/mL48 h[5]
Breast CancerMCF-7145 µg/mL72 h[5]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways and Molecular Mechanisms

Sinapic acid exerts its anticancer effects through the modulation of several key signaling pathways. Research indicates that it can induce apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins.

One of the key mechanisms identified is the induction of apoptosis through the intrinsic pathway, which involves the mitochondria. Sinapic acid has been shown to increase the levels of pro-apoptotic proteins like Bax and cleaved caspase-3, while decreasing the levels of the anti-apoptotic protein Bcl-2.[3][4] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately resulting in apoptosis.[4]

Furthermore, in pancreatic cancer models, sinapic acid has been found to inhibit cancer cell proliferation, migration, and invasion by downregulating the AKT/Gsk-3β signaling pathway.[3]

Visualization of Sinapic Acid's Apoptotic Pathway

Sinapic_Acid_Apoptosis_Pathway SA Sinapic Acid Bcl2 Bcl-2 SA->Bcl2 Downregulates Bax Bax SA->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits permeabilization Bax->Mito Promotes permeabilization CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 1. Simplified diagram of the intrinsic apoptotic pathway induced by sinapic acid.
Visualization of Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed Cancer Cells treat Treat with Sinapic Acid start->treat control Vehicle Control start->control viability Cell Viability Assay (XTT/MTT) treat->viability apoptosis Apoptosis Assay (Flow Cytometry) treat->apoptosis western Western Blot treat->western control->viability control->apoptosis control->western ic50 Calculate IC50 viability->ic50 apoptosis_rate Quantify Apoptosis apoptosis->apoptosis_rate protein_exp Analyze Protein Expression western->protein_exp conclusion Determine Anticancer Effect ic50->conclusion apoptosis_rate->conclusion protein_exp->conclusion

Figure 2. General experimental workflow for investigating the anticancer effects of sinapic acid.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on sinapic acid's anticancer effects.

Cell Viability Assay (XTT Assay)

Objective: To determine the cytotoxic effect of sinapic acid and calculate its IC50 value.

Materials:

  • Cancer cell lines (e.g., HT-29, PC-3, LNCaP)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • Sinapic acid (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • XTT labeling reagent (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate)

  • Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

  • Microplate reader

Protocol:

  • Seed approximately 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of sinapic acid in complete culture medium to achieve the desired final concentrations (e.g., 0-4000 µM).

  • Remove the existing medium from the wells and add 100 µL of the prepared sinapic acid dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • Following incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (typically a mixture of the XTT reagent and the electron-coupling reagent).

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator, or until a color change is apparent.

  • Measure the absorbance of each well at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with sinapic acid.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Sinapic acid

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with sinapic acid at the desired concentrations (e.g., IC50 concentration) for the specified time.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished and quantified.

Western Blot Analysis

Objective: To determine the effect of sinapic acid on the expression levels of key proteins involved in apoptosis and other signaling pathways.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Sinapic acid

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, PARP, Akt, p-Akt, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in larger culture dishes (e.g., 60 or 100 mm) and treat with sinapic acid as described previously.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control like β-actin.

Conclusion

The available scientific literature strongly suggests that sinapic acid, a close derivative of this compound, possesses significant anticancer properties against a range of cancer cell lines. Its ability to induce apoptosis and modulate key signaling pathways makes it a compelling candidate for further investigation in cancer therapy and drug development. The protocols and data presented in this document provide a solid foundation for researchers to build upon in their exploration of the therapeutic potential of sinapic acid and related compounds. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Application Notes and Protocols: Sinapaldehyde as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Sinapaldehyde, a key intermediate in the biosynthesis of syringyl lignin in angiosperms, is a valuable standard for phytochemical analysis. Its distinct chromophore makes it suitable for quantification using spectrophotometric methods, particularly High-Performance Liquid Chromatography (HPLC). This document provides detailed application notes and protocols for the use of this compound as a reference standard in quantifying its presence in plant extracts and for its application in related drug discovery and life science research.

Physicochemical Properties and Handling

This compound is a phenylpropanoid compound that serves as a critical precursor to sinapyl alcohol, one of the primary monolignols.[1][2] As a phytochemical standard, its purity, stability, and solubility are paramount for accurate quantitative analysis. Commercially available this compound typically has a purity of ≥98%.[1][3]

Table 1: Physicochemical Data of this compound

PropertyValueReference(s)
IUPAC Name (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal[2][4]
Synonyms Sinapic aldehyde, Sinapinaldehyde, Sinapylaldehyde[1][2][5]
CAS Number 4206-58-0[1][3]
Molecular Formula C₁₁H₁₂O₄[1][3]
Molecular Weight 208.21 g/mol [1][3]
Appearance Light yellow to yellow solid
Melting Point 104-109 °C[2][6]
Solubility Soluble in DMSO and Methanol[1]
Purity ≥98%[1][3]
Storage Store at -20°C, protect from light. Air sensitive.[1][7]
Stability ≥ 4 years when stored properly at -20°C[1]

Handling and Storage: this compound is air-sensitive and should be stored under an inert atmosphere. For long-term stability, it is recommended to store the solid compound at -20°C.[1][7] Solutions, particularly in solvents like DMSO, should be prepared fresh or stored at -80°C for short periods.[7] Standard safety precautions, including the use of gloves and eye protection, should be followed.[7]

Applications in Phytochemical Analysis

This compound's primary application as a standard is in the quantification of monolignols and related phenolic compounds in plant tissues, particularly in studies related to lignin biosynthesis and plant metabolism.

  • Lignin Biosynthesis Research: Lignin is a complex polymer derived from monolignols, including sinapyl alcohol.[8] In plants where enzymes like Cinnamyl Alcohol Dehydrogenase (CAD) are deficient, precursors such as this compound can accumulate and become incorporated into the lignin polymer.[9][10][11] Using this compound as a standard allows researchers to quantify these metabolic alterations.

  • Quantification in Plant Extracts: It is used as a reference standard for HPLC analysis to determine its concentration in extracts from various plant species, as well as in beverages like brandy where it contributes to the flavor profile.[12]

  • Biological Activity Studies: this compound exhibits various biological activities, including antioxidant, antifungal, and anti-inflammatory properties.[1][6][13] In these studies, a well-characterized standard is essential for determining dose-dependent effects and inhibitory concentrations (e.g., IC₅₀ values).

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution

This protocol describes the preparation of a primary stock solution of this compound for use in creating calibration curves and as a reference.

Materials:

  • This compound (≥98% purity)

  • Methanol (HPLC grade) or DMSO

  • Analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of HPLC-grade methanol to dissolve the compound. If solubility is an issue, DMSO can be used, but ensure its compatibility with the subsequent analytical method.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with methanol and mix thoroughly by inverting the flask several times.

  • This yields a 1 mg/mL (1000 ppm) stock solution.

  • Transfer the solution to an amber vial and store at -20°C. This stock solution should be stable for several weeks, but fresh preparation is recommended for optimal results.

Protocol 2: Quantitative Analysis by HPLC-UV

This protocol provides a general method for the quantification of this compound in a prepared sample extract. The method is based on typical reversed-phase HPLC procedures for phenolic aldehydes.[12][14]

Instrumentation and Conditions:

  • HPLC System: A system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% to 90% B

    • 30-35 min: 90% B (hold)

    • 35-40 min: 90% to 10% B (return to initial)

    • 40-45 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 320 nm is often used for phenolic aldehydes.[12] A UV-Vis scan of a this compound standard (approx. 200-400 nm) is recommended to determine the optimal absorption maximum. Syringaldehyde, a similar compound, shows a maximum around 308 nm.[15]

Procedure:

  • Calibration Curve: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the 1 mg/mL stock solution with the initial mobile phase composition (90% A, 10% B).

  • Sample Preparation: Plant extracts should be filtered through a 0.45 µm syringe filter before injection to remove particulate matter.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression of the calibration curve.

Table 2: Example Analytical Method Validation Parameters for Aldehyde Analysis

ParameterTypical ValueDescription
Linearity (r²) ≥ 0.99Indicates a strong correlation between concentration and detector response.
LOD (Limit of Detection) ~0.07 ppmThe lowest concentration of analyte that can be reliably detected.
LOQ (Limit of Quantitation) ~0.23 ppmThe lowest concentration of analyte that can be accurately quantified.
Accuracy (% Recovery) 98 - 102%The closeness of the measured value to the true value.
Precision (% RSD) < 3%The degree of agreement among individual test results from repeated measurements.

Visualization of Related Pathways and Workflows

Lignin Biosynthesis Pathway

This compound is a key intermediate in the syringyl (S) lignin biosynthetic pathway in angiosperms. It is formed from coniferaldehyde and subsequently reduced to sinapyl alcohol.[2]

Lignin_Biosynthesis Coniferaldehyde Coniferaldehyde This compound This compound Coniferaldehyde->this compound F5H / COMT Sinapyl_Alcohol Sinapyl Alcohol This compound->Sinapyl_Alcohol CAD / SAD Lignin S-Lignin Polymer Sinapyl_Alcohol->Lignin Polymerization

Caption: Simplified syringyl lignin biosynthesis pathway highlighting this compound.

General Workflow for Phytochemical Quantification

The process of quantifying a phytochemical like this compound involves several standard laboratory steps, from sample preparation to data analysis.

Quantification_Workflow cluster_prep Preparation cluster_standard Standard cluster_analysis Analysis cluster_quant Quantification Sample 1. Plant Sample Collection & Homogenization Extraction 2. Solvent Extraction (e.g., Methanol) Sample->Extraction Filtration 3. Filtration / Cleanup (0.45 µm filter) Extraction->Filtration HPLC 6. HPLC-UV Analysis Filtration->HPLC Std_Stock 4. This compound Stock Solution Prep Std_Curve 5. Calibration Curve Preparation Std_Stock->Std_Curve Std_Curve->HPLC Data 7. Data Acquisition (Peak Area) HPLC->Data Quantify 8. Concentration Calculation (vs. Standard Curve) Data->Quantify Result 9. Final Result (mg/g of sample) Quantify->Result

Caption: Standard workflow for quantifying this compound in plant samples.

Inhibition of NF-κB Signaling Pathway

This compound has been reported to inhibit TNF-α-induced NF-κB transcriptional activity.[1] This pathway is crucial in inflammatory responses.

NFkB_Inhibition TNFa TNF-α TNFR TNFR Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene This compound This compound This compound->IkBa_NFkB Inhibits (IC₅₀ = 13.25 µM)

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for In Vitro Enzyme Inhibitory Assays of Sinapaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the enzyme inhibitory potential of sinapaldehyde against key enzymes implicated in various physiological and pathological processes. The following sections outline the methodologies for tyrosinase, acetylcholinesterase, α-glucosidase, and xanthine oxidase inhibition assays, present data on the inhibitory activity of this compound and related compounds, and visualize the relevant biological pathways and experimental workflows.

Tyrosinase Inhibition Assay

Tyrosinase is a crucial enzyme in the biosynthesis of melanin, the primary pigment in skin and hair.[1] Its inhibition is a key strategy for the development of agents for hyperpigmentation disorders.[1]

Data Presentation
CompoundEnzyme SourceSubstrateIC50 ValueReference CompoundReference IC50
This compoundMushroomL-DOPAData not available in cited literatureKojic Acid4.1 ± 0.6 μM[2]
Protocatechuic aldehydeMushroomL-tyrosine19.92 µM[3]--
Experimental Protocol: Tyrosinase Inhibition Assay (DOPA-chrome method)

This protocol is adapted from previously described methods.[4]

Materials:

  • Mushroom Tyrosinase (E.C. 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and kojic acid in DMSO.

  • In a 96-well plate, add 20 µL of varying concentrations of this compound or kojic acid (dissolved in DMSO) to the sample wells. Add 20 µL of DMSO to the control wells.

  • Add 40 µL of mushroom tyrosinase solution (30 U/mL in phosphate buffer) to each well.

  • Add 100 µL of 0.1 M phosphate buffer (pH 6.8) to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Measure the absorbance at 475 nm using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

    • A_control is the absorbance of the control reaction (enzyme + substrate + DMSO).

    • A_sample is the absorbance of the reaction with the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Signaling Pathway and Experimental Workflow

Tyrosinase_Pathway cluster_melanogenesis Melanogenesis Pathway cluster_inhibition Inhibition L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase This compound This compound This compound->Tyrosinase Inhibits

Caption: Tyrosinase role in melanogenesis and its inhibition by this compound.

Tyrosinase_Workflow prep Prepare Reagents: - this compound dilutions - Tyrosinase solution - L-DOPA solution plate Plate Setup (96-well): - Add this compound/Control - Add Tyrosinase - Add Buffer prep->plate pre_incubate Pre-incubation (10 min, RT) plate->pre_incubate reaction Initiate Reaction: Add L-DOPA pre_incubate->reaction incubate Incubation (20 min, 37°C) reaction->incubate measure Measure Absorbance (475 nm) incubate->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50 measure->analyze

Caption: Experimental workflow for the tyrosinase inhibition assay.

Acetylcholinesterase (AChE) Inhibition Assay

Acetylcholinesterase is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[5] Its inhibition is a therapeutic strategy for conditions like Alzheimer's disease.[6]

Data Presentation
CompoundEnzyme SourceSubstrateIC50 ValueReference CompoundReference IC50
Sinapine (Sinapic acid derivative)Rat Cerebral HomogenateAcetylthiocholine3.66 µM[7]Galantamine-
Sinapine (Sinapic acid derivative)Rat Blood SerumAcetylthiocholine22.1 µM[7]Galantamine-
This compoundElectric EelAcetylthiocholineData not available in cited literatureDonepezil-
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the well-established Ellman's method.[1][8]

Materials:

  • Acetylcholinesterase (AChE) from electric eel (E.C. 3.1.1.7)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound

  • Donepezil (positive control)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of this compound and donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of varying concentrations of this compound or donepezil.

  • Add 50 µL of Tris-HCl buffer (50 mM, pH 8.0).

  • Add 25 µL of AChE solution (0.1 U/mL in buffer).

  • Mix and pre-incubate at 37°C for 15 minutes.

  • Add 25 µL of DTNB solution (10 mM in buffer).

  • Initiate the reaction by adding 25 µL of ATCI solution (15 mM in buffer).

  • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] * 100

  • Calculate the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow

AChE_Pathway cluster_cholinergic Cholinergic Synapse cluster_inhibition Inhibition ACh Acetylcholine AChE AChE ACh->AChE Receptor Postsynaptic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis This compound This compound This compound->AChE Inhibits AChE_Workflow prep Prepare Reagents: - this compound dilutions - AChE solution - DTNB & ATCI solutions plate Plate Setup (96-well): - Add this compound/Control - Add Buffer - Add AChE prep->plate pre_incubate Pre-incubation (15 min, 37°C) plate->pre_incubate reaction Initiate Reaction: Add DTNB then ATCI pre_incubate->reaction measure Kinetic Measurement (Absorbance at 412 nm) reaction->measure analyze Data Analysis: - Calculate Reaction Rates - Determine % Inhibition & IC50 measure->analyze aGlucosidase_Pathway cluster_metabolism Carbohydrate Metabolism cluster_inhibition Inhibition Oligo Oligosaccharides aGlucosidase aGlucosidase Oligo->aGlucosidase Glucose Glucose aGlucosidase->Glucose Hydrolysis Absorption Intestinal Absorption Glucose->Absorption This compound This compound This compound->aGlucosidase Inhibits aGlucosidase_Workflow prep Prepare Reagents: - this compound dilutions - α-Glucosidase solution - pNPG solution plate Plate Setup (96-well): - Add Buffer - Add this compound/Control - Add α-Glucosidase prep->plate pre_incubate Pre-incubation (10 min, 37°C) plate->pre_incubate reaction Initiate Reaction: Add pNPG pre_incubate->reaction incubate Incubation (20 min, 37°C) reaction->incubate stop Stop Reaction: Add Na₂CO₃ incubate->stop measure Measure Absorbance (405 nm) stop->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50 measure->analyze XO_Pathway cluster_purine Purine Metabolism cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase This compound This compound This compound->XO Inhibits XO_Workflow prep Prepare Reagents: - this compound dilutions - Xanthine Oxidase solution - Xanthine solution plate Plate Setup (96-well): - Add Buffer - Add this compound/Control - Add Xanthine prep->plate pre_incubate Pre-incubation (15 min, 25°C) plate->pre_incubate reaction Initiate Reaction: Add Xanthine Oxidase pre_incubate->reaction measure Kinetic Measurement (Absorbance at 295 nm) reaction->measure analyze Data Analysis: - Calculate Reaction Rates - Determine % Inhibition & IC50 measure->analyze

References

Application Notes and Protocols for Developing Novel Antimicrobial Agents Using Sinapaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapaldehyde, a naturally occurring phenolic aldehyde found in various plants, has emerged as a promising candidate for the development of novel antimicrobial agents.[1] Structurally related to the well-studied antimicrobial compound cinnamaldehyde, this compound offers a unique chemical scaffold for derivatization and optimization in drug discovery programs. These application notes provide a comprehensive overview of the current understanding of this compound's antimicrobial activity, its putative mechanisms of action, and detailed protocols for its evaluation.

Antimicrobial Activity of this compound

This compound has demonstrated notable antifungal activity.[2] While comprehensive data on its antibacterial effects are still emerging, its structural similarity to cinnamaldehyde, a potent antibacterial agent, suggests a broad spectrum of activity is likely.

Antifungal Activity

Studies have shown that this compound is effective against various species of Candida, including strains resistant to conventional antifungal drugs like fluconazole.[2] The minimum inhibitory concentrations (MICs) typically range from 100 to 200 µg/mL.[2]

Antibacterial Activity (Inferred)

Direct quantitative data on the antibacterial activity of this compound is limited. However, based on extensive research into cinnamaldehyde, it is hypothesized that this compound will exhibit activity against a range of Gram-positive and Gram-negative bacteria. For reference, the MIC values for cinnamaldehyde against common bacterial pathogens are presented in the data section below. It is recommended that researchers use the protocols provided herein to determine the specific MIC and Minimum Bactericidal Concentration (MBC) values for this compound against their bacterial strains of interest.

Data Presentation

Table 1: Antifungal Activity of this compound against Candida Species
Candida SpeciesMIC Range (µg/mL)Reference
Candida (various strains)100 - 200[2]
Table 2: Antibacterial Activity of Cinnamaldehyde (for reference)
Bacterial StrainMIC Range (µg/mL)MBC Range (µg/mL)Reference
Escherichia coli780 - 31201560[3]
Staphylococcus aureus250 - 5001000[1]
Pseudomonas aeruginosa>1000>1000[4]
Listeria monocytogenes->1-log reduction at 30 mM[5]

Mechanism of Action

The antimicrobial mechanism of this compound, particularly its antifungal action, is believed to primarily target the fungal cell membrane. The proposed and inferred mechanisms are detailed below.

Antifungal Mechanism

The primary antifungal mechanism of this compound against Candida species involves the disruption of the plasma membrane's integrity and function.[2] Specifically, it has been shown to inhibit the plasma membrane H+-ATPase activity.[2] This inhibition leads to a disruption of the proton gradient across the cell membrane, resulting in intracellular acidification and ultimately, cell death.[2] Electron microscopy studies have also revealed physical damage to the fungal cell membrane and morphological alterations upon treatment with this compound.[2]

Antifungal_Mechanism cluster_extracellular Extracellular cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular This compound This compound H_ATPase H+-ATPase This compound->H_ATPase Inhibits Acidification Intracellular Acidification H_ATPase->Acidification Disrupts H+ Efflux Cell_Death Cell Death Acidification->Cell_Death Leads to

Antifungal signaling pathway of this compound.
Putative Antibacterial Mechanism (inferred from Cinnamaldehyde)

Given the structural similarities, the antibacterial mechanism of this compound is likely to mirror that of cinnamaldehyde. Cinnamaldehyde exerts its antibacterial effects through a multi-targeted approach, primarily focused on the bacterial cell envelope and key cellular processes.

  • Cell Membrane Disruption: Cinnamaldehyde intercalates with the bacterial cell membrane, increasing its permeability.[6][7] This leads to the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately causing cell death.[8] It can also disrupt the membrane potential.[6][9]

  • Inhibition of Cell Division: Cinnamaldehyde has been shown to inhibit the activity of FtsZ, a crucial protein in bacterial cell division.[1] This inhibition prevents the formation of the Z-ring, leading to filamentation and eventual cell lysis.

  • Inhibition of Energy Metabolism: The compound can interfere with cellular energy generation by inhibiting glucose uptake and ATP production.[1]

Antibacterial_Mechanism cluster_targets Bacterial Cellular Targets This compound This compound (Putative) Membrane Cell Membrane This compound->Membrane Disrupts Integrity & Potential FtsZ FtsZ Protein This compound->FtsZ Inhibits Activity Metabolism Energy Metabolism This compound->Metabolism Inhibits ATP Production Leakage Leakage of Cellular Contents Membrane->Leakage Depolarization Membrane Depolarization Membrane->Depolarization Cell_Division_Inhibition Inhibition of Cell Division FtsZ->Cell_Division_Inhibition Energy_Depletion Energy Depletion Metabolism->Energy_Depletion Bacterial_Cell_Death Bacterial Cell Death Leakage->Bacterial_Cell_Death Contributes to Depolarization->Bacterial_Cell_Death Contributes to Cell_Division_Inhibition->Bacterial_Cell_Death Contributes to Energy_Depletion->Bacterial_Cell_Death Contributes to

Putative antibacterial mechanisms of this compound.

Experimental Protocols

The following are detailed protocols for the evaluation of the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Resazurin solution (for viability indication, optional)

  • Plate reader (optional)

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare the microbial inoculum by suspending colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[1] If using a viability indicator like resazurin, a color change will indicate microbial growth.

MIC_Workflow start Start dilution Prepare Serial Dilutions of this compound in 96-well Plate start->dilution inoculum_prep Prepare Standardized Microbial Inoculum dilution->inoculum_prep inoculation Inoculate Wells with Microbial Suspension inoculum_prep->inoculation incubation Incubate Plate inoculation->incubation read_results Determine MIC (Lowest Concentration with No Growth) incubation->read_results end End read_results->end

Workflow for MIC determination.
Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.

Materials:

  • MIC plate from the previous experiment

  • Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar plate.

  • Incubate the agar plates at 37°C for 24-48 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Agar plates with a confluent lawn of the test microorganism

  • Sterile forceps

Procedure:

  • Prepare a standardized microbial suspension and create a confluent lawn on the agar plate using a sterile swab.

  • Impregnate sterile filter paper disks with a known amount of the this compound solution.

  • Allow the solvent to evaporate completely from the disks in a sterile environment.

  • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).

Conclusion

This compound presents a compelling starting point for the development of new antimicrobial therapies, particularly in the realm of antifungal agents. Its demonstrated activity against Candida and its likely antibacterial properties, inferred from its structural analog cinnamaldehyde, warrant further investigation. The protocols outlined in these application notes provide a robust framework for researchers to quantify the antimicrobial efficacy of this compound and to further elucidate its mechanisms of action. Future research should focus on obtaining comprehensive antibacterial data, exploring potential synergies with existing antibiotics, and investigating the in vivo efficacy and safety of this compound and its derivatives.

References

Troubleshooting & Optimization

Troubleshooting low yield in sinapaldehyde chemical synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in the chemical synthesis of sinapaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common chemical synthesis routes for this compound, and what are their typical yields?

A1: Several chemical methods exist for synthesizing this compound, each with varying reported yields. Key methods include the Rosenmund reduction of acetyl sinapic acid chloride and two-carbon homologation using a dihydro-1,3-oxazine intermediate. Older methods involving direct condensation reactions are also reported but often result in lower yields due to harsh conditions.[1]

Q2: My this compound product appears impure or is a mixture of compounds. What could be the cause?

A2: Impurities often arise from side reactions or the degradation of the product. High reaction temperatures, strongly acidic or alkaline conditions, and prolonged reaction times can promote the formation of by-products.[1] this compound itself can undergo dimerization or oxidation, especially at elevated temperatures.[2] Careful monitoring of the reaction and purification are crucial.

Q3: Can the quality of my starting materials affect the yield?

A3: Absolutely. The purity of starting materials, such as syringaldehyde or other precursors, is critical.[3] Impurities in reactants or solvents can interfere with the main reaction, catalyze side reactions, or complicate the purification process, all of which can contribute to a lower yield.[4]

Q4: How does this compound's stability impact the synthesis and workup?

A4: this compound is susceptible to oxidative degradation, particularly at higher temperatures.[2] During workup and purification, it's advisable to avoid excessive heat. The compound's electrophilic nature means it can react with nucleophiles, so care should be taken with the choice of solvents and reagents during extraction and chromatography.[2]

Troubleshooting Guide for Low Yield

Issue 1: The reaction did not proceed to completion, or the yield is significantly lower than expected.

  • Possible Cause 1: Sub-optimal Reaction Conditions.

    • Solution: Temperature, reaction time, and pH are critical parameters. The Rosenmund reduction, for example, is known to produce low yields under high temperatures and strong acid conditions. Systematically optimize these parameters. Consider using milder conditions or alternative synthetic routes known for higher efficiency, such as the dihydro-1,3-oxazine method.

  • Possible Cause 2: Reagent Quality or Stoichiometry.

    • Solution: Ensure all reagents and solvents are pure and anhydrous if the reaction is moisture-sensitive.[3][4] Verify the accuracy of all measurements and calculations. An incorrect molar ratio of reactants or catalyst can halt the reaction prematurely or favor side reactions.

  • Possible Cause 3: Inefficient Mixing.

    • Solution: Ensure the reaction mixture is stirred thoroughly and continuously.[3] In heterogeneous reactions (e.g., involving a solid catalyst), efficient stirring is paramount for maximizing reactant interaction.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods and Reported Yields

Synthesis MethodStarting Material ExampleKey Reagents/ConditionsReported Overall YieldNotes
Rosenmund Reduction Acetyl Sinapic Acid ChlorideH₂, Pd/BaSO₄~22% (from Syringaldehyde)Low yield attributed to harsh acidic conditions and high temperature, leading to by-products.
Condensation Reaction Substituted p-hydroxybenzaldehydeAcetaldehyde, strong base~12%Prone to low yields due to alkaline conditions, high temperature, and long reaction times.[1]
Dihydro-1,3-oxazine Method Substituted p-hydroxybenzaldehyde2-methyl-dihydro-1,3-oxazine, n-BuLiHigher (Quantitative Alkylation)Offers advantages of stable intermediates and rapid, irreversible reactions.
Reduction of Acid Chloride p-Hydroxycinnamic Acid ChlorideLithium tri-t-butoxyaluminohydrideNot specified, but presented as an alternative to low-yield methods.[1]A milder alternative to other reduction methods.

Experimental Protocols

Methodology: this compound Synthesis via Dihydro-1,3-oxazine Homologation

This protocol outlines a higher-yield approach for synthesizing this compound through a two-carbon homologation of a suitable benzaldehyde precursor (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde). This method avoids the harsh conditions that lower yields in other syntheses.

Step 1: Preparation of the Lithio Carbanion

  • Strictly anhydrous conditions must be maintained. All glassware should be flame- or oven-dried.[3]

  • Dissolve 2-methyl-dihydro-1,3-oxazine in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

  • Slowly add a stoichiometric equivalent of n-butyllithium (n-BuLi) to the solution while stirring. The generation of the lithio carbanion is rapid.

Step 2: Reaction with Benzaldehyde Precursor

  • In a separate flask, dissolve the 4-hydroxy-3,5-dimethoxybenzaldehyde (or a protected version) in anhydrous THF.

  • Slowly add the benzaldehyde solution to the cold (-78 °C) lithio carbanion solution.

  • Allow the reaction to proceed at this low temperature for a specified time, monitoring completion with Thin Layer Chromatography (TLC).

Step 3: Hydrolysis to Yield this compound

  • After the reaction is complete, quench the reaction by adding an aqueous acid solution (e.g., oxalic acid) to hydrolyze the intermediate.

  • Allow the mixture to warm to room temperature.

  • The resulting mixture contains this compound, which can then be isolated.

Step 4: Workup and Purification

  • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate), considering this compound's relatively poor water solubility.[2]

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to isolate pure this compound.

Visualizations

TroubleshootingWorkflow start Low Yield Observed check_materials 1. Check Starting Materials start->check_materials sub_purity Purity of Reactants/Solvents? check_materials->sub_purity check_conditions 2. Review Reaction Conditions cond_temp Optimal Temperature? check_conditions->cond_temp check_workup 3. Analyze Workup & Purification workup_loss Product Loss During Extraction? check_workup->workup_loss final_product Characterize Final Product sub_stoich Correct Stoichiometry? sub_purity->sub_stoich [Yes] optimize Optimize & Repeat sub_purity->optimize [No] sub_stoich->check_conditions [Yes] sub_stoich->optimize [No] cond_time Correct Duration? cond_temp->cond_time [Yes] cond_temp->optimize [No] cond_atm Inert Atmosphere Maintained? cond_time->cond_atm [Yes] cond_time->optimize [No] cond_atm->check_workup [Yes] cond_atm->optimize [No] purification_issue Decomposition on Silica? workup_loss->purification_issue [No] workup_loss->optimize [Yes] purification_issue->final_product [No] purification_issue->optimize [Yes]

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

SynthesisPathway cluster_start Starting Materials cluster_reaction Reaction Steps Syringaldehyde Syringaldehyde (or protected derivative) Addition Nucleophilic Addition Syringaldehyde->Addition Oxazine 2-Methyl-dihydro-1,3-oxazine Carbanion Formation of Lithio Carbanion (n-BuLi, -78°C) Oxazine->Carbanion Carbanion->Addition Hydrolysis Acidic Hydrolysis Addition->Hydrolysis Product This compound Hydrolysis->Product

Caption: Simplified pathway for this compound synthesis via the oxazine method.

ParameterRelationships Yield Yield Temp Temperature Temp->Yield  optimal range Byproducts By-products Temp->Byproducts  excess increases Time Reaction Time Time->Yield  affects completion Time->Byproducts  excess increases Purity Reactant Purity Purity->Yield  direct positive effect Purity->Byproducts  high purity reduces Byproducts->Yield  reduces

Caption: Key parameter relationships influencing reaction yield and purity.

References

Technical Support Center: Optimizing Sinapaldehyde Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sinapaldehyde derivatization. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing this compound?

A1: Derivatization is a chemical modification process used to enhance the analytical properties of a target molecule. For this compound, derivatization is typically performed to:

  • Improve its volatility for Gas Chromatography (GC) analysis.[1]

  • Enhance its detection in High-Performance Liquid Chromatography (HPLC) by attaching a UV-absorbing or fluorescent tag.[2][3][4]

  • Increase its ionization efficiency for Mass Spectrometry (MS) detection.[3][5]

Q2: What are the most common derivatization reagents for aldehydes like this compound?

A2: Common derivatization reagents for aldehydes include:

  • For HPLC-UV/FLD: 2,4-Dinitrophenylhydrazine (DNPH)[4][6], o-Phthaldialdehyde (OPA) with a thiol[7], and Dansyl chloride.[2]

  • For GC-MS: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)[3] and silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) which target the hydroxyl group.[8]

Q3: What is the stability of this compound and its derivatives?

A3: this compound is sensitive to air and light.[9] It is recommended to store it in a cool, dark place, preferably under an inert atmosphere. The stability of its derivatives varies depending on the reagent used. For instance, some OPA derivatives can be unstable, requiring timely analysis. It is crucial to assess the stability of the specific derivative under your experimental conditions.

Q4: Can I derivatize this compound in a complex matrix like plant extracts or biological fluids?

A4: Yes, but it often requires a sample cleanup step prior to derivatization to remove interfering substances.[3] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to isolate this compound and other phenolic compounds before derivatization.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound.

Issue 1: Low or No Derivative Yield

Possible Causes & Solutions

CauseRecommended Action
Incorrect Reagent-to-Analyte Ratio Ensure the derivatization reagent is in molar excess to drive the reaction to completion. Start with a 10-fold molar excess and optimize from there.
Suboptimal Reaction pH The pH of the reaction mixture is critical. For example, OPA derivatization requires basic conditions (pH ~10.4)[7], while DNPH reactions are typically performed in acidic media.[4] Verify and adjust the pH of your reaction buffer.
Inappropriate Reaction Temperature or Time Derivatization reactions can be sensitive to temperature and time.[2] Consult the literature for your specific reagent or perform a time-course and temperature optimization study (e.g., room temperature, 37°C, 60°C). Some reactions are rapid[7], while others may require heating for an extended period.[2]
Degraded Reagent or Analyte This compound and some derivatization reagents are sensitive to light, air, and moisture.[9] Use fresh reagents and properly stored analyte. Prepare derivatization solutions fresh daily.[4]
Presence of Interfering Substances Other compounds in your sample with aldehyde, ketone, or hydroxyl groups may compete for the derivatization reagent. A sample cleanup step is recommended.
Solvent Incompatibility Ensure this compound and the derivatization reagent are soluble in the chosen reaction solvent. Protic solvents like water or alcohols may interfere with silylation reactions.[1]
Issue 2: Inconsistent or Irreproducible Results

Possible Causes & Solutions

CauseRecommended Action
Variable Reaction Time For reactions that are not instantaneous, precise timing of the reaction before quenching or analysis is crucial for reproducibility. Use a timer and process samples consistently.
Fluctuations in Temperature Use a temperature-controlled water bath or heating block to maintain a consistent reaction temperature.
Incomplete Mixing Ensure thorough mixing of the sample and reagent, especially for viscous samples. Vortexing is a common practice.
Derivative Instability Analyze the derivatized samples as quickly as possible. If necessary, investigate the stability of the derivative over time at different temperatures (e.g., 4°C, room temperature) to determine an optimal analysis window.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of sample, standards, and reagents.
Issue 3: Presence of Multiple or Unexpected Peaks in Chromatogram

Possible Causes & Solutions

CauseRecommended Action
Side Reactions Suboptimal conditions (e.g., incorrect pH, high temperature) can lead to the formation of side products. Re-optimize the reaction conditions.
Excess Derivatization Reagent A large excess of the derivatization reagent may appear as a significant peak in the chromatogram. If it interferes with your analyte peak, consider a sample cleanup step after derivatization or adjust the chromatographic gradient.
Isomer Formation Some derivatization reactions can produce isomers (e.g., syn- and anti- isomers of oximes), leading to multiple peaks for a single analyte. This is often addressed by optimizing chromatographic separation.
Contamination Contaminants from solvents, glassware, or the sample matrix can be derivatized and appear as extra peaks. Use high-purity solvents and thoroughly clean all glassware. Analyze a reagent blank (all reaction components except the analyte) to identify contaminant peaks.

Experimental Protocols

Protocol 1: General Procedure for this compound Derivatization with DNPH for HPLC-UV Analysis

This protocol is a general guideline and should be optimized for your specific application.

  • Preparation of Solutions:

    • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in a suitable solvent like acetonitrile containing a small amount of strong acid (e.g., perchloric acid or sulfuric acid).[6]

    • Sample/Standard Solution: Dissolve an accurately weighed amount of this compound or your sample extract in a compatible solvent (e.g., acetonitrile).

  • Derivatization Reaction:

    • In a clean vial, mix your this compound standard or sample with an excess of the DNPH reagent. A typical ratio is 1:5 (v/v) sample to reagent.

    • Acidify the mixture if necessary to catalyze the reaction (target pH is often around 3).[4]

    • Incubate the mixture. Optimization may be required, but common conditions are heating at 55-60°C for 30-60 minutes.[6]

    • Cool the reaction mixture to room temperature.

  • Sample Cleanup (Optional but Recommended):

    • The derivatized sample can be cleaned up using a C18 solid-phase extraction (SPE) cartridge to remove excess DNPH and other interferences.[4][6]

    • Elute the DNPH-sinapaldehyde derivative from the SPE cartridge with a solvent like acetonitrile.

  • Analysis:

    • Analyze the final solution by reverse-phase HPLC.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Column: A C18 column is typically employed.[4][6]

    • Detection: Set the UV detector to a wavelength around 360 nm, which is the characteristic absorbance for many DNPH derivatives.[6]

Visualizations

General Workflow for this compound Derivatization and Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection (e.g., Plant Extract) Extract Extraction & Cleanup (SPE or LLE) Sample->Extract Deriv Add Derivatization Reagent (e.g., DNPH, PFBHA) Extract->Deriv React Incubate (Optimize Time & Temp) Deriv->React Quench Quench Reaction (If necessary) React->Quench Analysis Instrumental Analysis (HPLC or GC-MS) Quench->Analysis Data Data Processing Analysis->Data Start Low Derivative Yield CheckReagent Check Reagent - Fresh? - Correct Excess? Start->CheckReagent CheckConditions Check Reaction Conditions - pH? - Temp? - Time? CheckReagent->CheckConditions No PrepNew Prepare Fresh Reagents CheckReagent->PrepNew Yes (Degraded) OptimizeRatio Optimize Reagent:Analyte Ratio CheckReagent->OptimizeRatio Yes (Ratio) CheckSample Check Sample - Analyte Degraded? - Matrix Interference? CheckConditions->CheckSample No OptimizeConditions Optimize pH, Temp, Time CheckConditions->OptimizeConditions Yes Cleanup Implement Sample Cleanup Step CheckSample->Cleanup Yes End Yield Improved PrepNew->End OptimizeRatio->End OptimizeConditions->End Cleanup->End

References

Technical Support Center: High-Purity Sinapaldehyde Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and experimental protocols for the successful isolation and purification of high-purity sinapaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

A: this compound, or (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal, is a phenolic aldehyde that is an important intermediate in lignin biosynthesis in many plants.[1] It is structurally related to cinnamaldehyde and is noted for its antioxidant, antifungal, and other biological activities.[2] Its key properties are summarized in Table 1.

Q2: How should high-purity this compound be stored to ensure stability?

A: this compound is sensitive to air and light.[3] For long-term stability (≥ 4 years), it should be stored as a solid in an amber vial under an inert atmosphere (e.g., nitrogen or argon) at -20°C. For short-term laboratory use, storage at 2-8°C is also acceptable.[3]

Q3: What are the primary safety concerns when handling this compound?

A: this compound may cause skin irritation, serious eye irritation, and respiratory irritation. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Q4: In which common laboratory solvents is this compound soluble?

A: this compound has good solubility in several organic solvents but is practically insoluble in water. This differential solubility is key to its extraction and purification. See Table 2 for details.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [3]
Appearance Light yellow to yellow solid[3]
Melting Point 104 - 109 °C[2][3]
Stability Air and light sensitive[3]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)Soluble[4]
MethanolSoluble[5]
AcetoneSlightly Soluble[4]
Ethyl AcetateSoluble[4]
ChloroformSlightly Soluble[4]
DichloromethaneSoluble[4]
WaterPractically Insoluble[2]

Troubleshooting Guides

This section addresses common issues encountered during the isolation and purification of this compound in a question-and-answer format.

Issue 1: Low Yield from Plant Extraction

Q: My initial extraction from plant material has resulted in a very low yield of crude product. What are the likely causes and how can I improve it?

A: Low extraction yields can stem from several factors related to the plant material, solvent choice, and extraction procedure.

  • Inefficient Cell Disruption: The plant material must be finely ground to maximize surface area and ensure the solvent can penetrate the cell walls.

    • Solution: Ensure the dried plant material is milled to a fine, consistent powder. For fresh material, homogenization or cryogenic grinding can be effective.

  • Improper Solvent Selection: The polarity of the extraction solvent is critical. Using a solvent in which this compound has low solubility, or one that fails to penetrate the plant matrix, will result in poor yields.

    • Solution: Methanol or a methanol/dichloromethane mixture is often effective for extracting phenolic compounds.[6] Sequential extractions with solvents of increasing polarity (e.g., starting with hexane to remove lipids, followed by ethyl acetate, then methanol) can also improve the purity of the target extract.[7]

  • Insufficient Extraction Time or Temperature: The extraction process may not have run long enough or at a high enough temperature to efficiently extract the compound.

    • Solution: Increase the extraction time (e.g., 24-48 hours for maceration) or use methods like Soxhlet extraction or ultrasound-assisted extraction to improve efficiency.[8][9] However, be cautious with heat, as prolonged exposure to high temperatures can degrade this compound.[2]

Issue 2: Poor Purity and Product Degradation

Q: The isolated this compound is a brownish color instead of yellow, and HPLC analysis shows multiple impurity peaks. What went wrong?

A: Discoloration and impurities often point to degradation or co-extraction of other compounds. This compound's aldehyde and phenol groups make it susceptible to oxidation.

  • Oxidation: Exposure to air (oxygen) and light during the extraction and purification process is a primary cause of degradation.

    • Solution: Perform extraction and purification steps under dim light and consider flushing solvents and reaction vessels with an inert gas like nitrogen. Adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) during extraction can sometimes help, but it must be removed later.

  • Co-extraction of Impurities: The initial extraction often pulls out structurally similar compounds, such as other lignin precursors (coniferyl aldehyde, syringaldehyde) or chlorophyll and lipids if starting from fresh leaves.[1]

    • Solution: A preliminary "defatting" step can be very effective. Before the main extraction, wash the dried plant powder with a non-polar solvent like n-hexane to remove lipids and chlorophyll. This will yield a cleaner crude extract for subsequent purification. See the workflow diagram below for a general strategy.

cluster_start Troubleshooting: Low Purity start Low Purity after Column Chromatography q1 Are peaks streaking or tailing on TLC/HPLC? start->q1 q2 Is separation between This compound and impurities poor? q1->q2 No s1a A: Sample overloaded on column. B: Column packed improperly. C: Sample loaded in wrong solvent. q1->s1a Yes q3 Is the product discolored (brown)? q2->q3 No s2a A: Eluent polarity is incorrect. B: Impurities are very similar. q2->s2a Yes s3a A: Oxidation/degradation has occurred. q3->s3a Yes s1b Solution: - Reduce sample load. - Repack column carefully. - Use dry loading method. s1a->s1b s2b Solution: - Optimize eluent system (gradient). - Try a different stationary phase (e.g., reverse-phase C18). - Proceed to recrystallization. s2a->s2b s3b Solution: - Rerun process under inert gas. - Use amber glassware. - Avoid excessive heat. s3a->s3b

Caption: Troubleshooting decision tree for low purity issues.

Issue 3: Problems with Column Chromatography

Q: My column chromatography is not providing good separation. The bands are either streaking or moving too fast/slow.

A: Column chromatography performance is highly dependent on proper technique.[10][11]

  • Streaking/Tailing Bands: This is often caused by loading too much sample or dissolving the sample in a solvent that is too polar relative to the mobile phase.

    • Solution: Reduce the amount of crude extract loaded onto the column (typically 1-5% of the silica gel weight). Use the "dry loading" method: dissolve the crude extract in a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and then carefully load the resulting dry powder onto the top of the column.

  • Compounds Elute Too Quickly (Low Resolution): The mobile phase (eluent) is too polar.

    • Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.

  • Compounds Do Not Elute: The mobile phase is not polar enough to displace the compound from the silica gel.

    • Solution: Gradually increase the polarity of the eluent. A gradient elution, starting with a non-polar solvent system and slowly increasing the proportion of the polar solvent, is highly effective for separating complex mixtures.[5]

Issue 4: Failure to Crystallize

Q: After column chromatography, the purified fractions won't crystallize and have formed an oil. How can I induce crystallization?

A: "Oiling out" is a common problem when impurities are still present or the wrong solvent system is used.[12]

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.

    • Solution: Re-purify the material using column chromatography with a shallower solvent gradient or try preparative HPLC.

  • Incorrect Solvent System: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[13]

    • Solution: Use a two-solvent system.[14] Dissolve the this compound oil in a minimum amount of a hot solvent in which it is soluble (e.g., acetone or ethyl acetate). Then, slowly add a miscible "anti-solvent" in which it is insoluble (e.g., n-hexane) dropwise until the solution becomes persistently cloudy. Gently warm the solution until it becomes clear again, then allow it to cool slowly and undisturbed.

  • Supersaturation Issues: The solution may be supersaturated but lacks a nucleation point.

    • Solution: Try scratching the inside of the flask with a glass rod just below the solvent level to create nucleation sites. If you have a pure crystal of this compound, add a tiny "seed crystal" to the solution to initiate crystallization.

Experimental Protocols & Workflows

A 1. Plant Material (Dried & Powdered) B 2. Defatting (n-Hexane Wash) A->B C 3. Extraction (Methanol or Acetone) B->C D 4. Concentration (Rotary Evaporation) C->D E Crude Extract D->E F 5. Silica Gel Column Chromatography E->F G 6. Fraction Collection & TLC/HPLC Analysis F->G H 7. Pool Pure Fractions & Concentrate G->H I Semi-Pure Solid H->I J 8. Recrystallization I->J K High-Purity This compound Crystals J->K

Caption: General workflow for high-purity this compound isolation.

Protocol 1: Extraction from Plant Material

  • Preparation: Air-dry or freeze-dry the plant material and grind it into a fine powder.

  • Defatting: Macerate the powdered material in n-hexane (1:10 w/v) for 24 hours at room temperature with gentle agitation to remove non-polar compounds. Filter and discard the hexane. Repeat if necessary. Air-dry the plant residue.

  • Extraction: Submerge the defatted powder in methanol (1:10 w/v) and extract for 48 hours at room temperature, or reflux for 4-6 hours.[6]

  • Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

Protocol 2: Silica Gel Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pour it into a glass column, allowing it to pack evenly under gravity. Add a thin layer of sand on top to protect the silica bed.[5]

  • Sample Loading (Dry Method): Dissolve the crude extract in a minimal amount of methanol or dichloromethane. Add a small amount of silica gel (approx. twice the weight of the extract) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting the column with 100% n-hexane. Gradually increase the polarity by introducing ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15... Hexane:EtOAc). The exact gradient should be optimized based on preliminary TLC analysis.

  • Fraction Collection: Collect fractions of a consistent volume and monitor them by TLC or HPLC to identify those containing pure this compound.

Protocol 3: Recrystallization

  • Dissolution: Combine the pure fractions and evaporate the solvent. Dissolve the resulting solid in a minimum amount of hot ethyl acetate or acetone in an Erlenmeyer flask.

  • Induce Crystallization: While the solution is still warm, add n-hexane dropwise with swirling until a slight, persistent cloudiness appears.[12][14]

  • Crystal Growth: Add 1-2 drops of the hot solvent to redissolve the turbidity, then cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath for several hours.

  • Collection: Collect the resulting yellow crystals by vacuum filtration, wash them with a small amount of ice-cold hexane, and dry them under vacuum.

Protocol 4: HPLC Purity Analysis Purity can be assessed using a method adapted from similar phenolic aldehydes.[15][16]

Table 3: Example HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with Acetonitrile and Water (containing 0.1% acetic or formic acid)
Example Isocratic Acetonitrile : 0.1% Acetic Acid in Water (40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV/PDA at 320 nm or 280 nm
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Visualizing Potential Impurities

Understanding the biosynthetic origin of this compound helps in anticipating potential impurities. Structurally similar precursors or downstream products may co-extract.

A Coniferyl Aldehyde (Potential Impurity) B This compound (Target Compound) A->B Coniferaldehyde 5-hydroxylase & O-methyltransferase C Sinapyl Alcohol B->C Dehydrogenase (Reduction) D Syringyl (S) Lignin C->D Polymerization

Caption: Simplified biosynthetic pathway leading to this compound.

References

Sinapaldehyde Experimental Reproducibility Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sinapaldehyde. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in reproducing experiments with this compound.

I. Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, offering potential causes and recommended solutions.

Issues with this compound Stock Solution and Stability
Problem Potential Cause Recommended Solution
Precipitation in aqueous buffer or cell culture media. This compound has limited water solubility. The concentration may be too high for the aqueous environment. The pH of the buffer or media may be affecting solubility.Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. Further dilute the stock solution in the aqueous buffer or media to the final working concentration immediately before use. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the experimental system. Test the solubility at different pH values to find the optimal range for your experiment.[1][2]
Discoloration (yellowing) of the stock solution or experimental medium. This compound is sensitive to light and air, which can cause it to degrade or oxidize over time. The solution may have been stored improperly.Prepare fresh stock solutions frequently. Store stock solutions and this compound powder under an inert gas (e.g., nitrogen or argon) at 2-8°C, protected from light.[3] Use amber vials or wrap containers in aluminum foil.
Inconsistent results between experiments performed on different days. Degradation of this compound in stock solutions. Variability in the preparation of stock solutions.Prepare a fresh stock solution for each experiment or a large batch that is aliquoted, stored properly, and used within a defined period. Perform a stability test on your stock solution under your specific storage conditions by analyzing its purity and concentration over time using HPLC.
Challenges in Analytical Quantification (e.g., HPLC)
Problem Potential Cause Recommended Solution
Broad or tailing peaks in HPLC chromatogram. Poor solubility of this compound in the mobile phase. Interaction of the phenolic hydroxyl group with the silica backbone of the column. Inappropriate mobile phase pH.Optimize the mobile phase composition. A common mobile phase for reverse-phase HPLC of phenolic compounds is a gradient of acetonitrile or methanol in water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape. Ensure the sample is fully dissolved in the mobile phase before injection.
Low recovery after HPLC purification. Degradation of this compound during the purification process (e.g., due to prolonged exposure to light or incompatible mobile phase). Adsorption of the compound to the column. Precipitation of the compound during fraction collection.Minimize the duration of the purification process. Protect the sample and collected fractions from light. Ensure the pH of the mobile phase is compatible with this compound stability. Check for precipitation in the collection tubes and consider adding a small amount of organic solvent to the tubes before collection.[4]
Inconsistent retention times. Fluctuation in mobile phase composition or flow rate. Temperature variations. Column degradation.Ensure the HPLC system is properly equilibrated before each run. Use a column thermostat to maintain a consistent temperature. Regularly check the performance of your column with a standard compound.
Issues in Biological Assays
Problem Potential Cause Recommended Solution
High background or interference in fluorescence-based assays. This compound may possess intrinsic fluorescence (autofluorescence).[5][6]Run a control with this compound alone (no fluorescent probe) to quantify its autofluorescence at the excitation and emission wavelengths of your assay. If significant, subtract this background from your experimental readings. Consider using a fluorescent probe with excitation and emission wavelengths that do not overlap with the autofluorescence of this compound.[2][7][8]
Variability in IC50 values in anti-inflammatory or antioxidant assays. Degradation of this compound during the assay incubation. Interaction of this compound with components of the assay medium. Variability in cell-based assays (e.g., cell density, passage number).[5][8][9]Prepare fresh dilutions of this compound for each assay. Minimize the exposure of assay plates to light. Use consistent cell seeding densities and passage numbers for all experiments. Include a positive control with a known IC50 value in every experiment to monitor assay performance.[10]
Unexpected results in cell viability assays (e.g., MTT, XTT). The reducing potential of this compound may directly reduce the tetrazolium salt (MTT, XTT), leading to a false-positive signal for cell viability.[11]Run a cell-free control containing only media, the viability reagent, and this compound at the concentrations used in your experiment to check for direct reduction. If interference is observed, consider using an alternative viability assay that is not based on cellular redox potential, such as a trypan blue exclusion assay or a crystal violet staining assay.
Inconsistent results in DPPH antioxidant assay. The color of this compound may interfere with the absorbance reading at 517 nm. The reaction kinetics between this compound and DPPH may be slow or complex.[3][12][13][14]Include a control with this compound alone to measure its absorbance at 517 nm and subtract this from the assay readings. Ensure the reaction has reached a steady state by taking kinetic readings over time. Protect the assay from light as both DPPH and this compound are light-sensitive.[3][15]

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing concentrated stock solutions of this compound. Ensure the final concentration of the organic solvent in your experimental system is minimal (typically below 0.5%) to avoid solvent-induced artifacts.[1]

Q2: How should I store this compound to ensure its stability?

A2: this compound powder and stock solutions should be stored at 2-8°C, protected from light and air. It is recommended to store the powder under an inert atmosphere (e.g., nitrogen or argon). Prepare fresh solutions regularly and avoid repeated freeze-thaw cycles of stock solutions.

Q3: My this compound solution has turned yellow. Can I still use it?

A3: A yellow discoloration may indicate degradation or oxidation of the compound. It is highly recommended to discard the discolored solution and prepare a fresh one to ensure the reproducibility of your results.

Q4: I am observing high variability in my cell-based assays with this compound. What could be the reason?

A4: High variability can stem from several factors. This compound's limited stability and potential for precipitation in aqueous media can lead to inconsistent effective concentrations. For cell-based assays, it is also crucial to maintain consistent cell culture conditions, including cell density and passage number, as these can influence cellular responses.[8][9][10][16] Furthermore, ensure that the final concentration of the solvent used to dissolve this compound is not affecting the cells.

Q5: Can this compound interfere with my assay readout?

A5: Yes, this compound has the potential to interfere with certain assays. Its inherent color may interfere with colorimetric assays, and it may exhibit autofluorescence in fluorescence-based assays.[5][6][17][18][19] Additionally, its antioxidant properties can interfere with assays that rely on redox reactions, such as the MTT assay.[11] It is essential to run appropriate controls to assess and correct for such interference.

III. Data Summary

The following tables summarize key quantitative data related to this compound's properties and bioactivity.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₁H₁₂O₄[20]
Molar Mass208.21 g/mol [20]
Melting Point104-106 °C[20]
logP1.686[20]
pKa9.667[20]
Table 2: Reported Bioactivity of this compound
AssayTarget/Cell LineIC50 ValueReference
COX-2 InhibitionHuman recombinant COX-247.8 µM[21]
Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 cells~30 µM (for 72% inhibition)[11]
DPPH Radical ScavengingCell-freeNot explicitly stated, but showed 73% scavenging at 250 µM[11]

Note: IC50 values can vary between different experimental setups. The data presented here should be used as a reference.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound from Syringaldehyde

This protocol is adapted from the Knoevenagel-Doebner condensation method for synthesizing hydroxycinnamic acids, which can be modified for aldehyde synthesis.[15][22][23]

Materials:

  • Syringaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Anhydrous ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve syringaldehyde (1 equivalent) and malonic acid (2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture at 70-80°C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and acidify with 1 M HCl until the pH is acidic.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to obtain pure this compound.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: Approximately 70-80%.[15]

Purification of this compound by Reverse-Phase HPLC

This is a general protocol that can be optimized for your specific HPLC system and column.[4][19][21][23][24][25][26][27][28][29][30]

Materials:

  • Crude this compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (preparative or semi-preparative)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 90% A, 10% B) or a suitable solvent like methanol. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Equilibrate the C18 column with the initial mobile phase composition for at least 10 column volumes.

    • Inject the prepared sample onto the column.

    • Run a linear gradient from 10% to 90% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile at a wavelength where this compound has strong absorbance (e.g., around 340 nm).

    • Collect fractions corresponding to the this compound peak.

  • Post-Purification:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions and remove the organic solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of this compound.[24][25][31][32][33]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Keep it in the dark.

  • Prepare a series of dilutions of this compound in the same solvent.

  • In a 96-well plate, add a specific volume of each this compound dilution (e.g., 100 µL).

  • Add an equal volume of the DPPH solution to each well.

  • For the control, add the solvent instead of the this compound solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This assay assesses the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.[11][12][18][21][28]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no this compound) and a positive control (LPS only).

  • After incubation, collect the cell culture supernatant.

  • To measure NO production, mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

V. Visualizations

This compound Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification A Syringaldehyde + Malonic Acid B Knoevenagel-Doebner Condensation (Pyridine, Piperidine, 70-80°C) A->B C Acidification (HCl) B->C D Extraction (Ethyl Acetate) C->D E Crude this compound D->E F Silica Gel Column Chromatography E->F Primary Purification G Reverse-Phase HPLC F->G High-Purity Purification H Pure this compound G->H

Caption: Workflow for the synthesis and purification of this compound.

Inhibition of NF-κB Signaling Pathway by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Translocation COX2_gene COX-2 Gene Nucleus->COX2_gene Induces Transcription COX2_protein COX-2 Protein COX2_gene->COX2_protein Translation PGs Prostaglandins (Inflammation) COX2_protein->PGs Catalyzes This compound This compound This compound->IKK Inhibits This compound->COX2_protein Inhibits IkB_NFkB IκBα NF-κB IkB_NFkB->NFkB_active IκBα Degradation

Caption: this compound's inhibition of the NF-κB and COX-2 inflammatory pathways.[20][22][31][32][33]

References

How to increase the stability of sinapaldehyde in experimental assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Sinapaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

This compound is susceptible to several environmental factors that can compromise its stability. It is classified as air and light-sensitive.[1][2] The primary degradation pathways are:

  • Oxidation: The aldehyde group and the phenolic structure make this compound prone to oxidation, especially in the presence of atmospheric oxygen.[3][4][5] This can lead to the formation of sinapic acid and other derivatives or oxidative cross-coupling into dimers.[6][7]

  • Photodegradation: Exposure to light can induce photochemical reactions, leading to the breakdown of the molecule.[2][8]

  • pH Instability: As a phenolic compound, this compound's stability is pH-dependent. High pH (alkaline conditions) can deprotonate the phenolic hydroxyl group, potentially increasing its susceptibility to oxidation.[3][9] While some aldehydes can be stabilized in a pH range of 7.0 to 8.5, phenolic compounds are often more stable in a slightly acidic to neutral environment (pH 4-7) to prevent hydrolysis and oxidation.[9][10][11]

  • Thermal Degradation: Elevated temperatures can significantly increase the rate of oxidative degradation.[3] Thermal decomposition for related compounds typically occurs in the range of 200-500°C, but accelerated degradation in solution can happen at much lower temperatures.[3]

Q2: What is the recommended method for storing this compound powder and stock solutions?

To ensure long-term stability, both solid this compound and its solutions require specific storage conditions.

  • Solid Form: Store the powder in an amber vial under an inert atmosphere (e.g., argon or nitrogen) in a freezer at -20°C.[1]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO or methanol.[12] Aliquot the solution into amber, tightly sealed vials, purge the headspace with inert gas, and store at -20°C or lower. The stability of this compound in its solid form is stated to be at least 4 years under proper conditions.[12]

Q3: Which solvents are best for dissolving this compound to maximize stability?

This compound is soluble in DMSO and methanol.[12] It is slightly soluble in acetone and chloroform.[1][2]

  • DMSO: A good choice for creating high-concentration, long-term storage stocks due to its aprotic nature, which minimizes reactions with the aldehyde.

  • Methanol: Suitable for experimental dilutions, but as a protic solvent, it may be more reactive than DMSO over long-term storage. For aqueous assays, prepare a concentrated stock in DMSO and dilute it into the aqueous buffer immediately before use to minimize the time the compound spends in an aqueous environment where hydrolysis and oxidation are more likely.

Q4: How can I prevent oxidation of this compound during an experiment?

Preventing oxidation is critical for obtaining reliable and reproducible results.

  • Use Degassed Buffers: Before adding this compound, sparge all aqueous buffers and media with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Work Under Inert Atmosphere: If your experiment is highly sensitive, consider performing it in a glove box or an anaerobic chamber.[13]

  • Prepare Fresh Solutions: Prepare working solutions of this compound immediately before each experiment from a frozen, inert-gas-purged stock.

  • Add Antioxidants: Consider adding a sacrificial antioxidant, such as Ascorbic Acid (Vitamin C) or Butylated Hydroxytoluene (BHT), to your assay medium, provided it does not interfere with the experimental outcome.[14]

Q5: How can I monitor the stability of my this compound sample over time?

Regularly assessing the purity of your this compound stock is good practice.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most effective technique for stability testing.[15] It allows for the separation and quantification of the intact this compound from its degradation products. A stability-indicating HPLC method should be developed to demonstrate specificity.[16]

  • UV-Vis Spectroscopy: While less specific, a rapid scan can sometimes indicate degradation if there is a significant change in the absorption spectrum or the appearance of new peaks. This method is useful for a quick check but should be confirmed by HPLC.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to identify and quantify degradation products.[15]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible assay results. Degradation of this compound stock or working solutions.1. Prepare fresh working solutions for every experiment. 2. Verify the purity of the solid compound and stock solution via HPLC.[15] 3. Ensure all storage guidelines (low temperature, light protection, inert atmosphere) are followed.[1][2]
Rapid loss of this compound concentration in aqueous buffer. Oxidation: Dissolved oxygen in the buffer is degrading the compound.[5]1. De-gas all aqueous solutions by sparging with nitrogen or argon.[13] 2. Add this compound to the buffer immediately before starting the assay.
pH-mediated degradation: The buffer pH is too high (alkaline).[9]1. Measure the pH of your final assay solution. 2. Adjust the buffer to a slightly acidic or neutral pH (ideally between 6.0 and 7.4) if the experimental design allows.[11]
Color of the solution changes over time (e.g., yellowing). Oxidation and/or Polymerization: Formation of degradation products or oligomers.[5][17]1. Discard the solution. 2. Implement preventative measures against oxidation (inert gas, antioxidants) and light exposure.[2][14]
Low activity or potency observed in a bioassay. Photodegradation: Exposure to ambient or UV light has compromised the compound.[8]1. Work in a dimly lit area. 2. Use amber or foil-wrapped tubes and plates for all steps. 3. Prepare solutions and perform experiments away from direct sunlight or strong artificial light sources.

Experimental Protocols

Protocol 1: Preparation of Stabilized this compound Stock Solution

Objective: To prepare a 100 mM stock solution of this compound in DMSO with enhanced stability for long-term storage.

Materials:

  • This compound powder

  • Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen) with regulator and tubing

  • Sterile, 2 mL amber glass vials with screw caps and PTFE septa

  • Analytical balance and weighing paper

  • Micropipettes

Methodology:

  • Pre-treatment: Place the required number of amber vials and caps in a desiccator under vacuum for at least 1 hour to remove residual moisture.

  • Weighing: In a low-light environment, accurately weigh 20.82 mg of this compound powder.

  • Dissolution: Transfer the powder to a single amber vial. Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex the vial gently until the this compound is completely dissolved. Avoid vigorous shaking that introduces air.

  • Inert Gas Purge: Insert a sterile needle connected to the inert gas line through the vial's septum. Insert a second, wider-gauge needle as a vent. Gently bubble the gas through the solution for 1-2 minutes to displace dissolved oxygen. Remove the vent needle first, then the gas inlet needle, to maintain positive pressure.

  • Aliquoting (Optional but Recommended): If desired, aliquot the stock solution into smaller, single-use amber vials. Purge the headspace of each aliquot vial with inert gas for 30-60 seconds before sealing.

  • Storage: Seal the vials tightly and label them clearly with the compound name, concentration, date, and "Store at -20°C, Protect from Light." Store immediately in a -20°C freezer.

Protocol 2: General HPLC Method for Monitoring this compound Stability

Objective: To outline a reverse-phase HPLC method to separate this compound from its potential degradation products. Note: This is a starting point; method optimization is required.

Instrumentation & Columns:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Methodology:

  • Sample Preparation: Dilute the this compound stock or assay sample to a suitable concentration (e.g., 50 µM) using a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at the λmax of this compound (~340 nm) and use DAD to scan for new peaks from degradation products.

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: Linear gradient from 20% to 80% B

      • 15-17 min: Hold at 80% B

      • 17-18 min: Return to 20% B

      • 18-25 min: Re-equilibration at 20% B

  • Analysis: Analyze the chromatogram for the main this compound peak. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. Purity can be calculated as (Area of this compound Peak / Total Area of All Peaks) x 100.

Visual Guides

Workflow for Preparing a Stabilized Solution

G cluster_prep Preparation Steps cluster_storage Storage cluster_result Outcome A Weigh this compound in Low Light B Dissolve in Anhydrous DMSO A->B C Purge Solution with Inert Gas (Ar or N2) B->C D Aliquot into Amber Vials C->D E Purge Headspace of Each Vial D->E F Seal Tightly & Label E->F G Store at -20°C or Colder F->G H Stabilized Stock Solution Ready for Use G->H

Caption: Workflow for preparing and storing a stabilized this compound stock solution.

Troubleshooting Decision Tree for this compound Instability

G Start Inconsistent Assay Results? Q_Fresh Are you using freshly prepared working solutions? Start->Q_Fresh A_Fresh_No Prepare fresh solutions from stock before each use. Q_Fresh->A_Fresh_No No Q_Storage Is stock stored properly? (-20°C, amber vial, inert gas) Q_Fresh->Q_Storage Yes A_Storage_No Correct storage procedure. Test stock purity with HPLC. Q_Storage->A_Storage_No No Q_Buffer Are aqueous buffers de-gassed? Q_Storage->Q_Buffer Yes A_Buffer_No Sparge buffers with Ar/N2 to remove dissolved O2. Q_Buffer->A_Buffer_No No Q_pH Is buffer pH > 8? Q_Buffer->Q_pH Yes A_pH_Yes Adjust pH to 6.0-7.4 if experiment allows. Q_pH->A_pH_Yes Yes Q_Light Are experiments protected from light? Q_pH->Q_Light No A_Light_No Use amber tubes/plates and work in low light. Q_Light->A_Light_No No End Problem likely resolved. Monitor with control experiments. Q_Light->End Yes

Caption: Decision tree for troubleshooting experimental inconsistencies with this compound.

Simplified Degradation Pathways of this compound

G cluster_instability Instability Factors cluster_products Degradation Products SA This compound (Stable Form) SA_Active Activated/Unstable This compound SA->SA_Active O2 Oxygen (Air) O2->SA_Active Light Light (UV/Visible) Light->SA_Active pH High pH pH->SA_Active Heat Heat Heat->SA_Active Acid Sinapic Acid & Other Oxidized Species Dimer Oxidative Dimers (e.g., S'(8-8)S') SA_Active->Acid Oxidation SA_Active->Dimer Oxidative Coupling

Caption: Key factors leading to the degradation of this compound.

References

Technical Support Center: Quantification of Sinapaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of sinapaldehyde using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate and precise measurement of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when quantifying this compound by HPLC?

A1: The most frequent challenges in this compound quantification include:

  • Sample and Standard Stability: this compound is susceptible to degradation, particularly at elevated temperatures and under acidic or basic conditions. It can undergo polymerization and oxidation, leading to inaccurate quantification.

  • Matrix Effects: Complex sample matrices, such as those from plant extracts or lignocellulosic biomass, can contain co-eluting compounds that interfere with the this compound peak, causing signal suppression or enhancement.

  • Poor Chromatographic Resolution: Inadequate separation from other structurally similar phenolic aldehydes (e.g., coniferaldehyde, syringaldehyde) can lead to overlapping peaks and inaccurate quantification.

  • Inadequate Sample Preparation: Inefficient extraction from the sample matrix or the introduction of interfering substances during preparation can result in low recovery and unreliable data.

  • Inappropriate HPLC Conditions: Suboptimal selection of the stationary phase (column), mobile phase composition, pH, and detection wavelength can lead to poor peak shape, low sensitivity, and long run times.

Q2: My this compound peak is showing significant tailing. What could be the cause?

A2: Peak tailing for this compound is often caused by secondary interactions with the stationary phase. This can be due to:

  • Active Silanol Groups: Residual silanol groups on the silica-based C18 column can interact with the phenolic hydroxyl group of this compound.

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound, leading to peak tailing.

  • Column Contamination: Accumulation of matrix components on the column can create active sites that cause tailing.

Q3: I am observing a drifting baseline during my HPLC run. What should I check?

A3: A drifting baseline can be caused by several factors:

  • Column Temperature Fluctuations: Ensure a stable column temperature by using a column oven.

  • Mobile Phase Issues: Improperly mixed or degassed mobile phase, or a change in its composition over time, can cause baseline drift.

  • Detector Lamp Instability: An aging detector lamp may cause the baseline to drift.

  • Column Bleed: The stationary phase of the column may be degrading and "bleeding" off, which is more common with aggressive mobile phases or high temperatures.

Q4: Why is the recovery of this compound low in my samples from plant extracts?

A4: Low recovery of this compound from plant matrices can be attributed to:

  • Inefficient Extraction: The chosen extraction solvent and method may not be optimal for releasing this compound from the plant tissue.

  • Degradation during Extraction: High temperatures or the presence of certain enzymes in the plant material can degrade this compound during the extraction process.

  • Adsorption to Particulate Matter: this compound may adsorb to solid particles in the extract that are not properly removed before injection.

Troubleshooting Guides

This section provides a systematic approach to resolving common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Potential Cause Troubleshooting Step
Secondary Silanol Interactions Use an end-capped C18 column. Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound's phenolic group (pKa ≈ 9.7) to ensure it is in a single, non-ionized form.
Column Overload Reduce the injection volume or the concentration of the sample.
Extra-column Volume Use tubing with a smaller internal diameter and shorter length between the injector, column, and detector.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the guard column or the analytical column.
Problem 2: Inaccurate Quantification and Poor Reproducibility
Potential Cause Troubleshooting Step
This compound Degradation Prepare fresh standards and samples daily. Store stock solutions at low temperatures (e.g., -20°C) and protect from light. Maintain samples in the autosampler at a cool temperature (e.g., 4°C). Ensure the pH of the sample and mobile phase is in the stable range for this compound (neutral pH 4-8 is reported to have enhanced stability)[1].
Matrix Effects Use a matrix-matched calibration curve. If matrix effects are severe, consider solid-phase extraction (SPE) for sample cleanup. The use of a suitable internal standard is highly recommended to compensate for matrix effects.
Inconsistent Injection Volume Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample syringe.
Fluctuating HPLC System Check for leaks in the system. Ensure the pump is delivering a consistent flow rate.
Problem 3: Ghost Peaks or Carryover
Potential Cause Troubleshooting Step
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and freshly prepared mobile phase.
Sample Carryover in Injector Implement a needle wash step in the autosampler program with a strong solvent.
Late Eluting Compounds from Previous Injection Extend the gradient run time or add a high-organic wash step at the end of each run to elute strongly retained compounds.

Experimental Protocols

Suggested HPLC-UV Method for this compound Quantification

This method is based on a validated procedure for the analysis of phenolic aldehydes in brandies and can be adapted for other matrices with appropriate sample preparation.

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Elution Start with a low percentage of B, increase linearly to elute this compound, then a high percentage of B to wash the column, followed by re-equilibration. A starting point could be: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 320 nm (this compound has a strong absorbance around this wavelength)
Injection Volume 10-20 µL
Sample Preparation: Lignocellulosic Biomass
  • Grinding: Mill the biomass to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh approximately 100 mg of the dried biomass powder into a centrifuge tube.

    • Add 5 mL of 70% methanol (or another suitable solvent).

    • If using an internal standard, add a known amount at this stage.

    • Vortex the mixture and sonicate for 30 minutes in a water bath.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Selection of an Internal Standard (IS)

The use of an internal standard is highly recommended to improve the accuracy and precision of quantification, especially when extensive sample preparation is required.

  • Ideal Characteristics: An ideal IS should be structurally similar to this compound, have a similar retention time without co-eluting, be stable, and not be present in the sample.

  • Suggested Internal Standard: Syringaldehyde can be a suitable internal standard for this compound quantification. It is structurally very similar and likely to behave similarly during extraction and analysis. It is crucial to verify that syringaldehyde is not naturally present in the samples or is present at negligible levels.

Data Presentation

The following tables summarize typical quantitative data that may be obtained during method validation for this compound analysis.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area
0.512,500
1.025,200
5.0126,000
10.0251,500
25.0628,000
50.01,255,000
Correlation Coefficient (r²) > 0.999

Table 2: Precision and Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=6)RSD (%)Recovery (%)
1.00.98 ± 0.033.198.0
10.010.1 ± 0.22.0101.0
40.039.5 ± 0.51.398.8

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the biosynthetic pathway of this compound from coniferyl aldehyde, a key step in the formation of syringyl lignin in plants.

G coniferyl_aldehyde Coniferyl Aldehyde hydroxy_coniferyl_aldehyde 5-Hydroxyconiferyl Aldehyde coniferyl_aldehyde->hydroxy_coniferyl_aldehyde Coniferaldehyde 5-hydroxylase This compound This compound hydroxy_coniferyl_aldehyde->this compound Caffeate O-methyl- transferase sinapyl_alcohol Sinapyl Alcohol This compound->sinapyl_alcohol Sinapyl Alcohol Dehydrogenase lignin Syringyl Lignin sinapyl_alcohol->lignin Peroxidases/ Laccases

Caption: Biosynthesis of this compound and its conversion to syringyl lignin.

HPLC Troubleshooting Workflow

This workflow provides a logical sequence for troubleshooting common HPLC issues during this compound analysis.

G start Problem with This compound Peak peak_shape Poor Peak Shape? start->peak_shape reproducibility Poor Reproducibility? peak_shape->reproducibility No check_mobile_phase Check Mobile Phase (pH, Composition) peak_shape->check_mobile_phase Yes sensitivity Low Sensitivity? reproducibility->sensitivity No check_stability Check Sample/Standard Stability reproducibility->check_stability Yes optimize_wavelength Optimize Detection Wavelength sensitivity->optimize_wavelength Yes end Problem Resolved sensitivity->end No check_column Check Column (Contamination, Age) check_mobile_phase->check_column check_injection Check Injection (Volume, Solvent) check_column->check_injection check_injection->reproducibility use_is Use Internal Standard check_stability->use_is use_is->sensitivity check_extraction Optimize Extraction Procedure optimize_wavelength->check_extraction check_extraction->end

Caption: A logical workflow for troubleshooting common HPLC problems.

References

Technical Support Center: Optimization of Enzymatic Assays with Sinapaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with enzymatic assays involving sinapaldehyde as a substrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes utilize it as a substrate?

A1: this compound is a phenylpropanoid, an organic compound that serves as an intermediate in the biosynthesis of sinapyl alcohol, one of the primary monolignols that make up lignin in angiosperms.[1][2] Key enzymes that use this compound as a substrate are dehydrogenases, particularly Sinapyl Alcohol Dehydrogenase (SAD) and other cinnamyl alcohol dehydrogenases (CADs), which catalyze its reduction to sinapyl alcohol.[3][4]

Q2: What are the typical kinetic properties of enzymes that process this compound?

A2: The kinetic properties can vary significantly between different enzymes. For example, Sinapyl Alcohol Dehydrogenase (SAD) from Populus tremuloides shows a high specificity for this compound. However, like many enzymes in this class, it can exhibit substrate inhibition at high concentrations of this compound.[3] It is crucial to determine the optimal substrate concentration range for your specific enzyme to avoid this phenomenon.

Q3: How is the enzymatic reaction with this compound typically monitored?

A3: The reaction is often monitored by tracking the change in absorbance of the cofactor, typically NAD(P)H. The reduction of this compound to sinapyl alcohol is accompanied by the oxidation of NADPH to NADP+. This can be measured spectrophotometrically by the decrease in absorbance at 340 nm. Alternatively, reaction products can be separated and quantified using High-Performance Liquid Chromatography (HPLC).[5]

Q4: What are the critical factors to consider when optimizing an assay with this compound?

A4: Key factors include buffer pH, temperature, enzyme concentration, and the concentrations of both this compound and the cofactor (e.g., NADPH).[6][7] The stability and solubility of this compound in the assay buffer are also important considerations.[8] A systematic approach, such as the Design of Experiments (DoE), can efficiently identify optimal conditions.[6]

Q5: Why am I seeing a high background signal in my assay?

A5: A high background signal can originate from several sources. This compound itself may have some absorbance at the detection wavelength. Additionally, impurities in the substrate or other reagents can contribute to the background.[9][10] It is essential to run a control reaction without the enzyme to determine the baseline signal.

Troubleshooting Guide

This guide addresses common problems encountered during enzymatic assays with this compound.

Problem 1: Low or No Enzyme Activity

  • Possible Cause: Inactive enzyme.

    • Solution: Ensure the enzyme has been stored correctly, avoiding repeated freeze-thaw cycles.[11] Always keep the enzyme on ice before adding it to the reaction mixture.[12] Run a positive control with a known active enzyme lot to verify assay components.

  • Possible Cause: Sub-optimal assay conditions.

    • Solution: Verify the pH and temperature of the assay buffer are optimal for your specific enzyme.[13][14] Ensure all components, especially buffers, are at room temperature before starting the assay unless the protocol specifies otherwise.[12][13]

  • Possible Cause: Incorrect reagent concentrations.

    • Solution: Double-check the final concentrations of the enzyme, this compound, and cofactor (NADPH) in the reaction mix. Prepare fresh dilutions of your stock solutions.

Problem 2: High Background Signal or Assay Interference

  • Possible Cause: Intrinsic absorbance or fluorescence of this compound.

    • Solution: Perform a "no-enzyme" control containing all components except the enzyme to measure the background signal. Subtract this value from your experimental readings.[12]

  • Possible Cause: Contaminants in reagents.

    • Solution: Use high-purity reagents, including this compound and buffer components. If possible, test different lots of reagents.

  • Possible Cause: Compound interference in screening assays.

    • Solution: Test compounds for autofluorescence or absorbance at the assay wavelength in a separate control plate.[9] Consider using an orthogonal assay with a different detection method to confirm hits.[9]

Problem 3: Substrate Inhibition Leading to Decreased Activity at High Substrate Concentrations

  • Possible Cause: this compound concentration is too high.

    • Solution: This phenomenon is known for enzymes like SAD.[3] Perform a substrate titration curve to determine the optimal this compound concentration. The reaction velocity should increase with substrate concentration and then plateau. If the velocity decreases at higher concentrations, you are observing substrate inhibition.[3][15] Fit the data to a substrate inhibition model to determine the inhibition constant (Ki).[5]

Problem 4: Inconsistent or Non-Reproducible Results

  • Possible Cause: Incomplete mixing or homogenization.

    • Solution: Ensure all components are thoroughly mixed before starting the measurement. If using cell or tissue lysates, ensure complete homogenization.[13]

  • Possible Cause: Instability of reagents.

    • Solution: this compound solutions may not be stable over long periods. Prepare fresh solutions for each experiment. Check the stability of your enzyme under the specific assay conditions.[11]

  • Possible Cause: Pipetting errors.

    • Solution: Calibrate your pipettes regularly. Pay close attention to technique, especially when working with small volumes.

Quantitative Data Summary

The following tables summarize key quantitative data for enzymatic assays involving this compound.

Table 1: Kinetic Parameters for Populus tremuloides Sinapyl Alcohol Dehydrogenase (SAD) Mutants with this compound

Enzyme Variantk_cat (s⁻¹)K_m (mM)k_cat / K_m (s⁻¹mM⁻¹)Fold Change vs. Wild-Type
Wild-Type 1020.052040-
L122W/G302F Mutant 340.704942-fold decrease

Data adapted from a study on the structural and kinetic basis of substrate selectivity in SAD. The L122W/G302F mutant was designed to restrict the active site volume, which resulted in a significant decrease in affinity (14-fold increase in K_m) and catalytic efficiency for this compound.[3]

Table 2: General Assay Conditions for Sinapyl Alcohol Dehydrogenase (SAD)

ParameterRecommended Range/ValueNotes
pH 6.5 - 8.7Optimal pH can be enzyme-specific. A pH of 6.5 has been used for SAD kinetic assays.[5] Another study optimized an aldehyde dehydrogenase assay at pH 8.7.[14]
Temperature 30 - 31 °CA temperature of 30°C was used for SAD kinetics.[5] An optimal temperature of 30.8°C was identified for a different aldehyde dehydrogenase.[14]
This compound Conc. 10 µM - 5 mMPerform a titration to find the optimum. Substrate inhibition has been observed at concentrations greater than 2.5 mM for some related substrates.[3]
NADPH Conc. ~5 mMEnsure the cofactor is not rate-limiting.[5]
Buffer Sodium Phosphate20 mM Sodium Phosphate buffer is a common choice.[5]

Experimental Protocols & Visualizations

Standard Protocol for a SAD-Catalyzed this compound Reduction Assay

This protocol is a representative method for measuring the kinetics of Sinapyl Alcohol Dehydrogenase (SAD) by monitoring NADPH consumption.

Materials:

  • Purified SAD enzyme

  • This compound stock solution (in DMSO or ethanol)

  • NADPH stock solution

  • Assay Buffer: 20 mM Sodium Phosphate, pH 6.5, containing 5 mM 2-mercaptoethanol[5]

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents: Thaw all components and keep the enzyme on ice. Prepare fresh dilutions of this compound and NADPH in the assay buffer.

  • Set up Reaction Mixture: In each well of the microplate, add the following in order:

    • Assay Buffer

    • This compound (to achieve desired final concentrations, e.g., 0, 10, 20, 50, 100, 200, 500 µM)

    • SAD enzyme (to a final concentration of ~100 nM)[5]

  • Equilibrate: Incubate the plate at 30°C for 5 minutes to allow all components to reach thermal equilibrium.

  • Initiate Reaction: Add NADPH to each well to start the reaction (final concentration ~5 mM).[5] Mix thoroughly.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocity against the this compound concentration.

    • Fit the data to the Michaelis-Menten equation (or a substrate inhibition equation if necessary) to determine K_m and V_max.

Visualizations

Assay_Workflow A Start: Prepare Stock Solutions B Prepare Assay Plate Map A->B Dilute Stocks C Add Buffer & This compound B->C D Add Enzyme (Keep on Ice) C->D E Pre-incubate (e.g., 30°C) D->E F Initiate with NADPH E->F G Measure A340 Kinetically F->G Start Measurement Immediately H End: Analyze Data (Calculate V₀, Km, Vmax) G->H

Caption: General experimental workflow for a this compound enzymatic assay.

Troubleshooting_Tree Problem Problem Encountered LowSignal Low / No Signal Problem->LowSignal HighBg High Background Problem->HighBg Inconsistent Inconsistent Results Problem->Inconsistent EnzymeIssue Cause: Inactive Enzyme? LowSignal->EnzymeIssue ConditionsIssue Cause: Sub-optimal Conditions? LowSignal->ConditionsIssue SubstrateIssue Cause: Substrate Inhibition? LowSignal->SubstrateIssue NoEnzymeCtrl Cause: Reagent Absorbance? HighBg->NoEnzymeCtrl MixingIssue Cause: Pipetting or Mixing Error? Inconsistent->MixingIssue StabilityIssue Cause: Reagent Instability? Inconsistent->StabilityIssue Sol_Enzyme Solution: Use fresh enzyme Run positive control EnzymeIssue->Sol_Enzyme Sol_Conditions Solution: Check pH, Temp Verify concentrations ConditionsIssue->Sol_Conditions Sol_Substrate Solution: Perform substrate titration, lower [S] SubstrateIssue->Sol_Substrate Sol_NoEnzyme Solution: Run 'No-Enzyme' control and subtract NoEnzymeCtrl->Sol_NoEnzyme Sol_Mixing Solution: Check pipettes Ensure thorough mixing MixingIssue->Sol_Mixing Sol_Stability Solution: Prepare fresh reagents daily StabilityIssue->Sol_Stability

Caption: A decision tree for troubleshooting common assay problems.

Lignin_Pathway cluster_reaction Phenyl Phenylpropanoid Pathway ConifAld Coniferaldehyde Phenyl->ConifAld SinapAld This compound ConifAld->SinapAld Hydroxylation & Methylation SinapAlc Sinapyl Alcohol (Monolignol) SinapAld->SinapAlc Lignin Lignin Polymer SinapAlc->Lignin Oxidative Condensation SAD_label SAD / CAD (Enzyme) SAD_label->SinapAlc NADPH -> NADP+

Caption: Simplified lignin biosynthesis pathway showing this compound's role.

References

Strategies to minimize interference in sinapaldehyde analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sinapaldehyde analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: Interference in this compound analysis can originate from various sources, including:

  • Matrix Effects: Endogenous components in biological samples, such as phospholipids, can suppress or enhance the ionization of this compound in mass spectrometry, leading to inaccurate quantification.[1]

  • Co-eluting Compounds: Structurally similar compounds or other components in the sample matrix may have similar retention times to this compound in liquid chromatography, leading to overlapping peaks.[2]

  • Sample Degradation: this compound is susceptible to degradation under certain conditions, such as exposure to high temperatures, extreme pH, or oxidative environments.[3] Degradation products can interfere with the analysis.

  • Contamination: Impurities from solvents, reagents, and consumables (e.g., plasticizers from tubes) can introduce interfering peaks.[4][5]

  • System Contamination: Carryover from previous injections or buildup of contaminants in the HPLC or LC-MS system can lead to ghost peaks and baseline instability.[6][7]

Q2: How can I improve the stability of this compound in my samples and standards?

A2: To maintain the integrity of this compound, consider the following storage and handling recommendations:

  • Storage Temperature: Store stock solutions and samples at -20°C or lower in an inert atmosphere to prevent oxidation and polymerization.[3]

  • pH: Maintain the pH of aqueous solutions between 4 and 8, as acidic or basic conditions can accelerate degradation.[3]

  • Light Protection: Protect solutions from light to prevent photodegradation.

  • Antioxidants: The use of antioxidants like BHT or TBHQ can inhibit polymerization, especially for long-term storage.[3]

Q3: What are the key parameters to validate for a quantitative this compound analysis method?

A3: Method validation ensures that your analytical procedure is reliable, consistent, and suitable for its intended purpose. Key validation parameters include:

  • Selectivity/Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components.[8]

  • Linearity: The range over which the analytical response is directly proportional to the concentration of this compound.[8]

  • Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability and intermediate precision.[8]

  • Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantified.[8]

  • Limit of Quantification (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[9]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes and Solutions:

CauseSolution
Column Contamination/Void Flush the column with a strong solvent. If the problem persists, a void may have formed at the column inlet; reversing the column (if permissible by the manufacturer) for a short flush might help. If not, the column may need replacement.[2][7]
Inappropriate Injection Solvent The injection solvent should be weaker than or similar in strength to the mobile phase to ensure proper peak focusing on the column head.[7]
Secondary Interactions Peak tailing for phenolic compounds like this compound can occur due to interactions with residual silanols on the silica-based column. Try a mobile phase with a lower pH or use an end-capped column.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening. Ensure all fittings are properly connected.[7]
High Sample Load Reduce the injection volume or the concentration of the sample to avoid overloading the column.[7]
Issue 2: Inconsistent Retention Times

Possible Causes and Solutions:

CauseSolution
Air in the Pump Purge the pump to remove any trapped air bubbles.[5][10] Check for leaks in the solvent lines.
Inconsistent Mobile Phase Composition Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. Use high-purity solvents and additives.[4][6]
Fluctuating Column Temperature Use a column oven to maintain a stable temperature, as even small temperature changes can affect retention times.
Column Degradation Over time, the stationary phase of the column can degrade, leading to shifts in retention time. If the column has been used extensively, it may need to be replaced.[6]
Issue 3: High Background Noise or Ghost Peaks

Possible Causes and Solutions:

CauseSolution
Contaminated Mobile Phase Use HPLC or LC-MS grade solvents and high-purity water.[4][5] Filter mobile phases containing buffers or salts.[11]
System Contamination Flush the entire system, including the injector and detector, with a strong solvent.
Carryover Implement a needle wash step with a strong solvent between injections to prevent carryover from one sample to the next.[6]
Leaching from Consumables Use high-quality vials and caps to avoid leaching of plasticizers or other contaminants.
Issue 4: Low Signal Intensity or No Peak

Possible Causes and Solutions:

CauseSolution
Sample Degradation Prepare fresh samples and standards. Ensure proper storage conditions are maintained.
Incorrect MS Settings Optimize mass spectrometer parameters, including ion source settings (e.g., temperature, gas flows) and analyte-specific parameters (e.g., collision energy).[10]
Ion Suppression (Matrix Effect) Improve sample cleanup to remove interfering matrix components.[1][10] Consider using a stable isotope-labeled internal standard to compensate for matrix effects.[12]
LC System Issues Ensure there is mobile phase flow and that the sample is being injected correctly. Check for leaks or blockages in the system.[10][13]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This is a simple but less clean method suitable for initial screening.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Note: While fast, PPT is the least effective at removing interferences, especially phospholipids.[14]

Protocol 2: Liquid-Liquid Extraction (LLE) for Aqueous Samples

LLE provides a cleaner sample than PPT.

  • Adjust the pH of 1 mL of the aqueous sample to be two pH units lower than the pKa of this compound (approximately 9.67) to ensure it is uncharged.[1][15]

  • Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).[1]

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Note: LLE can have variable recovery, especially for more polar analytes.[14][16]

Protocol 3: Solid-Phase Extraction (SPE) for Complex Matrices

SPE offers the most effective sample cleanup.[14]

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 1 mL of the pre-treated sample (e.g., plasma diluted with water) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol or acetonitrile.

  • Dry-down and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

Note: Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can provide even cleaner extracts.[14]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensiveLow selectivity, significant matrix effects remain[14]High-throughput screening where precision is less critical
Liquid-Liquid Extraction (LLE) Good for removing salts and highly polar interferences, cleaner than PPT[14]Can be labor-intensive, may have lower recovery for some analytes, uses organic solvents[16]Samples with low protein content
Solid-Phase Extraction (SPE) High recovery, excellent for removing interferences, can concentrate the analyte[16]More expensive and time-consuming, requires method developmentTrace analysis and when high accuracy and precision are required

Visualizations

Interference_Troubleshooting_Workflow cluster_symptom Identify Symptom Symptom Analytical Issue Observed (e.g., Poor Peak Shape, Low Signal) Check_LC 1. Check LC/MS System Performance - Run system suitability test - Check pressures, baseline noise Symptom->Check_LC Start Here Check_Method 2. Review Analytical Method - Mobile phase prep - Gradient conditions - MS parameters Check_LC->Check_Method System OK? Sol_System System Maintenance - Flush system - Replace consumables - Calibrate Check_LC->Sol_System Check_Sample 3. Evaluate Sample Preparation - Sample stability - Extraction efficiency - Potential for matrix effects Check_Method->Check_Sample Method OK? Sol_Method Method Optimization - Adjust mobile phase pH - Optimize gradient - Refine MS settings Check_Method->Sol_Method Issue Found Sol_Sample Improve Sample Cleanup - Use SPE or LLE - Use internal standard - Dilute sample Check_Sample->Sol_Sample

References

Technical Support Center: Optimizing Sinapaldehyde Peak Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of sinapaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the resolution of this compound peaks in their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to support your method development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution for the this compound peak in reversed-phase HPLC?

Poor resolution of the this compound peak is often due to a combination of factors related to the analyte's properties and the chromatographic conditions. The most common causes include:

  • Sub-optimal Mobile Phase pH: this compound is a phenolic aldehyde and, therefore, a weakly acidic compound with a pKa of its phenolic hydroxyl group between 8.94 and 9.67.[1] If the mobile phase pH is not acidic enough, the hydroxyl group can partially ionize, leading to peak tailing and broadening due to secondary interactions with the stationary phase.

  • Inappropriate Mobile Phase Composition: An incorrect ratio of aqueous to organic solvent can lead to either too little or too much retention, compressing the chromatogram and causing peak overlap.

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing or splitting.

  • Sample Overload: Injecting too concentrated a sample can lead to asymmetrical, broad peaks.

  • Inadequate Column Efficiency: Using a column with a larger particle size or shorter length may not provide the necessary theoretical plates for a sharp, well-resolved peak.

Q2: My this compound peak is showing significant tailing. What is the likely cause and how can I fix it?

Peak tailing for this compound in reversed-phase chromatography is commonly caused by secondary interactions between the phenolic hydroxyl group of the analyte and residual silanol groups on the silica-based stationary phase. To address this:

  • Adjust Mobile Phase pH: The most effective solution is to lower the pH of the mobile phase to 2-4. This ensures the phenolic hydroxyl group is fully protonated, minimizing unwanted ionic interactions. The addition of a small amount of an acid like phosphoric acid or acetic acid is common practice.

  • Use an End-Capped Column: Modern, high-quality, end-capped C18 or C8 columns have fewer accessible silanol groups, which reduces the potential for secondary interactions.

  • Check for Column Contamination: If the tailing develops over time, your column may be contaminated. Follow the manufacturer's instructions for column washing, or if the problem persists, replace the column.

  • Reduce Sample Concentration: Dilute your sample to ensure you are not overloading the column.

Q3: Can I use a gradient elution method for this compound analysis?

Yes, a gradient elution is often beneficial, especially when analyzing this compound in complex matrices like plant extracts or biological samples. A gradient allows for:

  • Improved Resolution: It can effectively separate this compound from other components that may have a wide range of polarities.

  • Sharper Peaks: Gradient elution can help to focus the this compound peak, leading to better sensitivity.

  • Reduced Run Time: It can elute strongly retained compounds more quickly, shortening the overall analysis time.

A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the organic phase concentration.

Q4: What is the recommended starting point for developing an HPLC method for this compound?

A good starting point for a reversed-phase HPLC method for this compound would be:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% phosphoric acid or 1% acetic acid (pH ~2.5-3.0).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Detection: UV detection at approximately 340 nm, which is near the λmax for this compound.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25-30 °C.

From this starting point, you can optimize the mobile phase composition (isocratic or gradient), flow rate, and temperature to achieve the desired resolution and run time.

Troubleshooting Guides

Issue 1: Poor Peak Resolution (Co-elution with Impurities)

This guide will walk you through the steps to improve the separation of your this compound peak from interfering peaks.

Troubleshooting Workflow for Poor Peak Resolution

Poor_Resolution start Start: Poor Resolution of This compound Peak check_selectivity Is selectivity (α) the issue? (Peaks are very close together) start->check_selectivity adjust_mobile_phase Modify Mobile Phase Composition check_selectivity->adjust_mobile_phase Yes check_efficiency Is efficiency (N) the issue? (Peaks are broad) check_selectivity->check_efficiency No change_organic Change Organic Modifier (e.g., Acetonitrile to Methanol) adjust_mobile_phase->change_organic adjust_ph Adjust Mobile Phase pH (2.0 - 4.0 for this compound) adjust_mobile_phase->adjust_ph change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) adjust_mobile_phase->change_column end End: Improved Resolution change_organic->end adjust_ph->end change_column->end optimize_flow_rate Optimize Flow Rate (Try a lower flow rate) check_efficiency->optimize_flow_rate Yes check_retention Is retention (k) appropriate? (Peak elutes too early or too late) check_efficiency->check_retention No use_smaller_particles Use a Column with Smaller Particle Size (e.g., <3 µm) optimize_flow_rate->use_smaller_particles increase_length Increase Column Length use_smaller_particles->increase_length increase_length->end adjust_organic_ratio Adjust Organic Solvent Ratio (Increase aqueous for more retention) check_retention->adjust_organic_ratio Yes adjust_organic_ratio->end Peak_Asymmetry start Start: Asymmetric This compound Peak peak_tailing Peak Tailing? start->peak_tailing check_ph Is Mobile Phase pH < 4? peak_tailing->check_ph Yes peak_fronting Peak Fronting? peak_tailing->peak_fronting No adjust_ph Lower Mobile Phase pH (e.g., add 0.1% Phosphoric Acid) check_ph->adjust_ph No check_column_health Check Column Health check_ph->check_column_health Yes end End: Symmetrical Peak adjust_ph->end wash_column Wash Column According to Manufacturer's Protocol check_column_health->wash_column replace_column Replace Column wash_column->replace_column replace_column->end check_sample_overload Is Sample Overloaded? peak_fronting->check_sample_overload Yes dilute_sample Dilute Sample check_sample_overload->dilute_sample Yes check_solvent_mismatch Is Sample Solvent Stronger than Mobile Phase? check_sample_overload->check_solvent_mismatch No dilute_sample->end dissolve_in_mobile_phase Dissolve Sample in Mobile Phase check_solvent_mismatch->dissolve_in_mobile_phase Yes check_solvent_mismatch->end No dissolve_in_mobile_phase->end UPLC_Workflow start Start: UPLC Analysis prep_mobile_phase Prepare & Degas Mobile Phases A and B start->prep_mobile_phase equilibrate_column Equilibrate Column (95% A, 5% B) prep_mobile_phase->equilibrate_column prep_standards Prepare this compound Standard Solutions equilibrate_column->prep_standards prep_samples Prepare & Filter Samples prep_standards->prep_samples setup_sequence Set up Injection Sequence prep_samples->setup_sequence run_analysis Run UPLC Analysis setup_sequence->run_analysis data_processing Process & Analyze Data run_analysis->data_processing end End: Results data_processing->end

References

Validation & Comparative

Sinapaldehyde: An In Vitro Examination of Its Anti-inflammatory Prowess

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Inflammation, a fundamental biological process, is a double-edged sword. While essential for host defense and tissue repair, its dysregulation underpins a multitude of chronic diseases. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. In this context, natural compounds have emerged as a promising reservoir of therapeutic leads. Sinapaldehyde, a phenolic aldehyde found in various medicinal plants, has garnered significant attention for its potential anti-inflammatory properties. This guide provides a comprehensive in vitro validation of this compound's anti-inflammatory effects, offering a comparative analysis with other well-known natural and synthetic anti-inflammatory agents, supported by experimental data and detailed methodologies.

Comparative Efficacy of Anti-inflammatory Compounds

To contextualize the anti-inflammatory potential of this compound, its in vitro efficacy was compared with that of cinnamaldehyde, a structurally related natural compound, the widely studied curcumin and quercetin, and the selective COX-2 inhibitor, celecoxib. The evaluation was primarily conducted in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a well-established in vitro model for studying inflammation. The key parameters assessed include the inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) production, as well as the inhibition of the cyclooxygenase-2 (COX-2) enzyme.

CompoundTargetCell TypeIC50 Value (µM)Reference
This compound COX-2-47.8[1][2]
Celecoxib COX-2-0.45[1][2]
Curcumin Nitric Oxide (NO)RAW 264.711.0[3]
Curcumin Pyrazole Nitric Oxide (NO)RAW 264.73.7[3]

Note: IC50 values for direct comparison of all compounds on NO, TNF-α, and IL-6 production in LPS-stimulated RAW 264.7 macrophages were not uniformly available in the reviewed literature. The presented data is based on available studies and may not represent a direct head-to-head comparison under identical experimental conditions.

This compound demonstrated significant dose-dependent inhibition of NO, TNF-α, and IL-6 production in LPS-stimulated RAW 264.7 macrophages.[1] At a concentration of 100 µM, this compound inhibited NO production by 93%, and the release of TNF-α and IL-6 was reduced by up to 59% and 64%, respectively.[1] Furthermore, this compound exhibited direct inhibitory effects on the COX-2 enzyme, with an IC50 value of 47.8 µM.[1][2] While less potent than the selective COX-2 inhibitor celecoxib (IC50 = 0.45 µM), this finding highlights a key mechanism of its anti-inflammatory action.[1][2]

Mechanistic Insights: Modulation of Key Signaling Pathways

The anti-inflammatory effects of this compound and the comparative compounds are largely attributed to their ability to modulate key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a pivotal role in the transcriptional regulation of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB in LPS-stimulated RAW 264.7 cells.[1] Similarly, cinnamaldehyde, curcumin, and quercetin have all been reported to suppress NF-κB activation by inhibiting the phosphorylation and degradation of IκBα and preventing the nuclear translocation of p65.[7][8][9][10][11][12][13]

Caption: Inhibition of the NF-κB signaling pathway.

The MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical mediators of cellular responses to a variety of external stimuli, including LPS. Activation of these kinases through phosphorylation leads to the activation of transcription factors, such as AP-1, which, in concert with NF-κB, drive the expression of pro-inflammatory genes.

This compound has been demonstrated to decrease the phosphorylation of ERK and JNK in LPS-stimulated RAW 264.7 cells.[1] Similarly, cinnamaldehyde, curcumin, and quercetin have been shown to inhibit the phosphorylation of p38, ERK, and JNK, thereby attenuating the inflammatory response.[4][14][15][16]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Bioactive Compounds LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAPKKK TLR4->MAP3K Activation MAP2K MAPKK MAP3K->MAP2K Phosphorylation p38 p38 MAP2K->p38 Phosphorylation JNK JNK MAP2K->JNK Phosphorylation ERK ERK MAP2K->ERK Phosphorylation p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK AP1 AP-1 p_p38->AP1 Activation p_JNK->AP1 Activation p_ERK->AP1 Activation DNA DNA AP1->DNA Binding mRNA Pro-inflammatory mRNA DNA->mRNA Transcription This compound This compound This compound->JNK This compound->ERK Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->p38 Cinnamaldehyde->JNK Cinnamaldehyde->ERK Curcumin Curcumin Curcumin->p38 Quercetin Quercetin Quercetin->p38 Quercetin->JNK

Caption: Inhibition of the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess the anti-inflammatory effects of this compound and the comparative compounds.

Cell Culture and Treatment

RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compounds for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.

Nitric Oxide (NO) Production Assay (Griess Assay)

Griess_Assay_Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with compounds A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Add Griess Reagent E->F G Incubate at RT F->G H Measure absorbance at 540 nm G->H

Caption: Griess Assay Workflow for NO determination.

NO production is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. Briefly, supernatants from treated cells are added to antibody-coated plates. After incubation and washing, a detection antibody conjugated to an enzyme is added, followed by a substrate solution. The color development is proportional to the amount of cytokine present and is measured at 450 nm.

Western Blot Analysis

To determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of NF-κB and MAPK pathway components, Western blot analysis is performed. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Reverse Transcription PCR (RT-PCR)

To analyze the mRNA expression levels of pro-inflammatory genes, total RNA is extracted from the cells using a suitable reagent like TRIzol. The RNA is then reverse-transcribed into complementary DNA (cDNA). Real-time PCR is performed using specific primers for the target genes (e.g., TNF-α, IL-6, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2^-ΔΔCt method.

Conclusion

The in vitro evidence strongly supports the anti-inflammatory effects of this compound. Its ability to inhibit the production of key inflammatory mediators like NO, TNF-α, and IL-6, coupled with its direct inhibition of COX-2, positions it as a promising candidate for further investigation. Mechanistically, this compound exerts its effects through the modulation of the NF-κB and MAPK signaling pathways, common targets for many anti-inflammatory drugs.

The comparative analysis with cinnamaldehyde, curcumin, and quercetin highlights that while these natural compounds share similar mechanisms of action, there are likely variations in their potency and specific molecular interactions that warrant further head-to-head comparative studies. The quantitative data presented, although not exhaustive, provides a valuable benchmark for researchers. The detailed experimental protocols and pathway diagrams included in this guide are intended to facilitate the design and execution of future studies aimed at further elucidating the therapeutic potential of this compound and other natural anti-inflammatory agents.

References

A Comparative Analysis of Sinapaldehyde and Coniferaldehyde in Lignin Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the roles and impacts of sinapaldehyde and coniferaldehyde on the structure of lignin, the complex polymer that provides structural integrity to plant cell walls. Understanding the differential incorporation and subsequent structural modifications induced by these two cinnamaldehydes is crucial for fields ranging from biofuel production to the development of novel therapeutics targeting plant-based compounds. This analysis is supported by experimental data from various analytical techniques.

Introduction to this compound and Coniferaldehyde in Lignin

Lignin is primarily synthesized through the polymerization of three canonical monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. However, under certain conditions, particularly in plants with genetic modifications affecting the lignin biosynthetic pathway, alternative monomers such as this compound and coniferaldehyde can be incorporated into the lignin polymer.[1] This incorporation is most pronounced in plants deficient in cinnamyl alcohol dehydrogenase (CAD), the enzyme responsible for the final reduction step of cinnamaldehydes to their corresponding alcohols.[1][2] The inclusion of these aldehydes introduces significant structural changes to the lignin polymer, affecting its chemical properties and digestibility.[3][4]

Comparative Data on Aldehyde Incorporation and Lignin Composition

The incorporation levels of this compound and coniferaldehyde can vary significantly depending on the plant species and the specific genetic modifications. Below is a summary of quantitative data from studies on CAD-deficient plants.

Plant ModelGenetic ModificationChange in this compound IncorporationChange in Coniferaldehyde IncorporationKey Lignin Structural ChangesReference
Poplar (Populus tremula x Populus alba)hairpin-RNAi silencing of CAD1Up to 20-fold increaseNot markedly increasedIncreased 8-O-4 and 8-8 linked structures derived from this compound.[3][4]
Arabidopsis thalianacad-c cad-d double mutantSignificant increaseSignificant increaseIncorporation of both aldehydes via β-O-4 linkages.[5]
Pine (Pinus taeda)CAD-deficient mutant- (Gymnosperms primarily have G-lignin)Enhanced levelsIncreased coniferaldehyde end-groups and 8-O-4 coupled units.[6]
Tobacco (Nicotiana tabacum)antisense-CAD-downregulatedHigher levelsHigher levelsDominance of 8-O-4 coupled products from both aldehydes.[6]

Differential Metabolic Fates and Incorporation Mechanisms

Recent studies suggest that this compound and coniferaldehyde can have different metabolic fates upon the downregulation of CAD. In poplar with silenced CAD1, this compound is significantly incorporated into the lignin polymer or dimerizes.[3][4] In contrast, coniferaldehyde is not incorporated to the same extent and appears to be converted into ferulic acid and its derivatives.[3][4] This suggests distinct regulatory mechanisms controlling the flux of these two aldehydes into the lignin biosynthetic pathway.

The incorporation of these aldehydes leads to the formation of unique structural units within the lignin polymer. Both this compound and coniferaldehyde can act as terminal end-groups or be integrated into the polymer chain through various linkages, including β-O-4, β-5, and β-β bonds.[1] Notably, the presence of the aldehyde functional group allows for the formation of novel structures not seen with the canonical monolignols.

Experimental Protocols

The analysis of this compound and coniferaldehyde in lignin relies on a suite of advanced analytical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To identify and quantify the different interunit linkages and end-groups in the lignin polymer, including those derived from this compound and coniferaldehyde.

  • Methodology:

    • Lignin Isolation: Isolate lignin from plant cell walls using methods such as milled wood lignin (MWL) or cellulolytic enzyme lignin (CEL) preparations.

    • Sample Preparation: Dissolve 20-30 mg of the isolated lignin in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6).

    • Data Acquisition: Perform 2D Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy. This technique provides correlations between ¹H and ¹³C atoms, allowing for the detailed structural elucidation of lignin substructures.

    • Data Analysis: Analyze the resulting spectra to identify characteristic cross-peaks for this compound and coniferaldehyde-derived structures, such as 8-O-4, 8-5, and 8-8 linkages, as well as aldehyde end-groups.[6] Quantification can be achieved by integrating the volume of specific cross-peaks relative to an internal standard or other lignin unit signals.

Thioacidolysis
  • Objective: To cleave β-O-4 ether linkages in lignin and quantify the resulting monomers, including those derived from this compound and coniferaldehyde.

  • Methodology:

    • Sample Preparation: Use 5-10 mg of extract-free plant material or isolated lignin.

    • Reaction: Treat the sample with a solution of boron trifluoride etherate and ethanethiol in dioxane at 100°C for 4 hours. This cleaves the β-O-4 bonds.

    • Workup: Quench the reaction, add an internal standard, and extract the monomeric products.

    • Derivatization: Silylate the monomers to make them volatile for gas chromatography.

    • Analysis: Analyze the derivatized monomers by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the thioethylated derivatives of this compound and coniferaldehyde.[5][7]

Wiesner Test (Phloroglucinol-HCl Staining)
  • Objective: A histochemical method to specifically detect coniferaldehyde residues in lignified tissues. Recent studies have shown its specificity for coniferaldehyde over this compound.[8]

  • Methodology:

    • Sample Preparation: Prepare thin sections of plant tissue.

    • Staining: Treat the sections with a freshly prepared solution of phloroglucinol in ethanol and then mount in concentrated hydrochloric acid.

    • Microscopy: Observe the stained sections under a microscope. A magenta or purple color indicates the presence of coniferaldehyde. The intensity of the color can be quantified using microspectrophotometry to estimate the relative amount of coniferaldehyde.[7][8]

Visualizing Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the lignin biosynthetic pathway and a typical experimental workflow for lignin analysis.

Lignin_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid Caffeic_Acid Caffeic_Acid p_Coumaric_Acid->Caffeic_Acid Ferulic_Acid Ferulic_Acid Caffeic_Acid->Ferulic_Acid Sinapic_Acid Sinapic_Acid Ferulic_Acid->Sinapic_Acid Multiple steps Coniferaldehyde Coniferaldehyde Ferulic_Acid->Coniferaldehyde This compound This compound Sinapic_Acid->this compound Coniferyl_Alcohol Coniferyl_Alcohol Coniferaldehyde->Coniferyl_Alcohol Reduction Lignin Lignin Coniferaldehyde->Lignin Incorporation in CAD deficiency CAD_enzyme CAD (Cinnamyl Alcohol Dehydrogenase) Sinapyl_Alcohol Sinapyl_Alcohol This compound->Sinapyl_Alcohol Reduction This compound->Lignin Incorporation in CAD deficiency Coniferyl_Alcohol->Lignin Sinapyl_Alcohol->Lignin Lignin_Analysis_Workflow Plant_Material Plant Material (e.g., CAD-deficient mutant) Lignin_Isolation Lignin Isolation (e.g., MWL, CEL) Plant_Material->Lignin_Isolation Thioacidolysis Thioacidolysis Plant_Material->Thioacidolysis Wiesner_Test Wiesner Test (Histochemical) Plant_Material->Wiesner_Test NMR_Analysis 2D HSQC NMR Spectroscopy Lignin_Isolation->NMR_Analysis Structural_Elucidation Structural Elucidation (Linkages, End-groups) NMR_Analysis->Structural_Elucidation Monomer_Quantification Monomer Quantification (S/G ratio, Aldehyde content) Thioacidolysis->Monomer_Quantification Spatial_Localization Spatial Localization of Coniferaldehyde Wiesner_Test->Spatial_Localization Data_Integration Data Integration and Comparative Analysis Structural_Elucidation->Data_Integration Monomer_Quantification->Data_Integration Spatial_Localization->Data_Integration

References

Sinapaldehyde vs. Other Cinnamaldehydes: A Comparative Guide on Efficacy Against Candida Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antifungal resistance, particularly within Candida species, has spurred the search for novel therapeutic agents. Among the promising candidates are natural compounds like cinnamaldehydes, known for their potent antifungal properties. This guide provides a detailed comparison of the efficacy of sinapaldehyde against other cinnamaldehyde derivatives in combating various Candida species, supported by available experimental data.

Comparative Efficacy: Quantitative Data

The antifungal activity of this compound and other cinnamaldehydes is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize the available data from various studies, offering a comparative overview of their potency against different Candida species.

CompoundCandida SpeciesMIC (µg/mL)MFC (µg/mL)Reference
This compound Candida spp. (65 strains, including fluconazole-sensitive and -resistant)100-200Not Reported[1][2]
Cinnamaldehyde C. albicans25 - 125125[3][4][5][6]
C. albicans5169.65[7]
C. glabrata48.862.5[8]
C. krusei74.67Not Reported[7]
C. tropicalis38.4Not Reported[7]
Non-albicans Candida spp.8876.24[7]
Coniferyl aldehyde Candida spp. (65 strains, including fluconazole-sensitive and -resistant)100-300Not Reported[1]
2-Cl Cinnamaldehyde C. albicans25Not Reported[3]
4-Cl Cinnamaldehyde C. albicans25Not Reported[3]
α-Methyl cinnamaldehyde C. albicans≥ 200Not Reported[9]
trans-4-methyl cinnamaldehyde C. albicans≥ 200Not Reported[9]

Note: MIC and MFC values can vary between studies due to differences in experimental protocols, including the specific strains tested, inoculum size, and growth media used.

Experimental Protocols

Understanding the methodologies behind the data is crucial for accurate interpretation and replication. Below are detailed protocols for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination

Broth Microdilution Method (based on CLSI guidelines):

  • Inoculum Preparation: Candida strains are cultured on Sabouraud Dextrose Agar (SDA) at 37°C for 24-48 hours. A suspension is then prepared in sterile saline or RPMI-1640 medium and adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL. This is further diluted to a final inoculum size of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.

  • Compound Preparation: The cinnamaldehyde derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Incubation: The prepared inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 37°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.[9][10]

  • MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are incubated at 37°C for 24-48 hours. The MFC is the lowest concentration that results in no colony formation, indicating fungal cell death.[7][8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes can aid in comprehension. The following diagrams, generated using Graphviz (DOT language), illustrate key concepts.

Antifungal_Mechanism_of_Cinnamaldehydes cluster_compound Cinnamaldehydes cluster_candida Candida Cell Cinnamaldehyde Cinnamaldehyde (and derivatives) CellWall Cell Wall Cinnamaldehyde->CellWall Disruption PlasmaMembrane Plasma Membrane Cinnamaldehyde->PlasmaMembrane Damage Ergosterol Ergosterol Biosynthesis Cinnamaldehyde->Ergosterol Inhibition VirulenceFactors Virulence Factors (Hyphae, Biofilm) Cinnamaldehyde->VirulenceFactors Inhibition Apoptosis Apoptosis Cinnamaldehyde->Apoptosis Induction EffluxPumps Efflux Pumps PlasmaMembrane->EffluxPumps Inhibition of ATPase

Caption: Proposed antifungal mechanisms of cinnamaldehydes against Candida species.

MIC_MFC_Workflow A Prepare Candida Inoculum C Add Inoculum to Wells A->C B Serial Dilution of Cinnamaldehydes in 96-well plate B->C D Incubate at 37°C for 24-48h C->D E Read MIC (Lowest concentration with no visible growth) D->E F Subculture from clear wells onto agar plates E->F G Incubate at 37°C for 24-48h F->G H Read MFC (Lowest concentration with no growth) G->H

Caption: Experimental workflow for determining MIC and MFC values.

Discussion of Findings

The available data indicates that this compound exhibits potent antifungal activity against a broad range of Candida species, with MIC values in the range of 100-200 µg/mL.[1][2] This positions it as a promising candidate for further investigation. When compared to the parent compound, cinnamaldehyde, some studies show cinnamaldehyde to have a lower MIC against specific strains of C. albicans (as low as 25 µg/mL).[3] However, the MIC of cinnamaldehyde can vary significantly depending on the Candida species and strain. For instance, against some non-albicans species, the MIC of cinnamaldehyde is reported to be higher.[7]

Derivatives of cinnamaldehyde, such as the chlorinated forms (2-Cl and 4-Cl cinnamaldehyde), have also demonstrated significant anti-Candida activity, with MICs comparable to cinnamaldehyde against C. albicans.[3] Conversely, other derivatives like α-methyl and trans-4-methyl cinnamaldehyde showed weaker activity in the tested concentration range.[9]

The mechanism of action for cinnamaldehydes is multifaceted. They are known to disrupt the fungal cell wall and plasma membrane, inhibit ergosterol biosynthesis, and interfere with essential enzymes like plasma membrane H+-ATPase.[1][4][7] Furthermore, cinnamaldehydes can inhibit key virulence factors in Candida, such as hyphal formation and biofilm development, and can induce apoptosis.[3][9][11] The inhibition of H+-extrusion by the plasma membrane ATPase appears to be a key mechanism for this compound and coniferyl aldehyde as well.[1]

Conclusion

References

A Comparative Analysis of the Antioxidant Capacities of Sinapaldehyde and Ferulic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the antioxidant capacities of two phenolic compounds, sinapaldehyde and ferulic acid. While both molecules, derived from the phenylpropanoid pathway, are recognized for their antioxidant potential, this document aims to present a side-by-side analysis of their performance based on available experimental data. This comparison is intended to assist researchers and professionals in the fields of pharmacology, food science, and drug development in making informed decisions regarding the selection and application of these compounds.

Introduction to this compound and Ferulic Acid

This compound and ferulic acid are naturally occurring phenolic compounds found in a variety of plant sources. Ferulic acid is abundantly present in the cell walls of plants like cereals, fruits, and vegetables. This compound, a derivative of cinnamaldehyde, is an intermediate in the biosynthesis of lignin. Both compounds possess structural features, notably the phenolic hydroxyl group, that confer their ability to scavenge free radicals and mitigate oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases, making the study of antioxidants like this compound and ferulic acid a critical area of research.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound can be evaluated through various in vitro assays, each with a distinct mechanism of action. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.

The following table summarizes the available quantitative data for the antioxidant capacity of this compound and ferulic acid. It is important to note that direct comparative studies with quantitative data for this compound across all major assays are limited in the current scientific literature.

Antioxidant AssayParameterThis compoundFerulic AcidReference
DPPH Radical Scavenging Activity IC50 (µg/mL)Data not available~10.14 µg/mL[1]
Qualitative RankingLower than sinapic acidHigher than p-coumaric acid[2]
ABTS Radical Scavenging Activity TEAC (Trolox Equivalents)Data not availableData available
Ferric Reducing Antioxidant Power (FRAP) FRAP Value (Fe²⁺ Equivalents)Data not availableData available
Oxygen Radical Absorbance Capacity (ORAC) ORAC Value (µmol TE/g)Data not availableData available

Note: The table highlights the current gap in quantitative data for this compound's antioxidant capacity in standardized assays. The qualitative ranking from a DPPH assay suggests that sinapic acid, a structurally similar compound to this compound, has a higher radical scavenging activity than ferulic acid.[2]

Mechanistic Insights into Antioxidant Action

The antioxidant activity of phenolic compounds like this compound and ferulic acid is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, preventing the propagation of the radical chain reaction.

Signaling Pathways

Ferulic Acid: The antioxidant effects of ferulic acid are not limited to direct radical scavenging. It is also known to modulate intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. A key pathway activated by ferulic acid is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of cytoprotective genes, including those encoding for heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs). Ferulic acid has been shown to upregulate the expression of these protective enzymes. Furthermore, ferulic acid can inhibit pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are often activated by oxidative stress.[3]

This compound: While direct evidence for this compound's interaction with specific signaling pathways is less documented, its structural similarity to cinnamaldehyde, a known Nrf2 activator, strongly suggests a similar mechanism of action.[4] Cinnamaldehyde and other α,β-unsaturated aldehydes are known to react with cysteine residues on Keap1, the cytosolic repressor of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus and subsequent activation of ARE-dependent gene expression. It is therefore plausible that this compound also exerts its antioxidant effects in part through the activation of the Nrf2 signaling pathway.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below for researchers interested in conducting their own comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the violet-colored DPPH solution to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.

  • Prepare various concentrations of the test compounds (this compound and ferulic acid) and a standard antioxidant (e.g., Trolox or ascorbic acid).

  • Add a fixed volume of the DPPH solution to a specific volume of the test compound solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • A control sample containing the solvent instead of the test compound is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant concentration.

Protocol:

  • Generate the ABTS•+ radical cation by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (typically 734 nm).

  • Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Trolox).

  • Add a small volume of the test compound solution to a fixed volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Prepare various concentrations of the test compounds and a standard (e.g., FeSO₄·7H₂O).

  • Add a small volume of the test compound solution to a fixed volume of the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measure the absorbance of the colored product at a specific wavelength (typically 593 nm).

  • The antioxidant capacity is determined from a standard curve of known Fe²⁺ concentrations and is expressed as Fe²⁺ equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

  • Prepare a fluorescent probe solution (e.g., fluorescein) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Trolox).

  • In a multi-well plate, mix the fluorescent probe with the test compound or standard.

  • Initiate the reaction by adding a solution of AAPH.

  • Monitor the decay of fluorescence over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths.

  • The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) compared to a blank (with no antioxidant).

  • The results are typically expressed as Trolox Equivalents (TE).

Visualizing Mechanisms and Workflows

To facilitate the understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Antioxidant_Assays DPPH DPPH Assay prep Prepare Reagents & Test Compounds ABTS ABTS Assay FRAP FRAP Assay ORAC ORAC Assay react Initiate Reaction prep->react measure Spectrophotometric or Fluorometric Measurement react->measure calc Calculate Antioxidant Capacity (e.g., IC50, TEAC, FRAP value, ORAC value) measure->calc

Caption: General experimental workflow for in vitro antioxidant capacity assays.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antioxidant This compound or Ferulic Acid Keap1_Nrf2 Keap1-Nrf2 Complex Antioxidant->Keap1_Nrf2 modifies Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Ub Ubiquitination Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Gene_Expression Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression activates Antioxidant_Enzymes Increased Cellular Antioxidant Defense Gene_Expression->Antioxidant_Enzymes

Caption: Proposed Nrf2-ARE signaling pathway activation by this compound and ferulic acid.

Conclusion

Both this compound and ferulic acid demonstrate antioxidant properties. Ferulic acid is a well-characterized antioxidant with a substantial body of evidence supporting its efficacy in various in vitro and in vivo models. Its ability to not only scavenge free radicals directly but also to upregulate the endogenous antioxidant defense system via the Nrf2 pathway makes it a compound of significant interest.

The available data for this compound, though less comprehensive, suggests a comparable or potentially higher radical scavenging activity than ferulic acid, as inferred from studies on structurally related compounds. Its likely activation of the Nrf2 pathway further underscores its potential as a potent antioxidant.

For researchers and drug development professionals, ferulic acid currently represents a more extensively validated option. However, the preliminary evidence for this compound's antioxidant capacity warrants further investigation. Direct comparative studies employing a battery of standardized antioxidant assays are crucial to definitively establish the relative potencies of these two compounds and to fully unlock their therapeutic potential.

References

Sinapaldehyde vs. Sinapyl Alcohol: A Comparative Guide to Their Roles in Lignification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the distinct roles of sinapaldehyde and its corresponding alcohol, sinapyl alcohol, in the biosynthesis and structure of lignin. Lignin, a complex aromatic polymer, is integral to the structure and defense of terrestrial plants. While sinapyl alcohol is a canonical monolignol, research has revealed that this compound can also be incorporated into the lignin polymer, particularly under conditions of genetic modification, leading to significant alterations in lignin's properties. This comparison is supported by experimental data and detailed methodologies to provide a comprehensive resource for researchers in plant biology, biomass utilization, and related fields.

Biosynthesis and Interconversion: The Final Step

Sinapyl alcohol is synthesized from this compound in the final step of the monolignol-specific biosynthetic pathway.[1][2] This reduction is primarily catalyzed by cinnamyl alcohol dehydrogenase (CAD) enzymes.[2][3][4] While the existence of a specific sinapyl alcohol dehydrogenase (SAD) has been proposed, evidence suggests that in vivo, CAD enzymes are predominantly responsible for the reduction of both coniferaldehyde and this compound.[2][5] Genetic downregulation or mutation of CAD genes leads to an accumulation of hydroxycinnamaldehydes, including this compound, which can then be incorporated directly into the lignin polymer.[3][6][7][8][9]

Monolignol_Pathway cluster_pathway Monolignol Biosynthesis cluster_lignin Lignification Phenylalanine Phenylalanine General_Phenylpropanoid_Pathway General Phenylpropanoid Pathway This compound This compound General_Phenylpropanoid_Pathway->this compound Multiple Steps Sinapyl_Alcohol Sinapyl Alcohol This compound->Sinapyl_Alcohol CAD/SAD (NADPH-dependent reduction) Lignin_Aldehyde Aldehyde-Rich Lignin This compound->Lignin_Aldehyde Incorporation (e.g., in CAD-deficient plants) Lignin_Alcohol Syringyl (S) Lignin Sinapyl_Alcohol->Lignin_Alcohol Canonical Polymerization

Caption: Final step in sinapyl alcohol biosynthesis and subsequent lignification pathways.

Differential Incorporation into the Lignin Polymer

The chemical nature of the monomer—an alcohol versus an aldehyde—dictates its mode of incorporation and the resulting polymer structure.

  • Sinapyl Alcohol: As a primary monolignol, sinapyl alcohol undergoes oxidative radical coupling to form the syringyl (S) units of the lignin polymer.[1][10][11] It predominantly forms β-O-4 ether linkages, which are the most common type of linkage in lignin.[10] Due to the methoxy groups at both the 3- and 5-positions of the aromatic ring, sinapyl alcohol cannot form 5-5 linkages, leading to a more linear, less condensed lignin polymer compared to guaiacyl (G) lignin.

  • This compound: When CAD activity is reduced, this compound can act as an alternative monomer.[3][12][13] Its incorporation leads to a lignin polymer with aldehyde functionalities. This compound can participate in various radical coupling reactions, forming linkages such as 8-O-4, 8-8, and 8-5.[6][12][13] The presence of these aldehyde-derived units alters the overall structure and chemical properties of the lignin.[8] In CAD-deficient poplars, for instance, a strong increase in this compound incorporation into lignin has been observed.[8][14]

Lignin_Incorporation cluster_monomers Monomers cluster_polymer Lignin Polymer Structure SA Sinapyl Alcohol Lignin Growing Lignin Polymer SA->Lignin Radical Coupling SD This compound SD->Lignin Radical Coupling (in CAD deficiency) beta_O_4 β-O-4 Linkages (Ether) Lignin->beta_O_4 Primary eight_O_4 8-O-4 Linkages Lignin->eight_O_4 eight_8 8-8 Linkages Lignin->eight_8 eight_5 8-5 Linkages Lignin->eight_5

Caption: Modes of monomer incorporation into the lignin polymer.

Quantitative Data Comparison

The alteration in monomer supply in CAD-deficient plants has quantifiable effects on lignin content and composition. The following table summarizes typical findings from studies comparing wild-type plants with those exhibiting high levels of this compound incorporation.

ParameterWild-Type (High Sinapyl Alcohol)CAD-Deficient (High this compound)Rationale for Change
Total Lignin Content NormalOften slightly reduced (e.g., ~10% decrease)[8][14]Disruption of the canonical monolignol pathway can lead to a modest decrease in overall polymer deposition.
Lignin Composition
Syringyl (S) unitsHighReducedSinapyl alcohol supply is limited, reducing the formation of traditional S-units.
This compound unitsNot detected or very lowMarkedly increased (up to 20-fold or more)[8]Unreduced this compound accumulates and is incorporated into the polymer.[3][12]
Key Linkage Types
β-O-4 linkagesAbundantReducedFewer traditional monolignols are available for this type of polymerization.
8-8 linkagesMinorClearly evident and increased[6][12][13]This compound, like sinapyl alcohol, favors 8-8 coupling.[6]
Biomass Properties
Saccharification EfficiencyStandardSignificantly improved[8]Lignin with incorporated aldehydes is more susceptible to chemical cleavage during pretreatment.[9]
Xylem ColorationNormalReddish-brown[3]The incorporated cinnamaldehyde structures are chromophores responsible for the color change.[7]

Key Experimental Protocols

The differentiation between this compound and sinapyl alcohol incorporation relies on specific analytical techniques.

A. Lignin Compositional Analysis by Thioacidolysis
  • Objective: To cleave β-O-4 ether bonds within the lignin polymer and quantify the released monomeric units, providing information on the relative abundance of H, G, and S units. This method can also identify atypical units derived from this compound.

  • Methodology:

    • Sample Preparation: Extractive-free cell wall residue is prepared from the plant tissue.

    • Reaction: The sample is heated (e.g., at 100°C for 4 hours) in a solution of dioxane and ethanethiol containing a Lewis acid catalyst, typically boron trifluoride etherate. This cleaves the β-O-4 linkages.

    • Recovery and Derivatization: The resulting monomeric products are recovered, and an internal standard is added. The hydroxyl groups are then silylated (e.g., using BSTFA) to make the products volatile for gas chromatography.

    • Analysis: The derivatized products are separated and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Flame Ionization Detection (GC-FID). Indene derivatives can be detected, which are markers for the incorporation of this compound.[5][8]

B. Structural Analysis by 2D Heteronuclear Single Quantum Coherence (HSQC) NMR
  • Objective: To obtain detailed, non-destructive structural information about the lignin polymer, including the relative abundance of different subunits and inter-unit linkages.

  • Methodology:

    • Lignin Isolation: A purified lignin sample is isolated from the cell wall material, often by enzymatic hydrolysis of polysaccharides followed by solvent extraction (e.g., "milled wood lignin" or "cellulolytic enzyme lignin").

    • NMR Sample Preparation: The isolated lignin is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Data Acquisition: 2D HSQC NMR spectra are acquired on a high-field NMR spectrometer. This experiment correlates the chemical shifts of protons with their directly attached carbon-13 nuclei.

    • Spectral Analysis: Specific cross-peaks in the spectrum correspond to unique C-H correlations in different lignin subunits and linkages. The side-chain region (δC/δH 50-90/2.5-6.0 ppm) and the aromatic region (δC/δH 100-150/6.0-8.0 ppm) are analyzed. Signals corresponding to S, G, and H units, as well as β-O-4, β-β, and β-5 linkages, can be identified and integrated. Critically, unique signals for incorporated this compound structures can also be assigned and quantified.[8][12]

C. Cinnamyl Alcohol Dehydrogenase (CAD) Enzyme Assay
  • Objective: To measure the catalytic activity of CAD enzymes in reducing this compound to sinapyl alcohol.

  • Methodology:

    • Protein Extraction: Total soluble protein is extracted from plant tissues (e.g., developing xylem) in a suitable buffer.

    • Reaction Mixture: The assay is typically performed in a quartz cuvette containing a buffered solution, the protein extract, and the co-factor NADPH.

    • Initiation and Measurement: The reaction is initiated by adding the substrate, this compound. The enzyme-catalyzed reduction of this compound to sinapyl alcohol consumes NADPH.

    • Quantification: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer. The specific activity is then calculated relative to the total protein concentration in the extract.[4]

Conclusion

Sinapyl alcohol and this compound represent the final alcohol and aldehyde, respectively, in the synthesis of syringyl monolignols. While sinapyl alcohol is the canonical monomer for S-lignin formation, leading to a polymer dominated by β-O-4 linkages, this compound functions as a direct precursor that can also be incorporated as an alternative monomer. This incorporation, prominent in CAD-deficient plants, results in an aldehyde-enriched lignin with a distinct linkage profile and modified physicochemical properties, such as improved digestibility. Understanding the differential roles of these two molecules is crucial for fundamental plant science and for the strategic genetic modification of biomass for industrial applications.

References

Cross-validation of different analytical methods for sinapaldehyde detection.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of different analytical methods for the detection and quantification of sinapaldehyde, a key intermediate in lignin biosynthesis and a compound of interest in various research fields. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), UV-Vis Spectrophotometry, and Electrochemical Methods.

Introduction to this compound

This compound [(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal] is a phenolic aldehyde that plays a crucial role as an intermediate in the biosynthetic pathway of syringyl lignin in plants.[1][2] Its detection and quantification are vital for studies in plant biology, biofuel research, and pharmacology, given the biological activities associated with phenolic compounds. This guide compares the most common analytical techniques used for its determination, providing researchers with the necessary information to select the most suitable method for their specific application.

Data Presentation: A Comparative Overview of Analytical Methods

The performance of different analytical methods for the detection of this compound and its close structural analog, cinnamaldehyde, is summarized in the table below. The data for cinnamaldehyde is presented as a reliable proxy for this compound's performance, particularly for HPLC and UV-Vis spectrophotometry, due to their structural similarity.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Accuracy (% Recovery)Precision (%RSD)
HPLC-UV Cinnamaldehyde0.062 µg/mL[3]0.19 µg/mL[3]>0.99[4]98.74 - 101.95%[4]<2%[4]
GC-MS Cinnamaldehyde5 ng/mL[5]20 ng/mL[5]>0.999[5]91.4 - 114.8%[5]<12.2%[5]
LC-MS/MS General Psychoactive DrugsVaries (Low ng/mL)[6]Varies (Low ng/mL)[6]>0.99[6]85-115% (typical)<15% (typical)
UV-Vis Spectrophotometry Cinnamaldehyde0.104 µg/mL[3]0.312 µg/mL[3]>0.9998-102% (typical)<2% (typical)
Electrochemical Sensor Formaldehyde0.3 µM[7]1 µM[7]>0.99Not ReportedNot Reported

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from a validated procedure for the quantification of cinnamaldehyde in plant extracts.[4]

Sample Preparation:

  • Homogenize 1 gram of dried plant material into a fine powder.

  • Extract the powder with 10 mL of methanol by sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 340 nm (approximated for this compound based on its structure).

  • Injection Volume: 20 µL.

Validation Parameters (based on cinnamaldehyde):

  • Linearity: A calibration curve is constructed using standard solutions of this compound in methanol at concentrations ranging from 1 to 100 µg/mL.

  • Accuracy: Determined by the standard addition method at three different concentration levels.

  • Precision: Assessed by analyzing replicate injections of a standard solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on methods for the analysis of lignin monomers.[8]

Sample Preparation and Derivatization:

  • Perform a thioacidolysis on the plant material to depolymerize the lignin.

  • Extract the resulting monomers with dichloromethane.

  • Evaporate the solvent and redissolve the residue in a known volume of pyridine.

  • Derivatize the sample by adding N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heating at 70°C for 30 minutes.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning from m/z 50 to 550.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method is based on general procedures for the analysis of plant metabolites.[6][9]

Sample Preparation:

  • Follow the same extraction procedure as for HPLC analysis.

  • Dilute the filtered extract with the initial mobile phase as needed.

LC-MS/MS Conditions:

  • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode for quantitative analysis, using specific precursor-to-product ion transitions for this compound.

UV-Vis Spectrophotometry

This is a simple and rapid method, though less specific than chromatographic techniques.[3]

Sample Preparation:

  • Prepare a methanolic extract as described for HPLC.

  • Dilute the extract with methanol to a concentration that falls within the linear range of the calibration curve.

Measurement Protocol:

  • Use a UV-Vis spectrophotometer and scan the sample from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax) for this compound.

  • Prepare a series of standard solutions of this compound in methanol.

  • Measure the absorbance of the standards and the sample at the λmax.

  • Quantify the this compound concentration in the sample using the calibration curve.

Electrochemical Methods

This approach is based on the development of electrochemical sensors for other phenolic aldehydes and formaldehyde.[7][10]

Sensor Preparation (Example using a modified glassy carbon electrode):

  • Polish a glassy carbon electrode with alumina slurry and sonicate in ethanol and water.

  • Modify the electrode surface by electrodepositing a nanomaterial catalyst (e.g., gold nanoparticles) to enhance sensitivity and selectivity.

  • The modified electrode is then ready for use.

Measurement Protocol:

  • Use a three-electrode system with the modified glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.

  • Use a suitable supporting electrolyte, such as a phosphate buffer solution.

  • Perform cyclic voltammetry or differential pulse voltammetry to determine the oxidation potential of this compound.

  • For quantitative analysis, use an amperometric technique at a fixed potential and measure the current response to successive additions of this compound standard or the sample.

Mandatory Visualizations

Lignin Biosynthesis Pathway

The following diagram illustrates the central role of this compound in the lignin biosynthesis pathway.

Lignin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT Caffeoyl_CoA Caffeoyl-CoA Caffeic_acid->Caffeoyl_CoA 4CL _5_Hydroxyferulic_acid 5-Hydroxyferulic acid Ferulic_acid->_5_Hydroxyferulic_acid F5H Feruloyl_CoA Feruloyl-CoA Ferulic_acid->Feruloyl_CoA 4CL Sinapic_acid Sinapic_acid _5_Hydroxyferulic_acid->Sinapic_acid COMT _5_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA _5_Hydroxyferulic_acid->_5_Hydroxyferuloyl_CoA 4CL Sinapoyl_CoA Sinapoyl-CoA Sinapic_acid->Sinapoyl_CoA 4CL p_Coumaraldehyde p_Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR Coniferaldehyde Coniferaldehyde Caffeoyl_CoA->Coniferaldehyde CCR, via intermediate Feruloyl_CoA->Coniferaldehyde CCR _5_Hydroxyconiferaldehyde 5-Hydroxyconiferaldehyde _5_Hydroxyferuloyl_CoA->_5_Hydroxyconiferaldehyde CCR This compound This compound Sinapoyl_CoA->this compound CCR p_Coumaryl_alcohol p-Coumaryl alcohol p_Coumaraldehyde->p_Coumaryl_alcohol CAD Coniferaldehyde->_5_Hydroxyconiferaldehyde F5H Coniferyl_alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl_alcohol CAD _5_Hydroxyconiferaldehyde->this compound COMT Sinapyl_alcohol Sinapyl alcohol This compound->Sinapyl_alcohol CAD Lignin Lignin p_Coumaryl_alcohol->Lignin Coniferyl_alcohol->Lignin Sinapyl_alcohol->Lignin

Caption: Lignin biosynthesis pathway highlighting this compound.

Experimental Workflow for this compound Detection

The following diagram outlines the general workflow for the analysis of this compound from a plant matrix using chromatographic methods.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Plant_Material Plant Material Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration HPLC HPLC-UV Filtration->HPLC GCMS GC-MS (with Derivatization) Filtration->GCMS LCMSMS LC-MS/MS Filtration->LCMSMS Quantification Quantification HPLC->Quantification GCMS->Quantification LCMSMS->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for this compound analysis.

Logical Comparison of Analytical Methods

This diagram provides a logical comparison of the different analytical methods based on key performance characteristics.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Performance Attributes Sinapaldehyde_Detection This compound Detection HPLC HPLC-UV Sinapaldehyde_Detection->HPLC GCMS GC-MS Sinapaldehyde_Detection->GCMS LCMSMS LC-MS/MS Sinapaldehyde_Detection->LCMSMS UVVis UV-Vis Sinapaldehyde_Detection->UVVis Electrochem Electrochemical Sinapaldehyde_Detection->Electrochem Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity HPLC->Sensitivity Moderate Cost Cost HPLC->Cost Moderate Speed Speed HPLC->Speed Moderate Complexity Complexity HPLC->Complexity Moderate GCMS->Specificity Very High GCMS->Sensitivity High GCMS->Cost High GCMS->Speed Slow GCMS->Complexity High LCMSMS->Specificity Very High LCMSMS->Sensitivity Very High LCMSMS->Cost Very High LCMSMS->Speed Fast LCMSMS->Complexity High UVVis->Specificity Low UVVis->Sensitivity Low UVVis->Cost Low UVVis->Speed Very Fast UVVis->Complexity Low Electrochem->Specificity Moderate-High Electrochem->Sensitivity High Electrochem->Cost Low Electrochem->Speed Very Fast Electrochem->Complexity Low-Moderate

Caption: Comparison of analytical methods for this compound.

References

Comparative genomics of sinapaldehyde biosynthetic pathways in different plant species.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the sinapaldehyde biosynthetic pathway across different plant species. This compound is a key intermediate in the biosynthesis of syringyl (S) lignin, a crucial component of the plant cell wall that influences biomass digestibility and is a potential source of valuable aromatic compounds for the chemical industry. Understanding the genomic and enzymatic variations in this pathway is critical for engineering plants with improved traits for biofuels, biomaterials, and pharmaceuticals.

Overview of the this compound Biosynthetic Pathway

This compound is synthesized from the general phenylpropanoid pathway. In angiosperms, the dedicated steps leading to this compound biosynthesis branch off from the synthesis of coniferaldehyde. The key enzymes involved in this specific branch are:

  • Coniferaldehyde 5-hydroxylase (CAld5H) / Ferulate 5-hydroxylase (F5H): This enzyme catalyzes the hydroxylation of coniferaldehyde to 5-hydroxyconiferaldehyde.

  • Caffeic acid O-methyltransferase (COMT) / 5-hydroxyconiferaldehyde O-methyltransferase (AldOMT): This enzyme methylates 5-hydroxyconiferaldehyde to produce this compound.

  • Sinapyl alcohol dehydrogenase (SAD): This enzyme reduces this compound to sinapyl alcohol, the direct precursor for S-lignin. In many plants, this role is also performed by cinnamyl alcohol dehydrogenase (CAD) with varying efficiencies.

The presence and activity of these enzymes, particularly the evolution of a distinct SAD, is a key differentiator between angiosperms and gymnosperms, with the latter generally lacking significant amounts of S-lignin.

Comparative Quantitative Data

Enzyme Kinetics of Cinnamyl Alcohol Dehydrogenase (CAD) and Sinapyl Alcohol Dehydrogenase (SAD)

The kinetic parameters of CAD and SAD enzymes reveal their substrate preferences and catalytic efficiencies, which vary significantly across plant species. This variation is a key factor in determining the lignin composition of a plant.

Plant SpeciesEnzymeSubstrateKm (µM)kcat/Km (s-1mM-1)Reference
Populus tremuloides (Aspen)PtCADConiferaldehyde5.51.8 x 105[1]
This compound45.53.0 x 103[1]
PtSADConiferaldehyde111.11.4 x 103[1]
This compound16.71.8 x 105[1]
Sorghum bicolor (Sorghum)SbCAD2Coniferaldehyde32.51.1 x 104[2]
This compound29.81.3 x 104[2]
SbCAD4Coniferaldehyde10.15.1 x 104[2]
This compound18.22.5 x 104[2]
Gossypium hirsutum (Cotton)GhCAD35p-Coumaraldehyde18.3-[3]
Coniferaldehyde25.4-[3]
This compound15.8-[3]
GhCAD43p-Coumaraldehyde22.1-[3]
Coniferaldehyde17.9-[3]
This compound16.2-[3]
GhCAD45p-Coumaraldehyde28.7-[3]
Coniferaldehyde30.1-[3]
This compound29.5-[3]

Km (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate. kcat/Km is a measure of the enzyme's catalytic efficiency.

This compound and Sinapyl Alcohol Content in Plant Tissues

The levels of this compound and its downstream product, sinapyl alcohol, can vary significantly between plant species and can be altered through genetic modification. This table presents data from wild-type and genetically modified poplar, demonstrating the impact of CAD1 downregulation on metabolite accumulation.

Plant LineTissueThis compound (relative abundance)Sinapyl alcohol (relative abundance)Reference
Populus tremula x P. alba (Wild Type)Xylem1.01.0[4]
Populus tremula x P. alba (hpCAD1)Xylemup to 20-fold increase-[4]

hpCAD1: hairpin RNA interference construct targeting CAD1.

Experimental Protocols

Heterologous Expression and Purification of CAD/SAD Enzymes

Objective: To produce and purify recombinant CAD and SAD enzymes for kinetic analysis.

Methodology:

  • Gene Amplification: Amplify the full-length coding sequences of CAD and SAD genes from the plant species of interest using PCR with gene-specific primers.

  • Vector Ligation: Clone the amplified PCR products into an expression vector (e.g., pET-28a(+) for E. coli expression) containing a purification tag (e.g., His-tag).

  • Transformation: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed E. coli cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

    • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells using sonication or a French press.

  • Protein Purification:

    • Centrifuge the cell lysate to pellet the cell debris.

    • Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).

    • Elute the tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole and store at -80°C.

Enzyme Kinetic Assay for CAD/SAD Activity

Objective: To determine the kinetic parameters (Km and Vmax) of purified CAD and SAD enzymes.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 200 µM NADPH

    • Varying concentrations of the substrate (coniferaldehyde or this compound)

    • Purified enzyme (e.g., 1-5 µg)

  • Reaction Initiation and Monitoring:

    • Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.

    • Initiate the reaction by adding the substrate.

    • Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH) using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) from the linear phase of the absorbance change.

    • Plot the reaction velocity against the substrate concentration.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software.

Quantitative Analysis of this compound and Sinapyl Alcohol by HPLC-MS

Objective: To quantify the levels of this compound and sinapyl alcohol in plant tissues.

Methodology:

  • Sample Preparation:

    • Freeze-dry and grind the plant tissue to a fine powder.

    • Extract the metabolites with 80% methanol by vortexing and sonication.

    • Centrifuge the extract and collect the supernatant.

  • HPLC Separation:

    • Inject the filtered extract onto a C18 reverse-phase HPLC column.

    • Use a gradient elution program with two mobile phases:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • The gradient can be optimized, for example, starting with 5% B, increasing to 95% B over 30 minutes.

  • Mass Spectrometry Detection:

    • Couple the HPLC system to a mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in negative or positive ion mode.

    • For quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer, monitoring specific precursor-to-product ion transitions for this compound and sinapyl alcohol.

  • Quantification:

    • Prepare standard curves using authentic standards of this compound and sinapyl alcohol.

    • Quantify the compounds in the plant extracts by comparing their peak areas to the standard curves.

Mandatory Visualizations

Sinapaldehyde_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_monolignol Monolignol Biosynthesis cluster_this compound This compound Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_alcohol Coniferyl_alcohol Coniferaldehyde->Coniferyl_alcohol CAD 5-Hydroxyconiferaldehyde 5-Hydroxyconiferaldehyde Coniferaldehyde->5-Hydroxyconiferaldehyde CAld5H/F5H G_Lignin G_Lignin Coniferyl_alcohol->G_Lignin This compound This compound 5-Hydroxyconiferaldehyde->this compound COMT/AldOMT Sinapyl_alcohol Sinapyl_alcohol This compound->Sinapyl_alcohol SAD/CAD S_Lignin S_Lignin Sinapyl_alcohol->S_Lignin

Caption: The this compound biosynthetic pathway in angiosperms.

Experimental_Workflow cluster_genomics Genomic & Transcriptomic Analysis cluster_proteomics Enzyme Analysis cluster_metabolomics Metabolite Analysis DNA_Extraction DNA_Extraction Gene_Cloning Gene_Cloning DNA_Extraction->Gene_Cloning PCR Heterologous_Expression Heterologous_Expression Gene_Cloning->Heterologous_Expression Enzyme_Assay Enzyme_Assay RNA_Extraction RNA_Extraction cDNA_Synthesis cDNA_Synthesis RNA_Extraction->cDNA_Synthesis RT qPCR qPCR cDNA_Synthesis->qPCR Gene Expression HPLC_MS HPLC_MS Protein_Purification Protein_Purification Heterologous_Expression->Protein_Purification Affinity Chromatography Protein_Purification->Enzyme_Assay Spectrophotometry Plant_Tissue Plant_Tissue Metabolite_Extraction Metabolite_Extraction Plant_Tissue->Metabolite_Extraction Metabolite_Extraction->HPLC_MS Quantification

Caption: Experimental workflow for comparative analysis.

Comparative Genomics and Evolution

The evolution of the this compound biosynthetic pathway is a key factor in the diversification of lignin composition across the plant kingdom. Comparative genomic analyses have revealed several important trends:

  • Gene Family Expansion: The genes encoding the enzymes of the lignin biosynthetic pathway, including those for this compound synthesis, belong to multigene families.[5] The expansion of these families, particularly after the divergence of monocots and dicots, is correlated with the increasing complexity and diversity of lignin structures.[5]

  • Evolution of SAD: Phylogenetic analyses of the CAD/SAD gene family show that bona fide SADs, with high specificity for this compound, are found predominantly in angiosperms.[1] This is consistent with the prevalence of S-lignin in this group. Gymnosperms generally lack a distinct SAD, and their CAD enzymes are typically less efficient at reducing this compound.

  • Gene Duplication and Subfunctionalization: Duplication of lignin biosynthesis genes has led to subfunctionalization, where different gene copies have evolved distinct expression patterns and potentially specialized roles in different tissues or under different environmental conditions.[5] This contributes to the fine-tuning of lignin biosynthesis in response to developmental and environmental cues.

  • Promoter Analysis: Comparative analysis of promoter regions of this compound biosynthesis genes in species like Arabidopsis and rice reveals conserved cis-regulatory elements, suggesting some common regulatory mechanisms. However, there are also species-specific elements that likely contribute to the differential regulation of the pathway.

This comparative guide provides a framework for understanding the genomic and biochemical basis of this compound biosynthesis in plants. The provided data and protocols can serve as a valuable resource for researchers aiming to manipulate this pathway for various biotechnological applications. Further research focusing on a broader range of plant species will continue to unravel the intricate evolution and regulation of this important metabolic pathway.

References

Altered Sinapaldehyde Levels in Genetically Modified Plants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic shifts in genetically engineered plants is crucial for harnessing their potential. This guide provides a quantitative comparison of sinapaldehyde levels in wild-type versus transgenic plants, supported by experimental data and detailed methodologies.

This compound, a key intermediate in the lignin biosynthesis pathway, has garnered significant interest due to its antioxidant properties and its role in plant cell wall structure. Genetic modification of enzymes involved in this pathway, particularly the downregulation of cinnamyl alcohol dehydrogenase (CAD), has been shown to significantly alter the accumulation of this compound. This guide summarizes the quantitative changes observed in various transgenic plant models and outlines the experimental procedures used for these analyses.

Quantitative Comparison of this compound Levels

The downregulation of CAD, the enzyme responsible for the conversion of this compound to sinapyl alcohol, leads to a significant accumulation of this compound in transgenic plants. The following table summarizes the quantitative data from studies on poplar and Arabidopsis thaliana with modified CAD expression.

Plant SpeciesGenotypeTissueThis compound Concentration (pmol/mg dry weight)Fold Change vs. Wild-TypeReference
Populus sp.Wild-TypeXylem90.8 ± 14-
Populus sp.CCR-downregulatedXylem77.3 ± 29~0.85
Populus tremula x Populus albaWild-TypeWoodNot explicitly quantified, but this compound incorporation into lignin is low.-
Populus tremula x Populus albahpCAD (CAD1 downregulated)WoodUp to 20-fold increase in this compound incorporation into lignin.~20
Arabidopsis thalianaWild-Type (Col-0)StemNot explicitly quantified, low levels expected.-
Arabidopsis thalianacad-c cad-d double mutantStemSignificant incorporation of sinapyl aldehydes into lignin.Not quantified in absolute terms, but significantly increased.

Note: Direct comparison of absolute values across different studies can be challenging due to variations in analytical methods and reporting units.

Experimental Protocols

Accurate quantification of this compound is essential for comparing metabolic changes between wild-type and transgenic plants. Below are detailed methodologies for the extraction and analysis of this compound.

Soluble Phenolic Extraction from Plant Tissue

This protocol is adapted from methodologies used for the analysis of soluble phenolics in poplar.

Materials:

  • Plant tissue (e.g., xylem, stem)

  • 80% (v/v) ethanol

  • Liquid nitrogen

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • To approximately 100 mg of the powdered tissue, add 1 mL of 80% ethanol.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture at 70°C for 1 hour, with occasional vortexing.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet the insoluble material.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction (steps 3-7) two more times with the pellet to ensure complete extraction of soluble phenolics.

  • Pool the supernatants from all three extractions.

  • Evaporate the ethanol from the pooled supernatant using a rotary evaporator or a vacuum concentrator.

  • Re-dissolve the dried extract in a known volume of methanol (e.g., 200 µL).

  • Filter the re-dissolved extract through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC or LC-MS analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 20-30 minutes to elute the compounds. An example gradient is: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B, followed by a re-equilibration to 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: this compound can be detected at approximately 340 nm.

  • Injection Volume: 10-20 µL

Quantification:

  • Prepare a series of standard solutions of pure this compound of known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared plant extracts.

  • Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

  • Express the final concentration in a relevant unit, such as µg/g or pmol/mg of dry plant tissue.

Visualizing the Lignin Biosynthesis Pathway and Experimental Workflow

To better understand the metabolic context and the experimental process, the following diagrams were generated using Graphviz.

Lignin_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Five_Hydroxyconiferaldehyde 5-Hydroxyconiferaldehyde Coniferaldehyde->Five_Hydroxyconiferaldehyde F5H Coniferyl_alcohol Coniferyl Alcohol (G-lignin) Coniferaldehyde->Coniferyl_alcohol CAD This compound This compound Five_Hydroxyconiferaldehyde->this compound COMT Sinapyl_alcohol Sinapyl Alcohol (S-lignin) This compound->Sinapyl_alcohol CAD CAD_transgenic CAD Downregulation (Transgenic Block) CAD_transgenic->Sinapyl_alcohol Experimental_Workflow Start Plant Tissue (Wild-Type vs. Transgenic) Grinding Cryogenic Grinding Start->Grinding Extraction Soluble Phenolic Extraction (80% Ethanol) Grinding->Extraction Concentration Evaporation and Re-dissolving in Methanol Extraction->Concentration Filtration Syringe Filtration Concentration->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC Quantification Quantification using Standard Curve HPLC->Quantification Data_Analysis Data Analysis and Comparison Quantification->Data_Analysis

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sinapaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like sinapaldehyde are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step logistical and safety information for the disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

This compound, a phenolic aldehyde, is classified as an irritant to the skin, eyes, and respiratory system. Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound is not disposed of down the drain or in regular waste streams. The primary and universally recommended method of disposal is through a licensed hazardous waste disposal company.

Immediate Safety and Handling for Disposal

Before preparing this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The following procedure outlines the standard and safest method for disposing of this compound waste.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound and this compound-contaminated materials. The label should include the chemical name ("this compound"), the relevant hazard pictograms (e.g., irritant, environmentally hazardous), and the date.

    • Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals can react, leading to the generation of heat, gas, or hazardous byproducts.

  • Container Selection:

    • Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof cap is recommended.

    • Ensure the container is in good condition, free from cracks or leaks.

  • Waste Collection:

    • Solid this compound: Carefully transfer the solid waste into the designated container. Avoid creating dust. If there is a risk of dust, use a damp paper towel to wipe down the spatula and surrounding area, and place the paper towel in the waste container.

    • This compound Solutions: Pour the liquid waste into the designated container. Use a funnel to prevent spills.

    • Contaminated Labware: Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with this compound should be placed in the solid this compound waste container. Non-disposable glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous waste.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from heat sources and direct sunlight.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the this compound waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to this compound.

PropertyValue
CAS Number 4206-58-0
Molecular Formula C₁₁H₁₂O₄
Molar Mass 208.21 g/mol
Hazard Statements H315, H319, H335, H410
Precautionary Statement (Disposal) P501

Hazard statement codes refer to: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long lasting effects). Precautionary statement P501 advises on proper disposal procedures.

Experimental Protocols: In-Lab Pre-treatment Considerations

While professional disposal is the required standard, in some instances, pre-treatment of chemical waste can be considered by trained professionals to reduce hazards. One potential method for aromatic aldehydes is reaction with sodium bisulfite to form a water-soluble adduct. This can be useful for separating the aldehyde from other organic materials.

Note: This is an informational protocol and should be validated on a small scale under controlled conditions by qualified personnel before being implemented for waste treatment. A thorough risk assessment should be conducted.

Methodology for Bisulfite Adduct Formation (for separation):

  • In a fume hood, dissolve the this compound-containing material in a minimal amount of a water-miscible organic solvent like methanol or ethanol.

  • Slowly add a saturated aqueous solution of sodium bisulfite while stirring. The reaction is often exothermic.

  • Continue stirring for a designated period (e.g., 30-60 minutes) to allow for the formation of the bisulfite adduct.

  • The resulting aqueous solution containing the this compound-bisulfite adduct can then be separated from any immiscible organic components.

  • This aqueous waste stream must still be collected and disposed of as hazardous waste. This procedure is for separation and not for rendering the waste non-hazardous for sewer disposal.

Visualizing the Disposal Workflow

To clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

Sinapaldehyde_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First fume_hood Work in a Fume Hood ppe->fume_hood segregate Segregate this compound Waste fume_hood->segregate Procedure container Use Labeled, Compatible Waste Container segregate->container collect Collect Solid and Liquid Waste and Contaminated Materials container->collect storage Store Sealed Container in Designated Waste Area collect->storage ehs_contact Contact EHS or Licensed Waste Disposal Contractor storage->ehs_contact disposal Professional Disposal ehs_contact->disposal

Figure 1. Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, reinforcing the foundation of trust and responsibility in scientific research.

References

Comprehensive Safety and Handling Guide for Sinapaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of Sinapaldehyde, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical to ensure a safe laboratory environment.

This compound is a phenolic aldehyde that requires careful handling due to its potential health hazards. It is classified as causing skin, eye, and respiratory irritation, and is harmful if swallowed. Adherence to proper personal protective equipment (PPE) protocols and disposal procedures is mandatory.

Hazard Identification and Classification

The following table summarizes the hazard classifications for this compound according to the Globally Harmonized System (GHS).

Hazard ClassHazard StatementPictogramSignal Word
Skin Irritation (Category 2)H315: Causes skin irritation[1][2][3][4]GHS07Warning
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2][3][4]GHS07Warning
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation[1][2][3][4]GHS07Warning
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[5]GHS07Warning
Hazardous to the Aquatic Environment (Acute 1)H400: Very toxic to aquatic life[5]GHS09Warning
Hazardous to the Aquatic Environment (Chronic 1)H410: Very toxic to aquatic life with long lasting effects[5]GHS09Warning
Personal Protective Equipment (PPE) for this compound

Appropriate PPE is the primary defense against exposure. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.

OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid Tightly fitting safety goggles with side-shields[1][5]Chemical-resistant gloves (e.g., Nitrile)[5]Standard lab coat, fully buttoned[6]Work in a certified chemical fume hood or use a ventilated balance enclosure to avoid inhaling dust[1][2][5]
Preparing Solutions Chemical splash goggles[1][6]Chemical-resistant gloves (e.g., Nitrile)[5]Chemical-resistant apron over a standard lab coat[7]Work in a certified chemical fume hood[1][5]
Running Reactions/Experimental Use Chemical splash goggles or a face shield worn over safety glasses[1][6]Chemical-resistant gloves (e.g., Nitrile)[5]Fire-resistant and impervious lab coat[1]Work in a certified chemical fume hood or other ventilated enclosure[1][5]
Handling Waste and Decontamination Chemical splash goggles[1][6]Heavy-duty chemical-resistant glovesChemical-resistant apron over a lab coat[7]Work in a well-ventilated area; respirator may be required for large quantities or if ventilation is inadequate[1][6]

Experimental Protocol: Safe Handling and Use of this compound

This protocol provides a step-by-step methodology for safely handling this compound from receipt to disposal.

1. Preparation and Engineering Controls

  • Ventilation: All work with this compound powder and solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[1][2][5].

  • Safety Equipment: Ensure an eyewash station and safety shower are accessible and have been recently tested[5].

  • Gather Materials: Assemble all necessary PPE, equipment, and reagents before beginning work.

2. Weighing and Solution Preparation

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing: If possible, use a ventilated balance enclosure. If not available, carefully weigh the solid this compound in the chemical fume hood. Avoid creating dust clouds[1][5]. Use non-sparking tools[1].

  • Dissolving: Add the weighed solid to the chosen solvent (e.g., DMSO, Acetone, Chloroform) in an appropriate container within the fume hood[8]. Stir gently to dissolve. Keep the container closed when not in use[1][5].

3. Experimental Use

  • Transfers: Use appropriate tools (e.g., pipettes, syringes) to transfer solutions. Perform all transfers within the fume hood.

  • Reaction Monitoring: Keep the reaction vessel closed or under a condenser to prevent the release of vapors.

  • Post-Reaction: After the experiment is complete, quench any reactive materials safely according to your specific protocol.

4. Decontamination and Cleanup

  • Surfaces: Decontaminate all work surfaces with an appropriate solvent (e.g., ethanol) followed by soap and water.

  • Equipment: Clean all glassware and equipment that came into contact with this compound. The initial rinsate should be collected as hazardous waste[9].

  • PPE Removal: Remove gloves and any contaminated disposable PPE and place them in a designated hazardous waste container before leaving the work area. Wash hands thoroughly with soap and water[1][2][5].

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air immediately. Keep them comfortable and in a position for easy breathing[1][5]. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[1].
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water[1][2]. If skin irritation develops, seek medical attention[1]. Wash contaminated clothing before reuse[1].
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do[1][2]. Seek immediate medical attention[5].
Ingestion Rinse the mouth thoroughly with water[1][5]. Do NOT induce vomiting. If the person is conscious, give them a small amount of water to drink. Call a poison control center or seek immediate medical attention[5].

Spill Response Protocol:

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an absorbent, inert material (e.g., vermiculite, sand) to cover the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal[1]. Avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's environmental health and safety office.

Storage and Disposal Plans

Proper storage and disposal are essential for safety and environmental protection.

Storage Conditions
ParameterRequirement
Temperature Store in a cool, dry place. Some suppliers recommend storage at 2°C - 8°C or -20°C for long-term stability[4][5].
Atmosphere Keep container tightly closed in a well-ventilated area[1][5]. Some suppliers recommend storing under an inert gas like Nitrogen[4].
Incompatibilities Store away from strong acids/alkalis and strong oxidizing/reducing agents[5].
General Store in a locked cabinet or area accessible only to authorized personnel[1]. Keep away from direct sunlight and sources of ignition[5].
Waste Disposal Plan

All this compound waste is considered hazardous and must be disposed of accordingly.

  • Solid Waste: Collect unused this compound powder and contaminated disposable items (e.g., gloves, weigh paper, absorbent pads) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound and the initial rinses from cleaning glassware in a labeled, sealed hazardous waste container for liquid chemical waste.

  • Disposal Method: Do not dispose of this compound down the drain or in regular trash[1]. All waste must be disposed of through your institution's certified hazardous waste management program, in accordance with all local, state, and federal regulations[1][5].

  • Environmental Precaution: this compound is very toxic to aquatic life; prevent any release into the environment[5].

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for safely working with this compound.

G prep 1. Preparation - Verify Fume Hood - Check Eyewash/Shower - Assemble PPE handling 2. Handling (in Fume Hood) - Weigh Solid - Prepare Solution - Conduct Experiment prep->handling Proceed if safe spill Spill Occurs handling->spill No exposure Exposure Occurs handling->exposure No cleanup 3. Decontamination - Clean Surfaces - Clean Glassware - Remove PPE handling->cleanup Experiment Complete spill_proc Spill Response Protocol - Evacuate & Ventilate - Contain & Collect - Decontaminate spill->spill_proc Yes spill_proc->cleanup first_aid First Aid Procedures - Skin/Eye/Inhalation - Seek Medical Attention exposure->first_aid Yes first_aid->cleanup storage 4. Storage - Tightly Sealed - Cool, Ventilated Area - Check Incompatibilities cleanup->storage disposal 5. Waste Disposal - Segregate Waste - Label Containers - Arrange Pickup cleanup->disposal end_proc End of Procedure storage->end_proc disposal->end_proc

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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